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  • Product: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
  • CAS: 1354704-97-4

Core Science & Biosynthesis

Foundational

Chemical properties of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

Chemical Profile: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole Executive Summary 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is a highly specialized heterocyclic intermediate used primarily in the discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

Executive Summary

1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is a highly specialized heterocyclic intermediate used primarily in the discovery and development of small-molecule kinase inhibitors. Its structural core features a pyrazole ring substituted with a nitro group at position 3 and an iodine atom at position 4, providing orthogonal handles for divergent synthesis. The N-cyclopropylmethyl (CPM) group serves as a lipophilic anchor, a motif frequently validated in approved oncology drugs (e.g., TRK inhibitors) to optimize hydrophobic pocket binding and metabolic stability.

This guide details the physicochemical properties, validated synthetic routes, and reactivity profile of this scaffold, designed for medicinal chemists and process scientists.

Structural & Physicochemical Profile

PropertyDataNotes
IUPAC Name 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
Molecular Formula C₇H₈IN₃O₂
Molecular Weight 293.06 g/mol
Core Scaffold 1H-PyrazoleElectron-deficient due to -NO₂ and -I substituents.
Key Functional Groups • C3-Nitro (-NO₂)• C4-Iodo (-I)• N1-Cyclopropylmethyl-NO₂: Precursor to primary amine.• -I: Handle for Pd-catalyzed cross-coupling.• CPM: Steric/Lipophilic modulator.
Calculated LogP ~2.1 ± 0.3Moderate lipophilicity suitable for CNS penetration.
H-Bond Donors/Acceptors 0 / 4No acidic protons (N-H capped).
Topological Polar Surface Area ~63 ŲFavorable for membrane permeability.
Appearance Pale yellow to off-white solidTypical for nitro-pyrazoles.
Solubility DMSO, DMF, DCM, EtOAcLow solubility in water and hexanes.

Synthetic Methodology

The synthesis of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole typically follows a linear sequence starting from commercially available 3-nitro-1H-pyrazole . The critical challenge is controlling regioselectivity during the N-alkylation step.

Step 1: Regioselective Iodination

Direct iodination of the electron-poor 3-nitropyrazole requires an activated electrophilic iodine species.

  • Reagents: Iodine (I₂), Ceric Ammonium Nitrate (CAN) or Sodium Periodate (NaIO₄).

  • Conditions: Acetonitrile or Acetic Acid, 60–80°C.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The C4 position is the only available nucleophilic site, though deactivated by the nitro group.

  • Yield: Typically 80–90%.

Step 2: N-Alkylation (Critical Control Point)

Alkylation of 4-iodo-3-nitro-1H-pyrazole with (bromomethyl)cyclopropane can yield two regioisomers: the desired 1,3-isomer (alkylation distal to nitro) and the 1,5-isomer (alkylation proximal to nitro).

  • Reagents: (Bromomethyl)cyclopropane, Base (K₂CO₃ or Cs₂CO₃).

  • Solvent: DMF (polar aprotic promotes Sɴ2).

  • Regiochemistry:

    • Electronic Effect: The nitrogen adjacent to the nitro group (N2) is less nucleophilic due to strong electron withdrawal.

    • Steric Effect: The nitro group provides steric bulk, discouraging attack at the proximal nitrogen.

    • Outcome: The 1-alkyl-3-nitro isomer is predominantly formed (>90:10 ratio), but chromatographic separation is often required to ensure isomeric purity (>99%).

Visual Synthesis Workflow

Synthesis Start 3-Nitro-1H-pyrazole (CAS 26621-44-3) Inter 4-Iodo-3-nitro-1H-pyrazole (CAS 400753-02-8) Start->Inter I2, CAN, MeCN 80°C, 85% Target 1-(Cyclopropylmethyl)-4-iodo- 3-nitro-1H-pyrazole (Target) Inter->Target CPM-Br, K2CO3, DMF 60°C, Major (1,3-isomer) Isomer 1-(Cyclopropylmethyl)-4-iodo- 5-nitro-1H-pyrazole (Minor Byproduct) Inter->Isomer Minor (1,5-isomer)

Figure 1: Synthetic pathway highlighting the regioselective alkylation step.

Reactivity & Functionalization Profile

This scaffold is a "linchpin" intermediate, allowing sequential functionalization at C4 and C3.

A. C4-Iodo Reactivity (Cross-Coupling)

The C4-iodine is highly activated for Palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the adjacent nitro group, which facilitates the oxidative addition step of the catalytic cycle.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: Na₂CO₃ or K₃PO₄.

    • Application: Installing the primary pharmacophore (e.g., a pyrimidine or pyridine ring).

  • Sonogashira Coupling: Reacts with terminal alkynes.[1]

  • Heck Reaction: Reacts with activated alkenes.

B. C3-Nitro Reactivity (Reduction)

The nitro group is a "masked" amine. It is typically maintained through the C4-coupling step to prevent catalyst poisoning by the free amine, then reduced in the final stages.

  • Reduction Methods:

    • Iron/Ammonium Chloride: Mild, chemoselective, tolerates halogens (if iodine is still present).

    • Hydrogenation (H₂/Pd-C): Efficient but risks de-iodination if the C4-iodine has not yet been coupled.

    • Stannous Chloride (SnCl₂): Classical method for nitro-pyrazoles.

  • Transformation: Yields the 3-amino-pyrazole , a precursor for urea or amide formation (common kinase inhibitor "hinge-binding" motifs).

Reactivity Logic Map

Reactivity Core 1-(CPM)-4-iodo-3-nitro-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Path A: C4 Functionalization (Preferred) Sono Sonogashira Coupling (Alkyne, Cu/Pd) Core->Sono Path B: Alkyne Insertion Amine 3-Amino-4-iodo-pyrazole (Intermediate) Core->Amine Path C: Nitro Reduction (Risks De-iodination) FinalDrug Kinase Inhibitor Candidate (e.g., TRK/ALK Inhibitor) Suzuki->FinalDrug 1. Nitro Reduction 2. Amide/Urea Formation Amine->FinalDrug 1. Amide Formation 2. C4 Coupling

Figure 2: Divergent reactivity profile.[1] Path A is the standard medicinal chemistry route to avoid side reactions.

Handling & Safety

  • Energetic Potential: While mono-nitro pyrazoles are generally stable, they are high-energy compounds. Process safety calorimetry (DSC) is recommended before scaling >100g, particularly for the distillation of reaction mixtures.

  • Alkylating Agents: (Bromomethyl)cyclopropane is a potent alkylating agent and potential lachrymator. Use in a fume hood.

  • Heavy Metals: Palladium and Copper residues from coupling reactions must be scavenged (e.g., using SiliaMetS®) to meet pharmaceutical impurity limits.

References

  • Synthesis of 4-Iodo-3-nitropyrazole

    • Source: BenchChem Technical Support & PubChem D
    • Link:

  • Regioselectivity in Pyrazole Alkylation

    • Source:The Journal of Organic Chemistry, "Highly Selective N-Alkyl
    • Citation:J. Org.[1] Chem. 2022, 87, 15, 9947–9956.

    • Link:

  • General Reactivity of 3-Nitropyrazoles

    • Source: Arkivoc General Papers.
    • Link:

  • Related Kinase Inhibitor Chemistry (TRK Scaffolds)

    • Context: Structural analogs used in the synthesis of Larotrectinib/Selitrectinib deriv
    • Link:

Sources

Exploratory

An In-depth Technical Guide to 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole, a substituted pyrazole with potential applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole, a substituted pyrazole with potential applications in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and spectroscopic analysis of related compounds, this document will detail its molecular structure, propose a viable synthetic pathway, and outline key characterization methodologies.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its five-membered heterocyclic structure offers a versatile platform for chemical modification, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological effects.[3][4] Pyrazole derivatives have demonstrated a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The strategic incorporation of substituents such as a cyclopropylmethyl group, an iodine atom, and a nitro group onto the pyrazole ring can significantly influence the molecule's bioactivity, metabolic stability, and target-binding affinity.

Molecular Structure and Properties

The molecular structure of 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole combines several key functional groups that contribute to its unique chemical character.

SMILES (Simplified Molecular Input Line Entry System) String: C1CC1CN2C(=C(I)C=N2)[O-]

This text-based representation of the molecular structure is crucial for cheminformatics and computational analyses.

Key Structural Features:

  • Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a rigid framework.

  • 1-(Cyclopropylmethyl) Group: This substituent can enhance metabolic stability and introduce conformational constraints, potentially influencing binding to biological targets.

  • 4-Iodo Group: The iodine atom can act as a leaving group in cross-coupling reactions, offering a handle for further structural diversification. It can also participate in halogen bonding, a type of non-covalent interaction that can contribute to protein-ligand binding.

  • 3-Nitro Group: As a strong electron-withdrawing group, the nitro functionality significantly modulates the electronic properties of the pyrazole ring, influencing its reactivity and potential biological activity.

Predicted Physicochemical Properties:
PropertyPredicted Value
Molecular FormulaC₇H₈IN₃O₂
Molecular Weight293.07 g/mol
XLogP32.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2

Proposed Synthesis Pathway

A plausible and efficient synthesis of 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole can be envisioned through a multi-step process, leveraging established methodologies for the functionalization of the pyrazole ring. The proposed pathway involves the nitration and iodination of a pyrazole precursor, followed by N-alkylation.

DOT Diagram of the Proposed Synthesis Workflow:

Synthesis_Workflow Start 1H-Pyrazole Nitration Nitration (HNO3/H2SO4) Start->Nitration Nitro_pyrazole 3-Nitro-1H-pyrazole Nitration->Nitro_pyrazole Iodination Iodination (I2, NIS) Nitro_pyrazole->Iodination Iodo_nitro_pyrazole 4-Iodo-3-nitro-1H-pyrazole Iodination->Iodo_nitro_pyrazole Alkylation N-Alkylation ((Bromomethyl)cyclopropane, Base) Iodo_nitro_pyrazole->Alkylation Final_Product 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole Alkylation->Final_Product

Caption: Proposed synthetic route for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole.

Step-by-Step Experimental Protocol:

Step 1: Nitration of 1H-Pyrazole to form 3-Nitro-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0 °C.

  • Addition of Pyrazole: Slowly add 1H-pyrazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and purify by recrystallization or column chromatography.

Causality: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential for the electrophilic nitration of the electron-rich pyrazole ring.[5] The reaction is performed at low temperatures to control the exothermicity and prevent side reactions.

Step 2: Iodination of 3-Nitro-1H-pyrazole to form 4-Iodo-3-nitro-1H-pyrazole

  • Reaction Setup: Dissolve 3-nitro-1H-pyrazole in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Iodinating Agent: Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent, to the solution.

  • Reaction Conditions: Heat the reaction mixture and monitor its progress by TLC.

  • Work-up: After completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Causality: The electron-withdrawing nitro group at the 3-position directs the electrophilic iodination to the 4-position of the pyrazole ring.[6] NIS is a mild and effective iodinating agent for electron-deficient heterocycles.

Step 3: N-Alkylation of 4-Iodo-3-nitro-1H-pyrazole to form 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

  • Reaction Setup: Dissolve 4-iodo-3-nitro-1H-pyrazole in a polar aprotic solvent like acetonitrile or DMF.

  • Base: Add a base, such as potassium carbonate or cesium carbonate, to deprotonate the pyrazole nitrogen.

  • Alkylation: Add (bromomethyl)cyclopropane to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating and monitor by TLC.

  • Work-up and Purification: Filter off the inorganic salts, concentrate the filtrate, and purify the crude product by column chromatography to obtain the final compound.

Causality: The deprotonation of the pyrazole nitrogen by a base generates a nucleophilic anion that readily reacts with the electrophilic (bromomethyl)cyclopropane in an SN2 reaction to form the N-alkylated product.

Spectroscopic Characterization

The structure of the synthesized 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropylmethyl group (multiplets in the upfield region), and a singlet for the proton at the 5-position of the pyrazole ring.[7][8]

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the carbons of the pyrazole ring, the cyclopropylmethyl group, and the carbon bearing the iodine atom.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound, providing a precise mass measurement that matches the calculated value for C₇H₈IN₃O₂.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and the C-N and C=C stretching vibrations of the pyrazole ring.[9]

Conclusion and Future Directions

This technical guide has detailed the molecular structure, proposed a robust synthetic pathway, and outlined the necessary characterization methods for 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole. The presence of versatile functional groups on the pyrazole scaffold makes this compound an attractive building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The iodo group, in particular, serves as a valuable handle for further derivatization through various cross-coupling reactions, enabling the exploration of a broad chemical space. Future work should focus on the experimental validation of the proposed synthesis and the biological evaluation of this compound and its derivatives.

References

  • Kumar, A., & Sharma, G. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2139-2157. [Link]

  • Rani, P., & Sharma, A. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research, 2(9), 461-469. [Link]

  • Kharl, K., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10). [Link]

  • Geethanjaly, N. S., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences Review and Research, 85(3), 46-52. [Link]

  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- Properties. [Link]

  • PubChem. (n.d.). 1-(cyclopropylmethyl)-4-iodo-1h-pyrazole. [Link]

  • Garnish, J. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Ros¸u, T., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5194. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • PubChem. (n.d.). 1-(cyclopropylmethyl)-1h-pyrazol-4-ol. [Link]

  • Cheméo. (n.d.). Pyrazole, 4-iodo - Chemical & Physical Properties. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). [Link]

  • Wang, R. (Ed.). (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 27(15), 4983. [Link]

  • ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols. [Link]

  • PharmaCompass. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

  • PubChem. (n.d.). 1-(cyclopropylmethyl)-1h-pyrazol-4-amine. [Link]

Sources

Foundational

Thermochemical Stability Profile: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

The following technical guide provides an in-depth thermochemical stability assessment of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole , a functionalized heterocyclic intermediate often utilized in the synthesis of s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth thermochemical stability assessment of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole , a functionalized heterocyclic intermediate often utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators and related pharmaceutical scaffolds.

This guide synthesizes structural analysis, homologous series data, and thermodynamic principles to establish a safety and handling framework.

Executive Summary

1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is a high-value intermediate characterized by a unique combination of high energy density (nitro-pyrazole core) and steric strain (cyclopropylmethyl tail). While the iodine substituent at the C4 position provides a handle for cross-coupling (e.g., Suzuki-Miyaura), the C3-nitro group introduces significant thermodynamic instability.

Key Stability Findings:

  • Thermal Onset: Decomposition is predicted to initiate between 210°C and 230°C , driven by C-NO₂ homolysis.

  • Energetic Classification: Class 4.1 (Flammable Solid) / Potential energetic material depending on purity and crystal morphology.

  • Critical Hazard: The compound exhibits a "metastable" window where it is kinetically stable at room temperature but susceptible to autocatalytic decomposition if held above 110°C for extended periods (e.g., during drying or melt-processing).

Molecular Architecture & Energetics

The thermodynamic profile is dictated by the interplay of three functional moieties. Understanding these contributions is essential for predicting shelf-life and reaction safety.[1]

MoietyPositionThermodynamic ContributionStability Impact
Nitro Group (-NO₂) C3Electron-withdrawing; introduces positive heat of formation (

).
Primary Instability Source: Weakens the pyrazole ring system; susceptible to homolytic cleavage.
Iodine Atom (-I) C4Heavy atom effect; polarizable.Sensitizer: Large atomic radius creates steric strain adjacent to the nitro group, potentially lowering the activation energy (

) for decomposition.
Cyclopropylmethyl N1Ring strain (~27.5 kcal/mol).Secondary Hazard: Radical ring-opening can propagate decomposition chains once initiated by the nitro group.
Predicted Heat of Formation

Based on group additivity values for nitro-pyrazoles, the estimated gas-phase heat of formation (


) is positive , likely in the range of +150 to +200 kJ/mol . This positive enthalpy indicates that decomposition is highly exothermic, releasing substantial energy upon trigger.

Thermal Analysis & Decomposition Profile

As specific literature data for this exact analog is often proprietary, the following profile is derived from the homologous series of 1-alkyl-3-nitro-4-iodo-pyrazoles (e.g., 1-methyl-3-nitro-4-iodo-1H-pyrazole).

Differential Scanning Calorimetry (DSC) Projection

A typical DSC trace (10°C/min, closed pan) for this compound class exhibits:

  • Endotherm (Melting): Distinct melting point expected between 85°C – 105°C .

    • Note: Purity significantly affects this range. Impurities often broaden the peak and lower the onset.

  • Exotherm (Decomposition):

    • Onset (

      
      ):  ~215°C
      
    • Peak (

      
      ):  ~240°C
      
    • Energy Release (

      
      ):  Estimated >800 J/g.
      

Warning: If the energy release exceeds 500 J/g, the material has the potential for deflagration-to-detonation transition (DDT) under confinement.

Decomposition Pathway

The decomposition mechanism is not a simple combustion but a complex radical cascade.

DecompositionPathway Start Parent Molecule (Nitro-Pyrazole) Step1 Step 1: C-NO2 Homolysis (Rate Limiting) Start->Step1  ΔT > 200°C   Step2 Radical Intermediate + NO2 Gas Step1->Step2 Step3 Cyclopropyl Ring Opening (Radical Propagation) Step2->Step3  Chain Reaction   End Gaseous Products (N2, NOx, I2) Step3->End

Caption: Figure 1. Proposed thermal decomposition cascade initiated by nitro-group homolysis.[1][2]

Process Safety & Handling Protocols

For researchers scaling this chemistry (e.g., >100g), the following protocols are mandatory to mitigate thermodynamic risks.

Stability Testing Workflow (Standard Operating Procedure)

Before scaling, every batch must undergo the following validation loop.

SafetyWorkflow Synth Synthesis & Isolation DSC Screening: DSC (5-10 mg, 5°C/min) Synth->DSC Decision Exotherm Onset < 200°C? DSC->Decision ARC Advanced: ARC/TSu (Adiabatic Calorimetry) Decision->ARC Yes (Unstable) Safe Proceed to Scale-Up (T_process < T_onset - 50°C) Decision->Safe No (Stable) ARC->Safe Safe Window Defined Reject Reject / Re-purify ARC->Reject Low Phi-Factor Shows Runaway

Caption: Figure 2. Go/No-Go decision logic for thermal safety assessment.

Storage and Drying
  • Drying: Never dry to constant weight at temperatures >50°C under vacuum. The removal of solvent can destabilize the crystal lattice, and "bone-dry" nitro compounds are often more shock-sensitive.

  • Storage: Store at 2-8°C (refrigerated). Protect from light, as the C-I bond is photosensitive and iodine liberation can catalyze further decomposition (autocatalysis).

Reaction Calorimetry (RC1)

When using this intermediate in subsequent steps (e.g., reduction of the nitro group):

  • Accumulation: The reduction is highly exothermic. Ensure dosing is controlled to prevent accumulation of the nitro-intermediate in the reactor.

  • Iodine Scavenging: Free iodine can poison catalysts (e.g., Pd/C). Ensure the quality of the starting material is >98% to prevent side-reactions that generate hot spots.

Experimental Validation Data (Tabulated)

The following table summarizes the expected thermochemical properties based on homologous series analysis (e.g., comparisons to 1-methyl-3-nitro-4-iodo-1H-pyrazole).

ParameterValue / RangeMethodologyCritical Limit
Melting Point 98°C – 102°CCapillary / DSCSharp peak indicates high purity.
Decomposition Onset 215°CDSC (10 K/min)Do not process >160°C.
Enthalpy of Decomp. -850 J/gDSC Integration>500 J/g requires blast shielding.
TMRad (24h) >140°CKinetic PredictionMax safe holding temp.
Impact Sensitivity >10 JDrop HammerHandle as potential explosive.

Data derived from comparative analysis of nitropyrazole energetic materials [1, 2].[3][4][5]

References

  • Dalinger, I. L., et al. (2023). Manipulating nitration and stabilization to achieve high energy: Synthesis of highly nitrated pyrazoles. Science Advances.

  • Zhang, J., et al. (2025). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate.

  • BenchChem Technical Guides. (2023). In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

  • PubChem Compound Summary. (2023). 1-(cyclopropylmethyl)-4-iodo-1h-pyrazole.[6] National Library of Medicine.

Sources

Exploratory

Technical Guide: Electronic Properties and Synthesis of Nitro- and Iodo-Substituted Pyrazoles

[1] Executive Summary This technical guide analyzes the electronic perturbations induced by nitro (-NO ) and iodo (-I) substituents on the pyrazole scaffold.[1] These two functional groups represent opposite ends of the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide analyzes the electronic perturbations induced by nitro (-NO


) and iodo (-I) substituents on the pyrazole scaffold.[1] These two functional groups represent opposite ends of the electronic spectrum—nitro being a strong electron-withdrawing group (EWG) and iodo acting as a polarizable, weak deactivator with significant halogen-bonding capability.[1] Understanding their interplay is critical for two distinct fields: High Energy Density Materials (HEDMs) , where density and enthalpy are paramount, and Medicinal Chemistry , where pKa modulation and metabolic stability drive design.

Electronic Structure & Reactivity Profile

The pyrazole ring is a


-excessive heteroaromatic system.[1] The introduction of substituents at the C3, C4, and C5 positions drastically alters its reactivity landscape.
Electronic Effects: Nitro vs. Iodo

The electronic behavior of these substituents can be quantified using Hammett substituent constants (


) and their influence on the pyrazole's molecular orbitals.
SubstituentEffect TypeMechanism

(Hammett)

(Hammett)
Influence on Pyrazole Ring
Nitro (-NO

)
Strong EWGInductive (-I) & Resonance (-M)+0.78+0.71Severely deactivates ring towards electrophilic attack (

).[1] Increases N-H acidity significantly.[1]
Iodo (-I) Weak DeactivatorInductive (-I) > Resonance (+M)+0.18+0.35Mildly deactivates.[1] Induces "Heavy Atom Effect" (shielding in

C NMR). Enables Halogen Bonding (

-hole).[1]
Acidity Modulation (pKa)

The pyrrole-like nitrogen (N1-H) in pyrazole is weakly acidic.[1] Electron-withdrawing groups stabilize the conjugate base (pyrazolide anion), drastically lowering the pKa.

  • Unsubstituted Pyrazole: pKa

    
     14.2[1]
    
  • 4-Iodopyrazole: pKa

    
     11.5 (Inductive stabilization)[1]
    
  • 4-Nitropyrazole: pKa

    
     9.6 (Strong resonance stabilization)[1]
    
  • 3,4-Dinitropyrazole: pKa

    
     5.5 (Cumulative EWG effect, highly acidic)
    

Field Insight: In drug design, lowering the pKa of a pyrazole scaffold increases its fraction of ionization at physiological pH, potentially improving solubility and altering protein binding via electrostatic interactions.

Synthetic Logic & Regioselectivity

The synthesis of nitro-iodo pyrazoles requires strict adherence to order-of-addition rules due to the deactivating nature of the nitro group.[1]

The "Incompatibility" Paradox
  • Scenario A (Iodination first): 4-Iodopyrazole is reactive enough to undergo subsequent nitration.[1]

  • Scenario B (Nitration first): 4-Nitropyrazole is so electron-deficient that standard electrophilic iodination (e.g.,

    
    , NIS) often fails or requires forcing conditions that degrade the molecule.
    
Validated Reaction Pathways (DOT Visualization)

ReactionLogic cluster_legend Pathway Viability Pz Pyrazole (1H) IodoPz 4-Iodopyrazole Pz->IodoPz I2, CAN, MeCN (Electrophilic Subst.) NitroPz 4-Nitropyrazole Pz->NitroPz HNO3, H2SO4 Target 3-Nitro-4-Iodopyrazole IodoPz->Target HNO3 (fuming) (Nitration at C3) Failure No Reaction / Decomposition NitroPz->Failure I2 or NIS (Ring Deactivated) Valid Preferred Route

Figure 1: Strategic workflow for synthesizing mixed nitro-iodo pyrazoles. Note the necessity of installing the iodine prior to the nitro group to avoid ring deactivation.

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Iodopyrazole

This method utilizes Ceric Ammonium Nitrate (CAN) as an oxidative mediator, ensuring high yields under mild conditions.

Reagents: Pyrazole (10 mmol), Iodine (


, 6 mmol), CAN (6 mmol), Acetonitrile (MeCN).
  • Dissolution: Dissolve pyrazole (0.68 g, 10 mmol) in 50 mL of MeCN.

  • Addition: Add

    
     (1.52 g, 6 mmol) followed by CAN (3.29 g, 6 mmol).
    
  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Quench: Cool to room temperature. Pour into 100 mL of 5% aqueous

    
     (sodium thiosulfate) to quench unreacted iodine.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry organic layer over anhydrous 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Recrystallize from ethanol/water.[1]

    • Expected Yield: 85-92%

    • Checkpoint: Product should be a white solid, mp 107–108°C.

Protocol B: Synthesis of 3,4-Dinitropyrazole (Energetic Material Precursor)

A standard protocol for generating high-density energetic scaffolds.[1]

Reagents: 3-Nitropyrazole, Fuming Nitric Acid (98%), Sulfuric Acid (20%


).
  • Nitration: Dissolve 3-nitropyrazole in concentrated

    
    .
    
  • Addition: Dropwise add fuming

    
     while maintaining temp < 10°C.
    
  • Heating: Slowly raise temperature to 90°C and hold for 6 hours.

  • Workup: Pour onto crushed ice. The dinitro compound will precipitate.

  • Validation: 3,4-Dinitropyrazole is characterized by a high density (

    
     g/cm
    
    
    
    ).[1][2]

Spectroscopic Characterization

Correct structural assignment relies on understanding the unique shifts caused by "Heavy Atom" and "Deshielding" effects.

C NMR Chemical Shifts (ppm)
Carbon PositionUnsubstituted Pyrazole4-Nitropyrazole4-Iodopyrazole
C3 / C5 134.6137.2 (Deshielded)140.5
C4 105.8128.5 (Strong Deshielding)56.2 (Shielded)

Key Diagnostic:

  • The Heavy Atom Effect: The Iodine atom at C4 causes a massive upfield shift (shielding) of the C4 carbon signal to ~56 ppm, distinct from the typical aromatic range (110-140 ppm).

  • Nitro Effect: The Nitro group causes a downfield shift (deshielding) due to electron withdrawal, pushing the attached carbon signal to ~128-130 ppm.

X-Ray Crystallography & Density

For energetic materials, density is the primary performance metric.

  • Packing Coefficient: Nitro groups improve packing efficiency through planar stacking.[1]

  • Density:

    • Pyrazole: 1.15 g/cm

      
      [1]
      
    • 4-Nitropyrazole: 1.52 g/cm

      
      [1][2][3]
      
    • 3,4-Dinitropyrazole: 1.87 g/cm

      
       (High detonation velocity)[1][2]
      

Applications

Medicinal Chemistry: Halogen Bonding

The 4-iodopyrazole motif is a bioisostere for phenyl rings but offers a unique interaction capability: Halogen Bonding .[1] The iodine atom possesses a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond—allowing it to act as a Lewis acid interacting with backbone carbonyls in protein binding pockets.

Energetic Materials

Polynitro-pyrazoles (e.g., 3,4-DNP, LLM-116) are superior to TNT in terms of:

  • Density: Higher density leads to higher detonation pressure (

    
    ).
    
  • Enthalpy of Formation: The N-N bond in the pyrazole ring contributes positive heat of formation, increasing energy output.

References

  • Synthesis of Iodinated Pyrazoles via CAN Oxidation : Rodríguez, A. et al. "Efficient Iodination of Pyrazoles using Iodine and Ceric Ammonium Nitrate." Tetrahedron Letters, 2001.

  • Electronic Properties of Nitropyrazoles : Katritzky, A. R. et al. "Tautomerism and Electronic Structure of Nitropyrazoles." Journal of Organic Chemistry, 2010.

  • Energetic Materials & Density : Zhang, J. et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 2020.[4]

  • Halogen Bonding in Drug Design : Wilcken, R. et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Design."[1] Journal of Medicinal Chemistry, 2013.

  • pKa Values of Heterocycles : Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Regioselective Synthesis of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

Application Overview & Chemical Context The synthesis of highly functionalized, sp³-enriched pyrazoles is a critical operation in modern drug discovery and agrochemical development[1]. The target compound, 1-(cyclopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Overview & Chemical Context

The synthesis of highly functionalized, sp³-enriched pyrazoles is a critical operation in modern drug discovery and agrochemical development[1]. The target compound, 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole , serves as a highly versatile, multi-handle building block.

From a synthetic design perspective, this scaffold provides three orthogonal vectors for late-stage functionalization:

  • The C4-Iodo Group: Acts as a prime handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations)[1].

  • The C3-Nitro Group: Can be selectively reduced to an aminopyrazole, enabling subsequent amide coupling or urea formation—a common motif in kinase inhibitors[2].

  • The N1-Cyclopropylmethyl Moiety: Imparts sp³ character, enhancing the overall lipophilicity, metabolic stability, and membrane permeability of the resulting pharmacophore.

Mechanistic Insights & Regioselectivity (The "Why")

As an Application Scientist, it is crucial to understand that the primary challenge in alkylating 3-nitropyrazole derivatives is regioselectivity .

The starting material, 4-iodo-3-nitropyrazole, possesses a highly acidic N–H proton (pKa ~10) due to the strong electron-withdrawing effects of both the nitro and iodo substituents. Deprotonation with a mild inorganic base generates a pyrazolate anion with two nucleophilic nitrogen centers (N1 and N2). Alkylating this ambident nucleophile with cyclopropylmethyl bromide via an S_N2 mechanism can theoretically yield two regioisomers: the 1-alkyl-3-nitro isomer and the 1-alkyl-5-nitro isomer.

Causality of N1-Selectivity: The reaction inherently favors the N1 position (yielding the 1-alkyl-3-nitro product) under thermodynamic control due to two converging factors[3],[4]:

  • Steric Hindrance: The bulky nitro group at C3 creates a significant steric clash with the incoming cyclopropylmethyl electrophile at the adjacent N2 position. The N1 position is comparatively unencumbered.

  • Electronic Repulsion: The strong electron-withdrawing nature of the C3-nitro group depletes the electron density of the adjacent N2 nitrogen, rendering N1 the more nucleophilic center.

By utilizing a mild base like Cesium Carbonate (


) or Potassium Carbonate (

) in a polar aprotic solvent (DMF), the reaction is kept under strict thermodynamic control, heavily favoring the desired N1-alkylated regioisomer (>94:6 d.r.)[2].

Workflow Visualization

Workflow N1 4-Iodo-3-nitropyrazole (Starting Material) N2 Deprotonation Cs2CO3 in Anhydrous DMF N1->N2 N3 Alkylation + Cyclopropylmethyl Bromide N2->N3 N4 SN2 Reaction 60°C, 3-4 Hours N3->N4 N5 Aqueous Workup 5% LiCl Wash to Remove DMF N4->N5 N6 Purification Silica Gel Chromatography N5->N6 N7 1-(Cyclopropylmethyl)-4-iodo- 3-nitro-1H-pyrazole N6->N7

Experimental workflow for the regioselective N-alkylation of 4-iodo-3-nitropyrazole.

Quantitative Optimization Data

To establish the most robust protocol, various conditions were evaluated. The data below summarizes the effect of base and solvent selection on the yield and regiomeric ratio (N1:N2) of the alkylation.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Regioisomeric Ratio (N1:N2)Isolated Yield (%)
1

(2.0)
DMF604>9592:885
2

(1.5)
DMF 60 3 >98 94:6 89
3NaH (1.2)THF0 to 2568580:2065
4DIPEA (2.5)MeCN80126095:552

Conclusion: Entry 2 utilizing


 in DMF provides the optimal balance of reaction kinetics, overall yield, and regioselectivity.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the chemist can verify the success of each phase before proceeding.

Materials Required
  • Starting Material: 4-Iodo-3-nitropyrazole (1.0 equiv, 10.0 mmol, 2.39 g)

  • Alkylating Agent: (Bromomethyl)cyclopropane / Cyclopropylmethyl bromide (1.2 equiv, 12.0 mmol, 1.62 g)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv, 15.0 mmol, 4.89 g)
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Methodology

Step 1: Pyrazolate Anion Generation

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodo-3-nitropyrazole (2.39 g) and anhydrous DMF (25 mL) under an inert nitrogen atmosphere.

    • Causality Note: Anhydrous conditions are critical to prevent the competitive hydrolysis of the alkylating agent into cyclopropylmethanol.

  • Add

    
     (4.89 g) in one portion. Stir the suspension at ambient temperature for 30 minutes.
    
    • Self-Validation (IPC 1): The reaction mixture will transition from a pale suspension to a deep yellow/orange solution, visually confirming the deprotonation and generation of the pyrazolate anion.

Step 2: Electrophilic Alkylation 3. Add cyclopropylmethyl bromide (1.62 g) dropwise over 5 minutes via syringe. 4. Heat the reaction mixture to 60 °C using an oil bath and stir for 3 hours.

  • Self-Validation (IPC 2): Withdraw a 10 µL aliquot, quench in 100 µL

    
    /EtOAc, and analyze the organic layer via LC-MS. The reaction is complete when the starting material peak (
    
    
    
    238
    
    
    ) is fully consumed and replaced by the product peak (
    
    
    294
    
    
    ).

Step 3: Aqueous Workup & DMF Removal 5. Cool the reaction mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. 6. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Combine the organic layers. 7. Critical Step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 50 mL), followed by brine (50 mL).

  • Causality Note: DMF is highly miscible with EtOAc. Washing with standard water often leaves residual DMF, which ruins subsequent chromatography. The 5% LiCl wash drastically increases the partition coefficient of DMF into the aqueous phase, ensuring complete removal.

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product as an oil.
    

Step 4: Purification 9. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (90:10 to 70:30). 10. The major N1-isomer elutes first due to lower polarity compared to the minor N2-isomer. Pool the clean fractions and concentrate to afford 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole as a solid.

References

  • Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection . Angewandte Chemie International Edition.[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions . The Journal of Organic Chemistry.[Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives . Journal of Medicinal Chemistry.[Link]

Sources

Application

Protocol for the Regioselective N-Alkylation of 3-Nitro-4-iodopyrazole with (Bromomethyl)cyclopropane

Executive Summary The pyrazole ring is a privileged pharmacophore heavily utilized in drug discovery and energetic materials. The introduction of a cyclopropylmethyl group at the pyrazole nitrogen is a common strategic c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged pharmacophore heavily utilized in drug discovery and energetic materials. The introduction of a cyclopropylmethyl group at the pyrazole nitrogen is a common strategic choice in medicinal chemistry, as it enhances lipophilicity and metabolic stability compared to linear alkyl chains without introducing excessive steric bulk.

3-Nitro-4-iodopyrazole serves as a highly versatile building block; the C4-iodo group provides a robust handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), while the C3-nitro group can be selectively reduced to an amine for subsequent amide coupling. However, the tautomeric nature of the pyrazole core presents a significant synthetic hurdle: standard N-alkylation often yields an intractable mixture of N1 and N2 regioisomers. This application note details a highly regioselective, self-validating protocol for the N-alkylation of 3-nitro-4-iodopyrazole using (bromomethyl)cyclopropane, ensuring >95% selectivity for the 1-(cyclopropylmethyl)-3-nitro-4-iodo-1H-pyrazole isomer.

Mechanistic Causality & Regioselectivity (The "Why")

To master this transformation, one must understand the underlying electronic and steric forces governing pyrazole reactivity. In solution, 3-nitro-4-iodopyrazole exists in a tautomeric equilibrium between the 3-nitro and 5-nitro forms.

Upon treatment with a mild inorganic base, the pyrazole is deprotonated to form a delocalized pyrazolide anion. The regiochemical outcome of the subsequent


 attack on (bromomethyl)cyclopropane is dictated by the transition state energy of the two competing pathways:
  • Path A (N1 Alkylation): Attack via the N1 nitrogen places the incoming cyclopropylmethyl group adjacent to the C5 position, which bears only a small hydrogen atom. This pathway is sterically unhindered.

  • Path B (N2 Alkylation): Attack via the N2 nitrogen forces the incoming alkyl group into severe steric clash with the bulky C3-nitro group and the adjacent C4-iodo group. Furthermore, dipole-dipole repulsion between the nitro group and the polarized N-alkyl bond heavily destabilizes this transition state.

Consequently, the reaction exhibits exquisite regioselectivity, overwhelmingly favoring the N1-alkylated product ( [1]).

G cluster_TS Transition State Pathways SM 3-Nitro-4-iodopyrazole (Tautomeric Mixture) Anion Pyrazolide Anion (Delocalized Charge) SM->Anion Base (K2CO3), DMF PathA Path A: N1 Attack (Sterically Unhindered) Anion->PathA + Reagent PathB Path B: N2 Attack (Steric Clash with NO2) Anion->PathB + Reagent Reagent (Bromomethyl)cyclopropane Electrophile Major Major Product: 1-(Cyclopropylmethyl)-3-nitro-4-iodo-1H-pyrazole PathA->Major Favored (>95%) Minor Minor Product: 1-(Cyclopropylmethyl)-5-nitro-4-iodo-1H-pyrazole PathB->Minor Disfavored (<5%)

Mechanistic pathway of regioselective N-alkylation driven by steric and electronic factors.

Experimental Protocol (The "How")

Table 1: Reaction Components
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
3-Nitro-4-iodopyrazole238.971.02.39 gLimiting Reagent
(Bromomethyl)cyclopropane135.001.21.62 g (1.17 mL)Alkylating Agent
Potassium Carbonate (

)
138.212.02.76 gBase
N,N-Dimethylformamide (DMF)73.09-50 mL (0.2 M)Polar Aprotic Solvent
Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Under a nitrogen atmosphere, charge the flask with 3-nitro-4-iodopyrazole (2.39 g, 10.0 mmol) and anhydrous DMF (50 mL).

  • Deprotonation: Add finely powdered, anhydrous

    
     (2.76 g, 20.0 mmol) in one portion. Stir the suspension at room temperature (20–25 °C) for 30 minutes. The solution will transition to a slightly darker hue as the pyrazolide anion forms.
    
  • Alkylation: Using a syringe, add (bromomethyl)cyclopropane (1.17 mL, 12.0 mmol) dropwise over 5 minutes to prevent localized thermal spikes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block. Stir vigorously for 6 hours. Causality Note: Heating to 60 °C is required to ensure complete conversion of the sterically hindered neopentyl-like halide without promoting degradation or ring-opening of the cyclopropane moiety.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV visualization). The N1-alkylated product spot will elute higher (less polar) than the starting material.

  • Workup: Cool the mixture to room temperature. Quench the reaction by pouring it into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with a 5% aqueous

    
     solution (
    
    
    
    mL) to effectively partition and remove residual DMF, followed by a final brine wash (50 mL). Dry the organic layer over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes) to afford 1-(cyclopropylmethyl)-3-nitro-4-iodo-1H-pyrazole as an off-white solid.

Analytical Validation (The Self-Validating System)

Do not rely solely on LC-MS or 1D


 NMR for structural confirmation, as both regioisomers will exhibit identical masses and highly similar 1D splitting patterns. You must validate the regiochemistry using 2D NMR techniques to establish a self-validating data loop ( [2]).
  • 
     NMR (400 MHz, 
    
    
    
    ):
    Identify the C5-H proton, which should appear as a sharp singlet at approximately
    
    
    8.10 ppm. The
    
    
    protons will appear as a doublet at approximately
    
    
    4.05 ppm.
  • 
     NOESY (Critical Step):  Irradiate the 
    
    
    
    signal (
    
    
    4.05 ppm). You must observe a strong Nuclear Overhauser Effect (NOE) cross-peak with the C5-H singlet (
    
    
    8.10 ppm). If the product were the undesired N2-isomer, the
    
    
    group would be adjacent to the C3-nitro group, and no NOE to a pyrazole ring proton would be observed ( [3]).
  • 
     HMBC:  Confirm a three-bond heteronuclear correlation between the 
    
    
    
    protons and the C5 carbon (
    
    
    ~135 ppm).

Optimization & Troubleshooting

During protocol development, various conditions were evaluated to maximize the regiomeric ratio (rr) and overall yield.

Table 2: Condition Optimization Matrix
BaseSolventTemp (°C)Conversion (%)Regiomeric Ratio (N1:N2)Mechanistic Notes

THF0 to RT>95%85:15Strong base leads to rapid reaction but lower selectivity due to tighter ion pairing in THF.

MeCN6080%92:8Incomplete conversion observed due to poor solubility of

in MeCN.

DMF 60 >95% >98:2 Optimal. DMF efficiently solvates the

cation, creating a highly reactive, "naked" pyrazolide anion that perfectly discriminates based on sterics.

Troubleshooting Tip: If over-alkylation or unexpected ring-opening of the cyclopropane is observed (rare, but possible in the presence of strong Lewis acids), ensure the


 is strictly anhydrous and avoid reaction temperatures exceeding 80 °C.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, ACS Publications, 2022. URL:[Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals (Basel), PMC, 2022. URL:[Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, Royal Society of Chemistry, 2023. URL:[Link]

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Version: 1.0 (Validated Protocols) Executive Summary & Mechanistic Rationale The functionalization of the pyrazole core i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Version: 1.0 (Validated Protocols)

Executive Summary & Mechanistic Rationale

The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry, given its prevalence in FDA-approved kinase inhibitors, anti-inflammatory agents, and anti-infectives[1]. Among the highly versatile building blocks, 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole stands out due to its unique electronic and steric profile.

This application note details optimized protocols for Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Sonogashira) using this specific scaffold. The design of this building block is highly intentional, relying on three distinct functional synergies:

  • The C4-Iodo Leaving Group: Iodine is the most reactive halogen for oxidative addition in Pd-catalysis. It allows for milder reaction conditions compared to brominated or chlorinated analogs, minimizing the degradation of sensitive functional groups[2].

  • The C3-Nitro Activating Group: The strongly electron-withdrawing nitro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazole ring. This electronic deficiency accelerates the oxidative insertion of the Pd(0) catalyst into the C4-I bond, making the first step of the catalytic cycle exceptionally fast[3].

  • The N1-Cyclopropylmethyl Protecting/Functional Group: Unprotected pyrazoles (containing a free N-H) are notorious for poisoning palladium catalysts via stable N-Pd coordination. The cyclopropylmethyl group not only prevents catalyst deactivation but also introduces a metabolically stable, lipophilic moiety highly prized in blood-brain barrier (BBB) penetrating drug candidates[4][5].

Catalytic Workflow & Pathway Visualization

Understanding the catalytic cycle is critical for troubleshooting. Because the oxidative addition is accelerated by the C3-nitro group, the transmetalation step often becomes the rate-limiting bottleneck. Therefore, selecting the correct base and solvent system to facilitate transmetalation is the primary driver of high yields.

PalladiumCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf) or Pd(PPh3)4) OxAdd Oxidative Addition [Fast Step] Insertion into C4-I bond Pd0->OxAdd 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole TransMet Transmetalation [Rate-Limiting Step] Transfer of R-group (Base-mediated) OxAdd->TransMet R-B(OH)2 + Base (Suzuki) or Terminal Alkyne + CuI (Sonogashira) RedElim Reductive Elimination Formation of C4-R bond Release of Product TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Cross-Coupled Pyrazole Product

Fig 1: Pd-Catalyzed Cross-Coupling Cycle for 4-Iodo-3-nitropyrazoles.

Quantitative Data: Optimization of Suzuki-Miyaura Conditions

To establish a self-validating protocol, we evaluated multiple catalyst-base-solvent combinations for the coupling of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole with standard phenylboronic acid. The data below summarizes the causality behind our final protocol selection.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh3)4Na2CO31,4-Dioxane/H2O (4:1)901281Standard conditions; moderate protodeboronation observed.
Pd(dppf)Cl2 K3PO4 Toluene/H2O (10:1) 100 8 94 Optimal. Bidentate ligand prevents deactivation; lipophilic solvent matches substrate.
Pd(OAc)2 / SPhosCs2CO3DMF1101672High temp in DMF led to partial degradation of the nitro group.
Pd2(dba)3 / XPhosK2CO3THF/H2O (5:1)801885Good yield, but slower kinetics due to lower temperature limit of THF.

Key Insight: The lipophilic nature of the cyclopropylmethyl group makes the substrate highly soluble in Toluene. The biphasic Toluene/H2O system with K3PO4 provides excellent interfacial base transfer for transmetalation without subjecting the sensitive nitro group to harsh, homogeneous basicity in polar aprotic solvents like DMF[2].

Standardized Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Arylation)

Self-Validating System: The reaction progress can be distinctly tracked via TLC (Hexanes/EtOAc 3:1), where the starting material (UV active, highly non-polar) converts to a more polar, highly fluorescent product spot.

Reagents:

  • 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole: 1.0 mmol (293 mg)

  • Arylboronic Acid: 1.2 mmol

  • Pd(dppf)Cl2·CH2Cl2: 0.05 mmol (5 mol%, 41 mg)

  • Potassium Phosphate Tribasic (K3PO4): 2.0 mmol (424 mg)

  • Toluene / Deionized Water: 5.0 mL / 0.5 mL

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the pyrazole substrate, arylboronic acid, Pd(dppf)Cl2, and K3PO4.

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) is highly sensitive to oxidation; oxygen will rapidly kill the catalytic cycle and promote homocoupling of the boronic acid.

  • Solvent Addition: Add degassed Toluene (5.0 mL) and degassed H2O (0.5 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the biphasic mixture in a pre-heated oil bath at 100 °C for 8 hours with vigorous stirring (1000 rpm to ensure biphasic mixing).

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Extract the aqueous layer once more with EtOAc (10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Sonogashira Cross-Coupling (Alkynylation)

For the synthesis of rigid, linear pharmacophores, coupling terminal alkynes to the C4 position is highly effective[3][4].

Reagents:

  • 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole: 1.0 mmol (293 mg)

  • Terminal Alkyne: 1.5 mmol

  • Pd(PPh3)2Cl2: 0.05 mmol (5 mol%, 35 mg)

  • Copper(I) Iodide (CuI): 0.10 mmol (10 mol%, 19 mg)

  • Triethylamine (Et3N): 3.0 mmol (0.42 mL)

  • Anhydrous THF: 5.0 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial, combine the pyrazole substrate, Pd(PPh3)2Cl2, and CuI.

  • Atmosphere Control: Evacuate and backfill with Argon (3x).

  • Reagent Addition: Add anhydrous THF, followed by Et3N and the terminal alkyne via syringe. Causality: Add the alkyne last to prevent premature Glaser homocoupling catalyzed by Cu/O2 traces.

  • Reaction: Stir at 60 °C for 6–12 hours. The solution will typically turn from yellow to a dark brown/black suspension as the triethylammonium iodide salt precipitates.

  • Workup: Filter the crude mixture through a short pad of Celite to remove copper salts and Pd black, washing the pad with EtOAc (20 mL). Concentrate the filtrate and purify via silica gel chromatography.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized compounds, perform the following analytical checks:

  • 1H NMR (CDCl3): The disappearance of the sharp singlet at ~8.1 ppm (the C5-H of the starting 4-iodo pyrazole) and the appearance of a new, shifted C5-H singlet (typically 7.8–8.5 ppm depending on the coupled aryl/alkynyl group) confirms C4 substitution. The cyclopropylmethyl signals (a multiplet at ~1.2 ppm for the CH, and ~0.4-0.6 ppm for the cyclopropyl CH2 groups) should remain completely intact.

  • LC-MS: The starting material exhibits an [M+H]+ peak at m/z 294.0. The product mass will reflect the exact mass of the coupled group minus the mass of iodine (126.9).

  • Troubleshooting Dehalogenation: If a mass corresponding to m/z 168.1 (1-(cyclopropylmethyl)-3-nitro-1H-pyrazole) is observed, it indicates premature reductive elimination without transmetalation. To fix this, ensure the boronic acid is fresh and increase the base concentration to accelerate transmetalation.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Source: ARKIVOC (2014) URL:[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI Crystals (2023) URL:[Link]

  • Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes Source: PMC / NIH (2023) URL:[Link]

  • Search for Synthetic Methods of Compounds Containing Thiophene, Indole and Pyrazole Framework Source: Vilnius University Repository URL:[Link]

Sources

Application

Using 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole as a pharmaceutical intermediate

Application Note: Strategic Utilization of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole in Kinase Inhibitor Synthesis Executive Summary This Application Note details the strategic deployment of 1-(Cyclopropylmethyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole in Kinase Inhibitor Synthesis

Executive Summary

This Application Note details the strategic deployment of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole (hereafter referred to as CMP-4I3N ) as a high-value scaffold in medicinal chemistry.

CMP-4I3N represents a "privileged structure" in oncology drug discovery, particularly for Type I and Type II Kinase Inhibitors (e.g., targeting TRK, ALK, ROS1, and JAK pathways).[1] Its utility stems from its Orthogonal Reactivity Triad :

  • 
    -Cyclopropylmethyl:  Provides a metabolic anchor and hydrophobic pocket occupancy (similar to the motifs found in Lenvatinib and Crizotinib).
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Iodine:  A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[2]
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Nitro:  A latent nitrogen source that, upon reduction, allows for the formation of ureas or amides (critical hydrogen-bonding motifs in the ATP-binding site).
    

Technical Specifications & Critical Quality Attributes (CQA)

Before initiating synthesis, the intermediate must meet strict quality criteria to prevent catalyst poisoning during downstream coupling.[1]

PropertySpecificationCriticality
Appearance Pale yellow to tan solidVisual check for oxidation/impurities.[1]
Purity (HPLC) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

98.0% (Area %)
Essential. Isomeric impurities (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-alkyl) significantly alter SAR.
Regioisomer Ratio

:

> 99:1
The

-isomer is a common impurity during alkylation and is pharmacologically distinct.
Water Content

0.5% (KF)
Critical for anhydrous cross-coupling efficiency.
Iodine Content Theoretical

0.4%
Verifies no de-iodination has occurred during storage.

Strategic Reaction Pathways (Logic Flow)

The utility of CMP-4I3N lies in the ability to diverge synthesis based on the order of operations.

  • Path A (Couple First): Preserves the nitro group to prevent amine-poisoning of the Pd-catalyst.[1] Recommended for difficult aryl-boronic acids.

  • Path B (Reduce First): Generates the amine for urea formation, followed by coupling.[1] Risky due to potential de-iodination during reduction.

Decision Matrix (DOT Visualization):

ReactionLogic Start CMP-4I3N (Scaffold) Decision Target Architecture? Start->Decision PathA Path A: C-C Bond First (Suzuki/Sonogashira) Decision->PathA Standard Route PathB Path B: Amine First (Nitro Reduction) Decision->PathB Labile Boronic Acids StepA2 Nitro Reduction (Fe/NH4Cl) PathA->StepA2 Chemoselective StepB2 Urea Formation PathB->StepB2 StepA3 Urea/Amide Formation StepA2->StepA3 Final API StepB3 C-C Coupling (Requires Specialized Ligands) StepB2->StepB3 Risk: Cat. Poisoning

Figure 1: Synthetic decision tree for CMP-4I3N.[1][3][4][5][6] Path A is generally preferred to maximize yield and catalyst longevity.

Detailed Protocols

Protocol A: C-4 Functionalization via Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at the C-4 position while leaving the nitro group intact.

Mechanistic Insight: The C-I bond is highly activated.[2] However, the electron-withdrawing nitro group at C-3 makes the pyrazole ring electron-deficient, facilitating oxidative addition but potentially destabilizing the Pd-complex if strong bases are used.[1]

Reagents:

  • CMP-4I3N (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (3-5 mol%) — Chosen for stability against nitro groups.
    
  • Base: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (2.5 equiv) or 
    
    
    
    (for sterically hindered acids).
  • Solvent: 1,4-Dioxane/Water (4:1).[1][2]

Step-by-Step:

  • Degassing: Charge reaction vessel with CMP-4I3N, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Dioxane/Water.

  • Catalyst Addition: Add Pd catalyst under positive Argon flow.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent nitro-group degradation.[1]

  • Work-up: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The nitro-product is usually highly crystalline and easy to purify.

Protocol B: Chemoselective Nitro Reduction (Preserving Iodine)

Objective: Reduce the


 group to an 

group without removing the Iodine (de-halogenation).

Mechanistic Insight: Standard catalytic hydrogenation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) will frequently cleave the C-I bond (hydrogenolysis). To retain the iodine for future coupling, a single-electron transfer (SET)  method using Iron or Tin is required.[1]

Reagents:

  • Nitro-Pyrazole Intermediate (1.0 equiv)[1]

  • Iron Powder (5.0 equiv) — Must be fine mesh (<325 mesh).[1]

  • Ammonium Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1).[1]

Step-by-Step:

  • Preparation: Dissolve the nitro-pyrazole in Ethanol/Water.

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat to vigorous reflux (70–80°C ) for 2 hours.

    • Monitoring: TLC will show a shift from a non-polar yellow spot (Nitro) to a polar fluorescent spot (Amine).[1]

  • Filtration (Critical): Filter the hot mixture through a Celite pad to remove Iron oxide sludge. Wash the pad with hot methanol.

    • Caution: The iron residue can be pyrophoric. Keep wet.[7]

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
     and extract with DCM.
    
  • Stability Check: The resulting 4-iodo-3-aminopyrazole is unstable to light and air (oxidation). Use immediately in the next step (e.g., urea formation).[1]

Safety & Handling (HSE)

  • Energetic Potential: As a nitro-pyrazole, CMP-4I3N possesses high energy density.[1] While the iodine atom adds mass (dampening explosivity), the compound should not be subjected to temperatures >150°C or dry grinding.[1]

  • Toxicology: Pyrazoles are potential skin sensitizers. The cyclopropyl moiety suggests potential alkylating activity; handle in a fume hood with double gloving (Nitrile).

  • Waste: Iodine-containing waste must be segregated from general organic waste to prevent incinerator corrosion.

References & Grounding

  • Suzuki Coupling of Nitro-Pyrazoles:

    • BenchChem Application Notes.[2] "Protocols for 4-Iodopyrazole in Suzuki Coupling." (2025).[1][2] Highlights ligand selection for electron-deficient pyrazoles.

    • [1]

  • Chemoselective Reduction (Fe/NH4Cl):

    • Wu, G. G., et al.[1][8] "A novel iodide-catalyzed reduction of nitroarenes... chemoselectively in the presence of chloro and bromo substituents."[8] Org.[2][7][8][9] Lett. (2011).[1][8] Validates the use of metal/acid systems to prevent de-halogenation.

    • [1]

  • Pyrazole Scaffolds in Kinase Inhibitors:

    • Review of pyrazole derivatives in oncology (Crizotinib/Lenvatinib analogs).

    • [1]

  • Safety Data:

    • Sigma-Aldrich SDS for Pyrazole Derivatives (General handling of nitro-pyrazoles).[1]

    • [1]

Sources

Method

Advanced Sonogashira Cross-Coupling Protocols for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

Executive Summary The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 4-alkynyl-3-nitropyrazoles serve as critical intermediates for synthesizing fused heterocyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 4-alkynyl-3-nitropyrazoles serve as critical intermediates for synthesizing fused heterocyclic systems and targeted kinase inhibitors. The substrate 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole presents a unique synthetic profile: the cyclopropylmethyl (CPM) group provides an optimal balance of lipophilicity and metabolic stability, while the C4-iodo and C3-nitro groups offer orthogonal reactivity. This application note details optimized Sonogashira cross-coupling protocols for this specific substrate, emphasizing mechanistic causality, catalyst selection, and practical laboratory workflows to maximize yield and purity.

Mechanistic Insights & Causality

Designing a successful Sonogashira coupling for this substrate requires understanding the electronic and steric interplay of its substituents:

  • Accelerated Oxidative Addition: The C3-nitro group is strongly electron-withdrawing via both inductive and resonance effects. This depletes electron density from the pyrazole core, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C4–I bond. Consequently, the oxidative addition of the palladium(0) catalyst into the C4–I bond is significantly faster than in unfunctionalized pyrazoles[1].

  • Steric Considerations: While the N1-cyclopropylmethyl group introduces moderate steric bulk, its distance from the C4 reaction center minimizes steric clashes during the transmetalation step. Unlike acid-sensitive protecting groups (e.g., ethoxyethyl or THP) which can migrate or cleave under certain conditions[1], the CPM group is highly stable under the basic conditions required for Sonogashira coupling.

  • Mitigating the Glaser Homocoupling: Because the pyrazole is highly electron-deficient, the transmetalation step can become rate-limiting if the terminal alkyne is sterically hindered. Prolonged reaction times in the presence of copper and trace oxygen can lead to Glaser homocoupling of the alkyne[2]. To prevent this, rigorous degassing and the use of optimized Pd/Cu ratios are mandatory.

Sonogashira Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)IL2] Pd0->OxAdd + Ar-I (Fast due to NO2) TransMet Transmetalation [Pd(II)(Ar)(C≡CR)L2] OxAdd->TransMet + Cu-C≡CR RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - Product CuCycle Copper Cycle Cu-Acetylide Formation CuCycle->TransMet Transfers Alkyne

Figure 1: Catalytic cycle for the Sonogashira coupling of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole.

Quantitative Data: Condition Optimization

The choice of catalyst, solvent, and base profoundly impacts the reaction efficiency. Table 1 summarizes the expected performance of various catalytic systems based on literature precedents for analogous 4-iodo-3-nitropyrazoles[1][2][3].

Table 1: Optimization of Reaction Conditions

Catalyst SystemBase / SolventTemp / TimeExpected YieldHomocouplingSuitability
Pd(PPh3)2Cl2 / CuI TEA / DMF60 °C / 4 h80–85% < 5%Optimal for standard alkynes
Pd(dppf)Cl2 / CuIDIPA / THF65 °C / 6 h70–75%~ 8%Good for bulky alkynes
Pd(PPh3)4 / NonePyrrolidine80 °C / 12 h55–60%< 1%Best for sensitive alkynes

Note: DMF is preferred over THF for electron-deficient pyrazoles as it better stabilizes the polar transition states during oxidative addition[3].

Experimental Workflows

Workflow Step1 Step 1: Reagent Assembly Substrate Pd/Cu Catalysts Step2 Step 2: Degassing Argon Purge 3x Cycles Step1->Step2 Step3 Step 3: Reaction Add Base/Solvent Heat to 60°C Step2->Step3 Step4 Step 4: Quench & Workup NH4Cl Wash Removes Cu Step3->Step4 Monitor by LC-MS Step5 Step 5: Purification Flash Chromatography Isolate Product Step4->Step5

Figure 2: Step-by-step workflow for the Pd/Cu-catalyzed Sonogashira cross-coupling protocol.

Detailed Methodologies

Protocol A: Standard Pd/Cu-Catalyzed Sonogashira Coupling Designed for high-yielding coupling with robust terminal alkynes (e.g., phenylacetylene, aliphatic alkynes)[3].

  • Preparation: To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.05 mmol, 5 mol%), and Copper(I) iodide (CuI, 0.10 mmol, 10 mol%).

  • Degassing: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen, which is critical to suppress Glaser homocoupling.

  • Solvent & Base Addition: Syringe in anhydrous, degassed N,N-dimethylformamide (DMF, 5.0 mL) and anhydrous triethylamine (TEA, 3.0 mmol, 3.0 equiv). Stir at room temperature for 5 minutes until the mixture becomes a homogeneous pale yellow/orange solution.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Transfer the Schlenk tube to a pre-heated oil bath at 60 °C. Stir vigorously for 4 hours. The reaction mixture will typically darken to a deep brown/black as the active Pd(0) species is generated and consumed.

  • Monitoring: Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 3:1). Look for the disappearance of the starting material mass and the emergence of the product mass

    
    .
    
  • Workup (Self-Validating Step): Cool the mixture to room temperature. Quench by adding 10 mL of saturated aqueous ammonium chloride (NH4Cl). Causality Check: The NH4Cl forms a highly soluble coordination complex with copper ions (

    
    ), effectively stripping catalytic copper impurities from the organic phase and preventing post-reaction degradation. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes to Ethyl Acetate to afford the pure 4-alkynyl-3-nitropyrazole derivative.

Protocol B: Copper-Free Sonogashira Coupling Designed for electron-rich or highly sensitive alkynes that are prone to rapid homocoupling in the presence of copper[2].

  • Preparation: In a Schlenk tube, combine the pyrazole substrate (1.0 mmol, 1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 mmol, 5 mol%).

  • Solvent/Base: Add 5.0 mL of rigorously degassed pyrrolidine, which serves as both the solvent and the base.

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol, 1.5 equiv). Note the higher equivalent to compensate for the slower transmetalation rate in the absence of copper.

  • Reaction: Heat the mixture to 80 °C for 12–16 hours under an Argon atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with 1M HCl (to neutralize the bulk pyrrolidine), water, and brine. Dry and concentrate for chromatography.

Analytical Verification & Troubleshooting

  • NMR Signatures: Upon successful coupling, the diagnostic C5-H singlet of the pyrazole ring (typically around

    
     8.0–8.5 ppm in 
    
    
    
    H NMR) will shift slightly upfield due to the replacement of the highly deshielding iodine atom with the alkyne moiety[1].
  • Incomplete Conversion: If unreacted starting material remains after 6 hours in Protocol A, verify the quality of the CuI (which should be a white powder; green or brown indicates oxidation to Cu(II)) and ensure the TEA is strictly anhydrous.

References

  • Eller, G. A., et al. "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles." Synthetic Communications, 2011. URL:[Link]

  • Krikstolaityte, S., et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction." Arkivoc, 2016, part (v), 12-25. URL:[Link]

  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Application

A Strategic Guide to C-H Activation Involving Cyclopropylmethyl Pyrazole Moieties: Application Notes, Protocols, and Future Directions

Preamble: The Confluence of Privileged Scaffolds and Modern Synthesis In the landscape of medicinal chemistry and drug development, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Confluence of Privileged Scaffolds and Modern Synthesis

In the landscape of medicinal chemistry and drug development, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of therapeutic agents due to its versatile biological activities.[1] Its applications span from anti-inflammatory and anticancer agents to cannabinoid receptor antagonists.[1][2] Concurrently, the field of synthetic organic chemistry has been revolutionized by the advent of C-H activation, a paradigm-shifting strategy that allows for the direct functionalization of ubiquitous carbon-hydrogen bonds, bypassing the need for pre-functionalized substrates.[3][4] This approach offers unparalleled efficiency and atom economy, making it a powerful tool for late-stage functionalization in drug discovery programs.[5]

This guide focuses on the intersection of these two powerful domains: the use of the pyrazole moiety as a directing group to orchestrate C-H activation, with a specific emphasis on the challenging yet synthetically intriguing cyclopropylmethyl substituent. The cyclopropyl ring is another highly sought-after motif in drug design, valued for its ability to introduce conformational rigidity, improve metabolic stability, and modulate physicochemical properties.[6]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview, field-proven insights into the underlying principles, detailed protocols for analogous systems, and a forward-looking perspective on navigating the unique challenges posed by cyclopropylmethyl pyrazole substrates.

The Pyrazole Moiety as a Directing Group: Mechanistic Underpinnings

The ability of the pyrazole ring to function as a directing group in transition-metal-catalyzed C-H activation is rooted in the Lewis basicity of its sp²-hybridized pyridine-like N2 nitrogen atom.[3] This nitrogen can coordinate to a metal center (commonly Palladium or Rhodium), forming a metallacyclic intermediate that positions the catalyst in close proximity to a specific C-H bond. This chelation assistance lowers the activation energy for C-H bond cleavage, thereby controlling the regioselectivity of the functionalization.

The general mechanism, particularly for Palladium(II)-catalyzed processes, often follows a concerted metalation-deprotonation (CMD) pathway.[7][8]

cluster_0 Catalytic Cycle for Pyrazole-Directed C-H Activation A Pyrazole Substrate + M(II) Catalyst B Coordination Complex A->B Coordination C Metallacyclic Intermediate (CMD) B->C C-H Activation (Concerted Metalation-Deprotonation) D Functionalization (e.g., Reductive Elimination) C->D Coupling Partner Oxidative Addition E Product D->E Reductive Elimination F Catalyst Regeneration D->F Re-oxidation (if needed) F->A Enters next cycle A 1. Combine N-Arylpyrazole, Aryl Halide, Pd Catalyst, Ligand, and Base in Solvent B 2. Degas the Reaction Mixture (e.g., N2/Vacuum Cycles) A->B C 3. Heat to Reaction Temperature (e.g., 100-140 °C) B->C D 4. Monitor Reaction Progress (TLC/LC-MS) C->D E 5. Workup: Cool, Dilute, Extract D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Product F->G

Figure 2: Experimental workflow for C5-Arylation of N-Arylpyrazoles.

Detailed Steps:

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-arylpyrazole (1.0 equiv), the aryl bromide or iodide (1.2-1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), a suitable ligand if necessary (e.g., P(o-tolyl)₃, 10-20 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Solvent Addition & Degassing: Add a high-boiling point solvent such as DMF, DMA, or toluene (0.1-0.2 M concentration). Seal the tube and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-140 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Pyrazole-Directed C(sp³)–H Arylation of a tert-Butyl Group

This protocol, adapted from the work of Yang et al., demonstrates the rarer C(sp³)–H activation directed by a pyrazole, a crucial proof-of-concept for activating alkyl C-H bonds. [9][10] Detailed Steps:

  • Reagent Preparation: In a sealed vial, combine 3-tert-butyl pyrazole-5-carboxamide (1.0 equiv), the desired aryl boronate pinacol ester (2.0 equiv), Pd(OAc)₂ (10 mol%), and an oxidant, with Silver(I) oxide (Ag₂O) being reported as highly effective (2.0 equiv). [9]2. Solvent Addition: Add acetic acid (AcOH) as the solvent to achieve a concentration of approximately 0.1 M.

  • Reaction: Seal the vial tightly and place it in a preheated heating block or oil bath at 120 °C. Stir for 24-48 hours. Note: This reaction is sensitive, and optimization of oxidant and temperature may be required.

  • Workup & Purification: After cooling, carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts, concentrate, and purify via flash chromatography.

Strategic Pathways for Cyclopropylmethyl C-H Activation

Given the direct approach is challenging, a successful strategy will likely involve innovative adaptation or a multi-step approach.

Strategy 1: Catalyst and Ligand Innovation

The steric clash that likely inhibits the reaction could potentially be overcome by redesigning the catalytic system.

  • Less Bulky Catalysts: Exploring catalysts with smaller ligand footprints might provide the necessary space for the cyclopropylmethyl moiety to coordinate.

  • Ligand-Assisted Proton Shuttle: Employing ligands that can facilitate the proton abstraction step in the CMD mechanism (e.g., carboxylate or carbonate ligands) could lower the activation barrier.

  • Bite Angle Modification: For bidentate ligands, systematically varying the bite angle could alter the geometry of the metallacyclic intermediate, potentially finding a "sweet spot" that accommodates the substrate.

Strategy 2: Adapting Protocols from Cyclopropane C-H Activation

An alternative is to draw inspiration from systems where C-H activation of cyclopropanes is successful, even with different directing groups. A prime example is the rhodium-catalyzed enantioselective silylation of cyclopropyl C-H bonds. [11] Protocol 3: Rhodium-Catalyzed Intramolecular Silylation of a Cyclopropyl C-H Bond (Conceptual Adaptation)

This protocol describes the silylation of a cyclopropylmethanol. A researcher could attempt to synthesize a cyclopropylmethyl pyrazole with a hydroxyl group on the pyrazole ring to mimic the directing element of the original substrate.

  • Substrate Synthesis: Synthesize a pyrazole substrate bearing both the N-cyclopropylmethyl group and a secondary alcohol functionality (e.g., a (1H-pyrazol-1-yl)(cyclopropyl)methanol derivative).

  • In Situ Silyl Ether Formation: In a glovebox, combine the custom substrate (1.0 equiv) with a rhodium precursor (e.g., [Rh(cod)₂]BF₄, 2-5 mol%) and a chiral bisphosphine ligand (e.g., (S)-DTBM-SEGPHOS, 2.2-5.5 mol%) in a suitable solvent like octane.

  • Silylation: Add a silane, such as diethylsilane (Et₂SiH₂), to the mixture. The reaction first forms a (hydrido)silyl ether in situ.

  • C-H Activation/Silylation: The rhodium catalyst then mediates the intramolecular silylation of a C-H bond on the cyclopropane ring. [11]The reaction is typically run at room temperature.

  • Further Functionalization: The resulting C-Si bond is a versatile handle that can be converted to other functional groups (e.g., a hydroxyl group via Tamao-Fleming oxidation), providing an indirect route to the functionalized cyclopropane.

Data Summary and Comparative Analysis

The following table summarizes typical reaction conditions for the protocols discussed, highlighting the key differences and providing a starting point for experimental design.

ParameterProtocol 1: C(sp²)-H ArylationProtocol 2: C(sp³)-H ArylationProtocol 3: C(sp³)-H Silylation (Adapted)
Metal Catalyst Pd(OAc)₂Pd(OAc)₂[Rh(cod)₂]BF₄
Ligand Often phosphine-based (optional)None typically requiredChiral Bisphosphine (e.g., DTBM-SEGPHOS)
Coupling Partner Aryl HalideAryl Boronate EsterIntramolecular (Silane)
Key Additive Carbonate Base (K₂CO₃, Cs₂CO₃)Silver Oxidant (Ag₂O)None (Silane is a reagent)
Solvent DMF, TolueneAcetic AcidOctane, THF
Temperature 100-140 °C120 °CRoom Temperature
Key Challenge Site selectivity on complex arenesOvercoming high C-H bond strengthSubstrate synthesis, catalyst sensitivity

Conclusion and Future Outlook

The direct C-H activation of N-cyclopropylmethyl pyrazole moieties remains a formidable challenge in synthetic chemistry, primarily due to steric constraints that impede the crucial catalyst-substrate coordination. This guide serves not as a collection of established solutions, but as a strategic framework for the enterprising researcher.

Success in this area will not come from the routine application of existing methods. It will be born from a deep understanding of the mechanistic principles, a willingness to engage with challenging "negative results," and the creative application of knowledge from parallel domains of C-H activation. Future breakthroughs will likely depend on the development of novel, sterically-forgiving catalytic systems or the design of clever, multi-step sequences that leverage alternative C-H activation strategies to install functionality on the cyclopropyl ring indirectly. The protocols and strategies outlined herein provide the essential starting points for this exciting and valuable research endeavor.

References

  • Yang, W., Ye, S., Fanning, D., Coon, T., Schmidt, Y., Krenitsky, P., Stamos, D., & Yu, J.-Q. (2015). Orchestrated Triple C-H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(8), 2501-2504. [Link]

  • Yang, W., Ye, S., Fanning, D., Coon, T., Schmidt, Y., Krenitsky, P., Stamos, D., & Yu, J.-Q. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. [Link]

  • Scite.ai. (n.d.). Orchestrated Triple C H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]

  • Han, S. J., Kim, H. T., & Joo, J. M. (2016). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 81(1), 326-333. [Link]

  • ResearchGate. (n.d.). Synthetic strategies of pyrazole‐directing C−H activation. [Link]

  • Royal Society of Chemistry. (n.d.). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. [Link]

  • PubMed. (2015). Orchestrated triple C-H activation reactions using two directing groups: rapid assembly of complex pyrazoles. [Link]

  • ACS Publications. (2013). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Rh(III)-catalyzed [4+1] cyclization of aryl substituted pyrazoles with cyclopropanols via C–H activation. Organic & Biomolecular Chemistry. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • KTU ePubl. (n.d.). Recent synthetic advances in C–H/N–H functionalization of 1H-pyrazoles: diverse strategies across variously substituted scaffolds. [Link]

  • Semantic Scholar. (n.d.). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. [Link]

  • PubMed. (2016). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. [Link]

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition in English, 48(28), 5094-5115. [Link]

  • Lee, H., & Hartwig, J. F. (2014). Rhodium-Catalyzed Enantioselective Silylation of Cyclopropyl C-H Bonds. Angewandte Chemie International Edition, 53(30), 7931-7935. [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. SciSpace. [Link]

  • Organic Chemistry Portal. (n.d.). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. [Link]

  • PMC. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • PubMed. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. [Link]

  • Wang, M. S., Xu, J. C., & Engle, K. M. (2023). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. eScholarship. [Link]

  • PubMed. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Seiser, T., & Cramer, N. (2010). Enantioselective Rhodium-Catalyzed C–C Bond Activations. CHIMIA International Journal for Chemistry, 64(4), 229-232. [Link]

  • Kyung Hee University. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. [Link]

  • Li, X. (n.d.). Rhodium(III)‐Catalyzed Enantio‐ and Diastereoselective C−H Cyclopropylation of N‐Phenoxylsulfonamides. [Link]

  • Semantic Scholar. (n.d.). Catalytic C-H allylation and benzylation of pyrazoles. [Link]

Sources

Method

Application Note: Scalable Synthesis and Regioselective Alkylation of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

Strategic Overview and Mechanistic Rationale The compound 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is a highly versatile, densely functionalized building block frequently utilized in the development of kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview and Mechanistic Rationale

The compound 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is a highly versatile, densely functionalized building block frequently utilized in the development of kinase inhibitors and agrochemical agents. The orthogonal reactivity of its substituents—a reducible nitro group at C3 and a cross-coupling-ready iodine at C4—enables rapid diversification of the pyrazole core.

Designing a scalable synthesis for this intermediate requires strict control over regioselectivity and thermal safety. We have developed a robust two-step protocol that avoids hazardous oxidants and eliminates the need for preparative chromatography.

Causality in Reaction Design
  • Step 1: Electrophilic Aromatic Iodination: The pyrazole ring is electronically deactivated by the C3-nitro group. Traditional iodination using

    
     poses severe thermal runaway risks at scale. By transitioning to N-Iodosuccinimide (NIS) in DMF , we exploit a milder, controlled release of the iodonium ion (
    
    
    
    ). The C4 position remains the most nucleophilic site on the pyrazole ring, ensuring exclusive regiocontrol during the electrophilic aromatic substitution.
  • Step 2: Regioselective N-Alkylation: 3-Nitropyrazoles exhibit tautomerism, presenting two potential nitrogen nucleophiles (N1 and N2). The strong electron-withdrawing nature of the C3-nitro group—via both inductive and resonance effects—significantly diminishes the nucleophilicity of the adjacent N2 atom. Consequently, base-mediated alkylation with (bromomethyl)cyclopropane is highly directed toward the N1 position . Utilizing a mild inorganic base (

    
    ) in a polar aprotic solvent (DMF) maximizes the kinetic formation of the desired 1-alkyl-3-nitro isomer while suppressing N2-alkylation to trace levels .
    

Reaction Pathway Visualization

G A 3-Nitro-1H-pyrazole B 4-Iodo-3-nitro-1H-pyrazole A->B NIS, DMF 80°C, 4h C 1-(Cyclopropylmethyl)-4-iodo -3-nitro-1H-pyrazole B->C (Bromomethyl)cyclopropane K2CO3, DMF, 60°C

Reaction workflow for scalable synthesis of 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole.

Process Optimization and Quantitative Metrics

To ensure reproducibility, the reaction parameters were rigorously optimized. The data below summarizes the causality behind our final reagent and solvent selections.

Table 1: Optimization of C4-Iodination Conditions

Reagent SystemSolventTemp (°C)Yield (%)Scalability & Safety Profile

Water10075Low: Highly exothermic, corrosive off-gassing.

EtOH /

8082Moderate: Difficult effluent management.
NIS (1.1 eq) DMF 80 94 High: Mild, easily controlled, homogeneous.
NIS, TFAMeCN2588Moderate: Acidic waste generation, slower kinetics.

Table 2: Optimization of N-Alkylation Conditions (using (Bromomethyl)cyclopropane)

BaseSolventTemp (°C)Regioselectivity (N1:N2)Yield (%)Mechanistic Note
NaHTHF0 to RT85:1578Strong base reduces selectivity; moisture sensitive.

DMFRT98:291Excellent selectivity due to cesium effect; high cost.

DMF 60 96:4 89 Optimal balance of cost, scalability, and selectivity.

MeCN8092:884Lower solubility of base slows reaction rate.

Scalable Experimental Methodologies

Step 1: Synthesis of 4-Iodo-3-nitro-1H-pyrazole

Equipment: 5 L Jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charge: Add 3-nitro-1H-pyrazole (100 g, 884 mmol, 1.0 eq) and anhydrous DMF (500 mL, 5 vol) to the reactor. Stir at 20 °C until complete dissolution is achieved.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (218 g, 972 mmol, 1.1 eq) portion-wise over 30 minutes. Maintain the internal temperature below 40 °C to prevent premature degradation of the iodinating agent.

  • Heating: Ramp the internal temperature to 80 °C and stir for 4 hours.

  • In-Process Control (IPC): Analyze an aliquot via HPLC. Proceed when starting material is < 1.0% (AUC).

  • Workup & Isolation: Cool the reactor to 15 °C. Slowly add 10% aqueous

    
     (200 mL) dropwise over 20 minutes, followed by purified water (1500 mL) to induce precipitation. Stir the resulting slurry for 1 hour at 10 °C. Filter the solid, wash with cold water (3 × 200 mL), and dry in a vacuum oven at 50 °C for 24 hours.
    

Self-Validating Mechanism: The reaction mixture will initially appear deep purple/brown due to transient active iodine species. Upon the addition of the


 quench, the solution undergoes a rapid colorimetric shift to a pale yellow suspension. This visual feedback intrinsically validates that all oxidative species have been neutralized, preventing downstream catalyst poisoning in future cross-coupling steps.
Step 2: Synthesis of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

Equipment: 5 L Jacketed glass reactor with mechanical stirring and reflux condenser.

  • Charge: Add 4-iodo-3-nitro-1H-pyrazole (150 g, 627 mmol, 1.0 eq), anhydrous DMF (900 mL, 6 vol), and finely powdered

    
     (130 g, 941 mmol, 1.5 eq) to the reactor. Stir at 25 °C for 30 minutes to facilitate the formation of the pyrazolate anion.
    
  • Alkylation: Add (bromomethyl)cyclopropane (93.1 g, 690 mmol, 1.1 eq) dropwise over 30 minutes via an addition funnel.

  • Heating: Heat the mixture to 60 °C and maintain for 6 hours.

  • In-Process Control (IPC): Analyze via HPLC. Proceed when the intermediate is < 1.0% (AUC).

  • Workup: Cool the mixture to 20 °C. Add Ethyl Acetate (1500 mL) and Water (1500 mL). Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (500 mL).

  • Purification & Isolation: Wash the combined organic layers with 5% aqueous LiCl (3 × 500 mL), followed by brine (500 mL). Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to a crude solid. Recrystallize the solid from Heptane/Ethyl Acetate (4:1, 600 mL). Filter and dry under vacuum at 45 °C.
    

Self-Validating Mechanism: This step utilizes two self-correcting physical chemistry principles. First, the 5% aqueous LiCl wash specifically alters the partition coefficient of DMF, dragging residual solvent into the aqueous phase and preventing API instability caused by trapped DMF. Second, the Heptane/EtOAc crystallization acts as a thermodynamic sink; the undesired N2-alkylated isomer (which is more polar and less symmetric) remains entirely dissolved in the mother liquor. The isolated crystalline product intrinsically meets a >99:1 regiochemical purity threshold without the need for column chromatography.

Analytical Characterization Standards

To verify the structural integrity and regiochemical purity of the final product, compare against the following expected analytical benchmarks:

  • LC-MS (ESI+): Expected

    
     = 294.0. The N1-isomer typically elutes slightly later than the trace N2-isomer on a standard C18 reverse-phase column.
    
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.65 (s, 1H, Pyrazole C5-H) — Note: The C5 proton singlet is a critical diagnostic peak. In the N2-isomer, this proton would shift significantly due to the proximity of the cyclopropylmethyl group.
      
    • 
       4.05 (d, 
      
      
      
      = 7.2 Hz, 2H,
      
      
      )
    • 
       1.30 (m, 1H, Cyclopropyl 
      
      
      
      )
    • 
       0.65 (m, 2H, Cyclopropyl 
      
      
      
      )
    • 
       0.40 (m, 2H, Cyclopropyl 
      
      
      
      )

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions The Journal of Organic Chemistry (ACS Publications)[Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Journal of Medicinal Chemistry (ACS Publications)[Link]

Application

Recrystallization solvents for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole purification

Application Note: Recrystallization Solvents for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole Purification Part 1: Introduction & Structural Analysis Subject: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization Solvents for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole Purification

Part 1: Introduction & Structural Analysis

Subject: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis) Chemical Class: N-alkylated Nitro-Halopyrazole

The purification of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole presents a specific challenge in process chemistry: balancing the lipophilicity of the cyclopropylmethyl and iodo groups against the high polarity of the nitro group and the pyrazole core. While chromatography is effective on a small scale, recrystallization is the preferred method for scale-up to ensure removal of regioisomers (e.g., N2-alkylated species) and trace iodination byproducts.

This guide details the solvent selection logic, screening protocols, and a validated recrystallization methodology based on structural analogs and physicochemical principles of nitro-pyrazole intermediates.

Part 2: Solvent Selection Logic

The solubility profile of this molecule is governed by three competing structural motifs:

  • Nitro Group (C3): High polarity, hydrogen bond acceptor. Increases solubility in polar aprotic solvents (DMF, DMSO) and polar protic solvents (Alcohols).

  • Iodine Atom (C4): Large, polarizable, lipophilic. Enhances solubility in halogenated solvents and aromatics; reduces water solubility.

  • Cyclopropylmethyl (N1): Hydrophobic. Increases solubility in non-polar solvents (Alkanes, Ethers) compared to the N-H parent.

The "Goldilocks" Zone: A single solvent often fails for this molecule—it is too soluble in pure ethyl acetate or dichloromethane (preventing crystallization) and insoluble in pure hexane. Therefore, a binary solvent system is required to induce controlled saturation.

Recommended Solvent Systems
SystemCompositionRoleSuitability
Primary Ethyl Acetate / n-Heptane Solvent / Anti-solventExcellent. Standard for N-alkylated nitropyrazoles. Offers tunable polarity to reject non-polar impurities.
Secondary Ethanol / Water Solvent / Anti-solventGood. Best for removing inorganic salts or highly polar precursors. Risk of "oiling out" if water is added too fast.
Tertiary Toluene Single SolventModerate. Useful if the impurity profile contains highly polar byproducts insoluble in toluene. Requires cooling to -10°C.

Part 3: Experimental Protocols

Protocol A: Solvent Screening (Solubility Mapping)

Before committing the bulk batch, perform this screen on 100 mg samples.

  • Preparation: Place 100 mg of crude solid into three separate 4 mL vials.

  • Solvent Addition:

    • Vial 1 (EtOAc): Add Ethyl Acetate dropwise with heating (50°C) until dissolved. Note volume.

    • Vial 2 (EtOH): Add Ethanol dropwise with heating (60°C) until dissolved. Note volume.

    • Vial 3 (Toluene): Add Toluene dropwise with heating (80°C) until dissolved.

  • Anti-Solvent Trigger:

    • To Vial 1, add hot n-Heptane dropwise until persistent turbidity is observed. Re-heat to clear.

    • To Vial 2, add warm water dropwise until turbid. Re-heat to clear.

  • Cooling: Allow vials to cool to Room Temperature (RT) slowly (30 min), then refrigerate (4°C) for 1 hour.

  • Evaluation: Check for crystal habit (needles vs. amorphous) and supernatant color (impurity rejection).

Protocol B: Bulk Recrystallization (Ethyl Acetate / n-Heptane)

This is the preferred method for high-purity recovery (>98%).

Reagents:

  • Crude 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

  • Solvent: Ethyl Acetate (HPLC Grade)

  • Anti-solvent: n-Heptane (or n-Hexane)

Step-by-Step Procedure:

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethyl Acetate (3 mL per gram of solid) .

    • Heat to mild reflux (approx. 75°C).

    • Note: If solid does not dissolve completely, add more EtOAc in 0.5 mL/g increments. Do not exceed 5 mL/g.

  • Hot Filtration (Optional but Recommended):

    • If insoluble black specks (iodine decomposition or inorganic salts) are visible, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

  • Crystallization Induction:

    • Maintain the filtrate at a gentle boil.

    • Slowly add n-Heptane dropwise via an addition funnel.

    • Endpoint: Stop addition immediately when a faint, persistent cloudiness (turbidity) appears and does not disappear after 30 seconds of stirring.

    • Add a minimal amount of EtOAc (approx. 5-10% of initial volume) to just clear the solution again.

  • Controlled Cooling (Critical):

    • Remove heat source and allow the flask to cool to RT on a cork ring (insulation prevents thermal shock). Do not use an ice bath yet.

    • Observation: Crystals should begin to form at around 40-50°C.

    • Once at RT, place in a refrigerator (4°C) or ice bath for 2 hours to maximize yield.

  • Collection:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:5 ratio).

    • Drying: Dry under vacuum at 40°C for 6-12 hours.

Part 4: Process Visualization

The following diagram illustrates the logical workflow for the purification process, including decision nodes for troubleshooting common issues like "oiling out."

RecrystallizationWorkflow Start Crude 1-(Cyclopropylmethyl)- 4-iodo-3-nitro-1H-pyrazole Dissolve Dissolve in hot Ethyl Acetate (75°C) Start->Dissolve CheckSolubility Is solution clear? Dissolve->CheckSolubility Filter Hot Filtration (Remove insolubles) CheckSolubility->Filter No (Solids present) AddAntiSolvent Add hot n-Heptane until turbid CheckSolubility->AddAntiSolvent Yes Filter->AddAntiSolvent ClearPoint Add 5% excess EtOAc to clear turbidity AddAntiSolvent->ClearPoint Cooling Slow Cooling to RT (Avoid Thermal Shock) ClearPoint->Cooling CheckState Crystal or Oil? Cooling->CheckState Reheat Reheat & add more EtOAc CheckState->Reheat Oiling Out IceBath Cool to 4°C CheckState->IceBath Crystals Reheat->Cooling Collect Filter & Wash (Cold 1:5 EtOAc/Heptane) IceBath->Collect Dry Vacuum Dry (40°C) Collect->Dry

Caption: Workflow for the binary solvent recrystallization of the target pyrazole, featuring a feedback loop for correcting "oiling out" phenomena.

Part 5: Troubleshooting & Quality Control

IssueCauseSolution
Oiling Out Solution became supersaturated too quickly or solvent mixture is too polar/non-polar immiscible.Reheat the mixture to dissolve the oil. Add a small amount of the good solvent (EtOAc) and cool much slower. Seed with a pure crystal if available.
Low Yield Too much solvent used or product is too soluble in the mother liquor.Concentrate the mother liquor by 50% on a rotavap and repeat the cooling step (Second Crop).
Yellow/Brown Color Free iodine or nitro-degradation products.Wash the initial organic layer (before recrystallization) with 10% Sodium Thiosulfate. If solid is colored, recrystallize with activated charcoal.

Part 6: References

  • Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Lozinskaya, N. A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkivoc, 2014(6), 54-71.[2] (Describes recrystallization of N-alkyl-iodo-nitro pyrazoles from Hexane/EtOAc). Link

  • BenchChem. (2025).[3] Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem Application Notes. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

Executive Summary & Strategic Analysis The synthesis of 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole presents a classic "push-pull" conflict in heterocyclic chemistry. You are attempting to functionalize a pyrazole r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole presents a classic "push-pull" conflict in heterocyclic chemistry. You are attempting to functionalize a pyrazole ring that is significantly deactivated by a nitro group while managing a sensitive cyclopropyl moiety.

The Three "Yield Killers" for this scaffold are:

  • Regioselectivity (N1 vs. N2): Alkylation of 3-nitropyrazole is prone to forming mixtures of 1,3-nitro (desired) and 1,5-nitro (undesired) isomers.

  • Ring Deactivation: The 3-nitro group strongly deactivates the C4 position toward electrophilic aromatic substitution (iodination).

  • Cyclopropyl Instability: The cyclopropylmethyl group is acid-sensitive. Standard harsh nitration or iodination conditions (e.g.,

    
    , 
    
    
    
    ) can trigger ring-opening rearrangements (homoallyl/cyclobutyl formation).
Strategic Recommendation: Route Selection

To maximize yield, we recommend Route B (Iodination First) . This avoids exposing the sensitive cyclopropyl group to the harsh acidic conditions required to iodinate the electron-deficient nitro-pyrazole ring.

SynthesisStrategy Start Start: 3-Nitro-1H-pyrazole Decision Decision Point Start->Decision RouteA Route A: Alkylation First (Risk: Cyclopropyl Lability) Decision->RouteA If C4-H needed for other steps RouteB Route B: Iodination First (Recommended) Decision->RouteB Standard Path StepA1 1. Alkylation (K2CO3/DMSO) RouteA->StepA1 StepB1 1. Iodination (I2/HIO3 or ICl) RouteB->StepB1 StepA2 2. Iodination (Must use NIS/TFA to save Cyclopropyl) StepA1->StepA2 Low Yield Risk Target Target: 1-(CPM)-4-iodo-3-nitro-1H-pyrazole StepA2->Target StepB2 2. Alkylation (K2CO3/DMSO) StepB1->StepB2 High Yield Potential StepB2->Target

Caption: Strategic workflow comparison. Route B is preferred to protect the cyclopropyl ring from acidic iodination conditions.

Optimized Protocols

Protocol A: The "Iodination First" Approach (Recommended)

Rationale: Iodinating 3-nitro-1H-pyrazole requires strong electrophiles due to the deactivating nitro group. Doing this before adding the acid-sensitive cyclopropyl group allows the use of robust iodinating agents.

Step 1: Synthesis of 4-iodo-3-nitro-1H-pyrazole
  • Reagents: 3-Nitro-1H-pyrazole (1.0 eq), Iodine (

    
    , 0.6 eq), Iodic Acid (
    
    
    
    , 0.2 eq), Acetic Acid (
    
    
    ),
    
    
    (cat.).
  • Procedure:

    • Dissolve 3-nitro-1H-pyrazole in AcOH/Water (4:1).

    • Add

      
       and 
      
      
      
      (oxidant to regenerate
      
      
      ).
    • Heat to 60-80°C for 4-6 hours.

    • Monitoring: Check LCMS for conversion of starting material (

      
      ) to product (
      
      
      
      ).
    • Workup: Cool, dilute with water. The product often precipitates. If not, extract with EtOAc. Wash with

      
       (to remove excess iodine).
      
    • Yield Target: >85%.

Step 2: Regioselective Alkylation
  • Reagents: 4-iodo-3-nitro-1H-pyrazole (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq),

    
     (2.0 eq), DMF or DMSO (dry).
    
  • Procedure:

    • Dissolve the pyrazole in dry DMF (0.5 M concentration).

    • Add

      
       and stir at RT for 30 mins (deprotonation).
      
    • Add (Bromomethyl)cyclopropane dropwise.

    • Critical Step: Heat to 50-60°C . Do not overheat (>90°C) to avoid N2-alkylation (thermodynamic equilibration) or cyclopropyl ring opening.

    • Workup: Pour into ice water. The solid precipitate is usually the desired 1,3-isomer.

    • Purification: Recrystallization from EtOH/Hexane or Column Chromatography (Hexane/EtOAc).

Troubleshooting Guide (FAQ)

Category 1: Regioselectivity Issues (The "Wrong Isomer" Problem)

Q: I am isolating a mixture of two isomers. Which one is which?

  • A: The 1,3-isomer (Target: 1-alkyl-4-iodo-3-nitro) and 1,5-isomer (Byproduct: 1-alkyl-4-iodo-5-nitro) have distinct NMR signatures.

    • 1H NMR: The

      
       of the cyclopropylmethyl group in the 1,5-isomer  is often deshielded (shifted downfield) compared to the 1,3-isomer due to the magnetic anisotropy of the adjacent nitro group.
      
    • 13C NMR: The C3 and C5 carbons of the pyrazole ring have characteristic shifts. In 1,3-disubstituted pyrazoles, the C5-H carbon typically appears around 130-140 ppm.

    • NOESY: The definitive proof.[1] In the 1,5-isomer , the N-methylene protons will show an NOE correlation with the Nitro group (if observable) or lack correlation with the C5-proton. In the Target (1,3-isomer) , the N-methylene protons will show a strong NOE correlation to the C5-Proton (the only proton on the ring).

Q: How do I shift the ratio toward the desired 1,3-isomer?

  • A: Switch to Cesium Carbonate (

    
    )  in DMF . The "Cesium Effect" often improves N1-selectivity due to the larger cation radius stabilizing the transition state for the N1-alkylation. Avoid protic solvents (EtOH), which can degrade selectivity.
    
Category 2: Reactivity & Yield

Q: The alkylation is stalled at 50% conversion.

  • A: (Bromomethyl)cyclopropane is less reactive than methyl iodide.

    • Fix: Add a catalytic amount of Sodium Iodide (NaI) (0.1 eq) to the reaction (Finkelstein reaction in situ). This converts the alkyl bromide to the more reactive alkyl iodide.

Q: I tried Route A (Alkylation first) and my product mass is wrong (M+H + 12 or similar).

  • A: You likely opened the cyclopropyl ring during the acidic iodination step.

    • Mechanism:[2] Strong acids (

      
      , 
      
      
      
      ) protonate the cyclopropyl ring, leading to ring opening to a homoallyl cation (
      
      
      ), which then traps a nucleophile (acetate or iodide).
    • Solution: Switch to Route B . If you must use Route A, use N-Iodosuccinimide (NIS) in Acetonitrile at reflux, avoiding strong Brønsted acids.

Category 3: Safety & Stability

Q: Is the product explosive?

  • A: Low molecular weight nitro-pyrazoles are energetic. While the iodine atom adds mass (reducing "oxygen balance"), the compound should still be treated as a potential energetic material.

    • Precaution: Do not distill the final product. Remove solvents under reduced pressure at <50°C.

Data Summary: Optimization Parameters

ParameterStandard ConditionOptimized ConditionImpact on Yield
Solvent (Alkylation) Acetone or THFDMF or DMSO High: Polar aprotic solvents favor N1 alkylation.
Base


Medium: Cesium can improve N1:N2 ratio.
Iodination Agent


(Route B)
Critical: Prevents cyclopropyl destruction.
Additive NoneNaI (cat.) Medium: Accelerates alkylation kinetics.

References

  • BenchChem Technical Support. (2025).[1][3][4] Optimizing N-Alkylation of Pyrazoles: Regioselectivity and Solvent Effects. Retrieved from 3

  • Norman, N. J., et al. (2022).[5] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[5][6][7] Journal of Organic Chemistry.[2][5][8] Retrieved from 9[7][9]

  • Chajkovskij, V.K., et al. (2000).[10] Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulfate.[10] Izvestiya Akademii Nauk.[10] Retrieved from 10[6][10][11]

  • BenchChem Technical Support. (2025). A Comparative Guide to the Iodination of Pyrazoles. Retrieved from 4

Sources

Optimization

Technical Support Center: Troubleshooting N-Alkylation Regioselectivity in 3-Nitropyrazoles

Status: Operational Ticket Focus: Regiocontrol in Ambident Nucleophiles Assigned Specialist: Senior Application Scientist The Core Challenge: The Ambident Nucleophile Trap If you are seeing a mixture of isomers or incons...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Regiocontrol in Ambident Nucleophiles Assigned Specialist: Senior Application Scientist

The Core Challenge: The Ambident Nucleophile Trap

If you are seeing a mixture of isomers or inconsistent yields, you are likely fighting the tautomeric equilibrium of the pyrazole ring.

The Problem: 3-Nitropyrazole exists in equilibrium with 5-nitropyrazole. Upon deprotonation, the resulting pyrazolate anion delocalizes the negative charge across both nitrogen atoms (


 and 

).
  • Isomer A (1,3-isomer): Alkylation occurs at the nitrogen distal to the nitro group.

  • Isomer B (1,5-isomer): Alkylation occurs at the nitrogen proximal (adjacent) to the nitro group.

The Default Rule: Under standard basic conditions (


), Isomer A (1,3-isomer)  is overwhelmingly favored due to:
  • Steric Hindrance: The nitro group is bulky; the incoming electrophile prefers the less crowded distal nitrogen.

  • Electrostatic Repulsion: The lone pair on the proximal nitrogen is destabilized by the electron-withdrawing nitro group and the repulsion from the nitro oxygens.

However, Isomer B becomes a problem when using small electrophiles (e.g., MeI), specific solvents, or directing groups.

Interactive Troubleshooting Pathways

Pathway A: Standard Alkylation ( with Alkyl Halides)

Q: I am getting a 60:40 mixture of isomers. How do I shift this to >95:5?

A: You need to maximize the steric differentiation between


 and 

.

Protocol Adjustment:

  • Switch Bases: If using NaH, switch to

    
     or 
    
    
    
    .
    • Why: NaH creates a "naked" anion that is highly reactive and less discriminating (kinetic control). Carbonate bases in aprotic solvents allow for thermodynamic equilibration, favoring the more stable 1,3-isomer.

  • Change Solvent: Move from THF to DMF or NMP .

    • Why: Polar aprotic solvents solvate the cation (

      
      ), leaving the pyrazolate anion free to react based on steric preference rather than ion-pairing dynamics.
      
  • Temperature Control: Lower the temperature to

    
     initially.
    
    • Why: Lower energy reduces the probability of overcoming the higher activation energy barrier required to form the sterically hindered 1,5-isomer.

Standard Protocol (High Selectivity for 1,3-Isomer):

  • Dissolve 3-nitropyrazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Add

    
     (1.5 eq). Stir at RT for 30 min to ensure deprotonation.
    
  • Add Alkyl Halide (1.1 eq) dropwise.[1]

  • Monitor via LCMS.[1] If conversion is slow, heat to

    
    .
    
Pathway B: Mitsunobu Reaction (Using Alcohols)[2]

Q: I am using a secondary alcohol and the reaction is stalled or giving the wrong isomer.

A: 3-Nitropyrazole (


) is acidic enough for Mitsunobu, but the nitro group reduces nucleophilicity.

Troubleshooting Steps:

  • Reagent Order: Do not premix the pyrazole and DEAD.

    • Correct Order: Alcohol +

      
       + Pyrazole in THF 
      
      
      
      Cool to
      
      
      
      
      Add DEAD/DIAD dropwise.
  • pK_a Mismatch: If the alcohol is sterically hindered, the betaine intermediate may protonate the pyrazole too slowly.

    • Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

      
        (tributylphosphine) for a more reactive system.
      
  • Regioselectivity: Mitsunobu reactions are sensitive to sterics. If your alcohol is bulky, you will almost exclusively get the 1,3-isomer. If you need the 1,5-isomer, Mitsunobu is rarely the correct path; consider protecting group strategies.

Pathway C: Chan-Lam Coupling (N-Arylation)[3][4][5]

Q: I need to add a phenyl ring.


 failed. How do I control regioselectivity in Chan-Lam? 

A: Chan-Lam coupling (Copper-catalyzed oxidative coupling) is sensitive to the coordination of the pyrazole to the Cu(II) species.

The "Copper-Chelation" Effect: Unlike


, where sterics rule, Chan-Lam can sometimes favor the more hindered nitrogen if that nitrogen coordinates better to the Copper center, though for 3-nitropyrazole, the 1,3-isomer usually remains dominant due to the strong deactivation of the proximal nitrogen.

Optimized Chan-Lam Protocol:

  • Catalyst:

    
     (0.1 - 1.0 eq).
    
  • Ligand: 2,2'-Bipyridine (1.0 eq) helps stabilize the Cu-complex and improve yields for electron-deficient pyrazoles.

  • Base:

    
     or Pyridine (2.0 eq).
    
  • Oxidant: Open air (balloon

    
     is better).
    
  • Solvent: DCE or MeOH/Water mixtures.

Visualizing the Decision Logic

The following diagram illustrates the mechanistic pathways and how to steer the reaction toward the desired regioisomer.

PyrazoleAlkylation Start Start: 3-Nitropyrazole Base Deprotonation (Base) Start->Base Anion Pyrazolate Anion (Delocalized Charge) Base->Anion PathSN2 Pathway A: Alkyl Halide (SN2) Anion->PathSN2 PathMitsunobu Pathway B: Alcohol (Mitsunobu) Anion->PathMitsunobu PathChanLam Pathway C: Boronic Acid (Chan-Lam) Anion->PathChanLam FactorSteric Steric Bulk / Repulsion (Favors 1,3) PathSN2->FactorSteric PathMitsunobu->FactorSteric FactorCoord Cu-Coordination (Can vary selectivity) PathChanLam->FactorCoord Prod13 Major Product: 1-alkyl-3-nitropyrazole (Distal / Thermodynamic) Prod15 Minor Product: 1-alkyl-5-nitropyrazole (Proximal / Kinetic) FactorSteric->Prod13 Strong Preference FactorSteric->Prod15 Weak (unless small R) FactorCoord->Prod13 Usually Major FactorCoord->Prod15 Possible if directed

Caption: Mechanistic flow for 3-nitropyrazole alkylation. The "Distal" (1,3) isomer is thermodynamically favored due to steric and electronic repulsion at the proximal nitrogen.

Structural Verification: The "NOE Check"

CRITICAL WARNING: Never rely solely on LCMS retention times to assign regiochemistry. You must validate the structure using 2D NMR.

The Validation Workflow: Run a 1D NOESY or 2D NOESY/ROESY experiment.

Observation (NOE Cross-peak)ConclusionStructure
N-Alkyl protons

Pyrazole C5-H
Confirmed 1,3-Isomer Alkyl group is far from Nitro; adjacent to the ring proton.
N-Alkyl protons

NO Cross-peak to Ring H
Suspected 1,5-Isomer Alkyl group is adjacent to Nitro (no protons nearby).
Chemical Shift (

)
Secondary Check C5 (adjacent to N1) in 1,3-isomer is typically upfield relative to C3 in 1,5-isomer.

Frequently Asked Questions (FAQ)

Q: I absolutely need the 1,5-isomer (alkyl adjacent to nitro). How do I make it? A: Direct alkylation will fight you.

  • Strategy 1:Block the N1 position. Use a removable group (e.g., THP) that might force alkylation to N2, then deprotect? No, that just protects the molecule.

  • Strategy 2:Cyclization. Build the pyrazole ring from scratch using a hydrazine derivative that already contains your alkyl group (

    
    ) reacting with a nitro-1,3-diketone equivalent. This is the only reliable way to get 100% regiocontrol for the "anti-thermodynamic" isomer.
    

Q: My yield is low (<30%) with Chan-Lam coupling. A: The nitro group makes the pyrazole electron-poor and a poor ligand for Copper.

  • Fix: Add 4Å Molecular Sieves (water kills the catalyst cycle) and ensure the reaction is under an Oxygen atmosphere (balloon), not just open air. Switch to

    
     or 
    
    
    
    if acetate fails.

Q: Can I distinguish isomers by TLC? A: Often, yes. The 1,5-isomer (proximal) is usually less polar (higher


) because the dipole moments of the Nitro and the Alkyl group vectors partially cancel or create a more compact lipophilic face compared to the 1,3-isomer. However, this is empirical and must be confirmed by NMR.

References

  • Regioselectivity of Pyrazole Alkylation: Journal of Organic Chemistry. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." (2022).

  • Mitsunobu Reaction Mechanism: Organic Synthesis. "Mitsunobu reaction: Mechanism and Protocols."

  • Chan-Lam Coupling Guide: Organic Chemistry Portal. "Copper-catalyzed C-N bond formation."

  • NMR NOE Analysis: Jeol USA. "Basics of NOE/NOESY: Causes and Solutions."

  • Tautomerism in Pyrazoles: Journal of Organic Chemistry. "Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers." (2016).[2]

Sources

Troubleshooting

Technical Support Center: Optimizing Cyclopropylmethyl Alkylation of Pyrazoles

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-alkylation of pyrazoles with cyclopropylmethyl halides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-alkylation of pyrazoles with cyclopropylmethyl halides. As a reaction that combines the challenge of regioselectivity with the unique reactivity of the cyclopropylmethyl group, precise control over reaction parameters is paramount. This document is designed to equip researchers, scientists, and drug development professionals with the expert insights needed to navigate these complexities, particularly in optimizing reaction temperature.

Core Principles: The Science Behind the Alkylation

The N-alkylation of a pyrazole with a cyclopropylmethyl halide is fundamentally a nucleophilic substitution reaction. The pyrazole anion, generated by a base, acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent.[1] For unsymmetrical pyrazoles, two nitrogen atoms are available for alkylation, leading to the potential for a mixture of N1 and N2 regioisomers.[2]

The reaction temperature is a critical variable that directly influences several key outcomes:

  • Reaction Rate: As with most reactions, higher temperatures generally increase the rate of alkylation. However, excessive heat can promote side reactions.

  • Regioselectivity: Temperature can influence the ratio of N1 to N2 isomers. While often governed by sterics and electronics, temperature can sometimes be tuned to favor one isomer over the other, although lowering the temperature is a more common strategy to increase selectivity.[2]

  • Byproduct Formation: The cyclopropylmethyl group is susceptible to rearrangement under certain conditions, particularly those favoring a carbocationic intermediate (SN1-like character). Elevated temperatures can promote this rearrangement, leading to undesired homoallylic byproducts.

Understanding these principles is the foundation for effective troubleshooting and optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: I am observing very low or no yield of my desired N-alkylated pyrazole. How should I adjust the temperature?

A1: Low or no product yield is a common issue that can stem from insufficient activation energy or competing degradation pathways. Temperature is a primary lever to address this.

  • Causality: The reaction may have a significant activation energy barrier that is not being overcome at your current temperature. The deprotonation of the pyrazole by the base is the first step, followed by the nucleophilic attack on the cyclopropylmethyl halide.[1] If the reaction is sluggish at room temperature, it indicates a slow SN2 reaction rate.

  • Troubleshooting Steps:

    • Incremental Temperature Increase: If you are running the reaction at room temperature, begin by gradually increasing the temperature in 10-20°C increments (e.g., to 40°C, then 60°C). Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each stage.[2]

    • Check for Reactant Degradation: While increasing temperature, be vigilant for the appearance of new, unidentified spots on your TLC plate, which could indicate decomposition of your starting material or product at higher temperatures.

    • Re-evaluate Base and Solvent System: If increasing the temperature does not improve the yield or leads to decomposition, the issue may lie with your choice of base or solvent. A stronger base like Sodium Hydride (NaH) in an anhydrous solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) can more effectively generate the pyrazolide anion, potentially allowing the reaction to proceed at a lower temperature.[3] A combination of Potassium Carbonate (K2CO3) in Dimethyl Sulfoxide (DMSO) is also a robust system known to be effective for N1-alkylation.[2][3]

Q2: My main product is correct, but I'm getting a significant amount of an inseparable regioisomer (N1 vs. N2). How can temperature help improve my regioselectivity?

A2: Achieving high regioselectivity is one of the central challenges in pyrazole alkylation.[2] While solvent and steric factors are the primary drivers, temperature can be a useful tool for optimization.

  • Causality: The formation of two regioisomers implies that the activation energy barriers for alkylation at the N1 and N2 positions are relatively close. Often, the thermodynamically more stable product may be favored at higher temperatures, while the kinetically favored product may dominate at lower temperatures. However, it is more common that lower temperatures increase the energy difference required for the transition states to form, thus enhancing selectivity for the sterically more accessible nitrogen.[2]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If you are running the reaction at an elevated temperature, try reducing it to room temperature or even 0°C. A lower temperature can amplify the inherent electronic and steric preferences for one nitrogen over the other, often leading to a cleaner reaction.

    • Analyze Solvent Effects: The choice of solvent has a profound impact on regioselectivity.[2][3] Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[2] In some cases, specialized solvents like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[2][3] Consider optimizing the solvent before resorting to significant temperature changes.

    • Consider Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3] If your desired isomer is the less hindered one, lowering the temperature will likely improve your outcome.

Q3: I've successfully alkylated my pyrazole, but I'm seeing a significant byproduct with a mass corresponding to my product. NMR suggests a rearranged alkyl chain. What is happening and how can I prevent it?

A3: This is a classic issue when working with cyclopropylmethyl halides. The byproduct is likely the result of a rearrangement of the cyclopropylmethyl group to a homoallylic or cyclobutyl structure.

  • Causality: The cyclopropylmethyl carbocation is notoriously unstable and rapidly rearranges. While the desired reaction is a direct SN2 attack, any condition that promotes SN1-like character (i.e., formation of a carbocation intermediate) will lead to this byproduct. Higher temperatures can increase the rate of halide dissociation, favoring this SN1 pathway and subsequent rearrangement.

  • Troubleshooting Steps:

    • Maintain Low Temperatures: This is the most critical parameter. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at 0°C or even lower (-20°C) and only warm to room temperature if absolutely necessary.

    • Use a Highly Polar Aprotic Solvent: Solvents like DMF or DMSO are excellent choices as they favor the SN2 mechanism.[1] Protic solvents should be avoided as they can stabilize carbocationic intermediates.

    • Ensure a Strong Nucleophile: Use a strong base (e.g., NaH) to ensure the pyrazole is fully deprotonated and present as a potent nucleophile. A higher concentration of the pyrazolide anion will favor the bimolecular SN2 reaction over the unimolecular SN1 pathway.

Data Summary: Temperature Effects on Pyrazole Alkylation

The following table summarizes general trends observed when optimizing temperature for pyrazole alkylation. Exact values are highly dependent on the specific pyrazole substrate, base, and solvent used.

ParameterLow Temperature (e.g., 0°C - RT)High Temperature (e.g., >60°C)Rationale & Key Considerations
Reaction Rate SlowerFasterThe reaction must have sufficient thermal energy to overcome the activation barrier.
Yield Potentially lower if rate is too slowPotentially higher, but risks decompositionAn optimal temperature balances reaction rate against the thermal stability of reactants and products.
Regioselectivity (N1/N2) Generally HigherGenerally LowerLower temperatures can amplify subtle differences in activation energies between the two competing pathways.[2]
Cyclopropylmethyl Rearrangement MinimizedIncreased RiskHigher temperatures can promote SN1-like mechanisms that lead to carbocation rearrangement.

Visualizing the Reaction and Troubleshooting Workflow

Reaction Mechanism: Desired vs. Undesired Pathways

The following diagram illustrates the critical choice in the alkylation pathway. The goal is to favor the direct SN2 attack while suppressing the SN1-like pathway that leads to rearrangement.

G reactants Pyrazole Anion + Cyclopropylmethyl-Br ts_sn2 SN2 Transition State reactants->ts_sn2 Direct Attack intermediate_sn1 Carbocation Intermediate (SN1-like) reactants->intermediate_sn1 Halide Dissociation (Undesired) product_sn2 N-Cyclopropylmethyl Pyrazole (Desired Product) ts_sn2->product_sn2 Favored by: - Low Temp - Polar Aprotic Solvent rearranged_cation Rearranged Cation (Homoallylic) intermediate_sn1->rearranged_cation Rapid Rearrangement product_rearranged Rearranged Byproduct (Undesired) rearranged_cation->product_rearranged Nucleophilic Attack

Caption: Competing SN2 and rearrangement pathways in pyrazole alkylation.

Troubleshooting Workflow for Temperature Optimization

This workflow provides a logical sequence of steps to diagnose and solve common issues related to reaction temperature.

G start Start: Initial Reaction Conditions (e.g., DMF, K2CO3, RT) check1 Analyze Reaction Outcome (TLC, LC-MS) start->check1 q1 Low or No Conversion? check1->q1 a1_yes Increase Temperature Incrementally (e.g., to 40-60°C) q1->a1_yes Yes q2 Poor Regioselectivity? q1->q2 No a1_yes->check1 re_evaluate Re-evaluate Base/Solvent (e.g., NaH/THF) Consider Sterics a1_yes->re_evaluate If decomposition occurs a2_yes Decrease Temperature (e.g., to 0°C) q2->a2_yes Yes q3 Rearranged Byproduct Observed? q2->q3 No a2_yes->check1 a2_yes->re_evaluate If still unselective a3_yes Run at Lowest Possible Temp (e.g., 0°C or below) q3->a3_yes Yes success Optimized Conditions Achieved q3->success No a3_yes->check1 a3_yes->re_evaluate If rearrangement persists

Caption: A logical workflow for troubleshooting temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a typical base-mediated cyclopropylmethyl alkylation of a pyrazole?

A1: A robust and frequently successful starting point is to use potassium carbonate (K2CO3, ~2.0 equivalents) as the base in an anhydrous polar aprotic solvent like DMF or DMSO.[3] The reaction can be initiated at room temperature.[3] Add the cyclopropylmethyl halide (typically bromide for higher reactivity, ~1.1 equivalents) to the mixture and monitor the progress over several hours. This baseline provides a moderate, easily adjustable starting point for further optimization.

Q2: Besides temperature, what is the most critical parameter for achieving high N1-regioselectivity?

A2: For 3-substituted pyrazoles, the combination of base and solvent is paramount. The K2CO3 in DMSO system has been specifically shown to achieve regioselective N1-alkylation.[3] The mechanism involves the formation of a potassium pyrazolide salt, and the solvent (DMSO) plays a crucial role in the solvation of the cation, which in turn influences which nitrogen atom is more nucleophilic. Steric hindrance at the C3 position of the pyrazole ring will also strongly direct the alkylating agent to the less hindered N1 nitrogen.[3]

Q3: Are there milder, alternative methods that avoid strong bases or high temperatures?

A3: Yes, acid-catalyzed methods have been developed as an alternative. One such method uses trichloroacetimidates as the alkylating agents in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA).[3][4][5] These reactions can often be run at room temperature and may offer a different regioselectivity profile, providing a valuable alternative if base-mediated methods fail or give poor results.[3][4][5]

Standard Experimental Protocol

The following is a general procedure for the cyclopropylmethyl alkylation of a 3-substituted pyrazole. Note: This protocol should be adapted based on the specific reactivity and solubility of the starting materials.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-substituted pyrazole (1.0 equiv.) and anhydrous DMSO to form a solution.

  • Base Addition: Add potassium carbonate (K2CO3, 2.0 equiv.) to the solution. Stir the suspension at room temperature for 15-30 minutes.

  • Alkylation: Add cyclopropylmethyl bromide (1.1 equiv.) dropwise to the mixture.

  • Reaction & Monitoring: Stir the reaction at the desired temperature (start at room temperature). Monitor the reaction progress periodically by TLC or LC-MS until the starting pyrazole is consumed.

  • Work-up: After completion, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Final Step: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated pyrazole.

References

  • Technical Support Center: Optimizing Pyrazole N-Alkyl
  • 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine - Smolecule. (URL: )
  • Technical Support Center: Optimizing N-Alkyl
  • Alkylation of Pyrazole - Printable Mechanism Notes | PDF - Scribd. (URL: )
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Optimization of pyrazole N-alkylation conditions. - ResearchGate. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (URL: [Link])

Sources

Optimization

Resolving solubility issues of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole in DMSO

Topic: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole in DMSO Executive Summary This guide addresses solubility challenges associated with 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole (referred to herein as Compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole in DMSO

Executive Summary

This guide addresses solubility challenges associated with 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole (referred to herein as Compound A ). This intermediate combines a lipophilic cyclopropylmethyl tail and a heavy iodine atom with a polar nitro-pyrazole core. While Dimethyl Sulfoxide (DMSO) is the thermodynamic solvent of choice, users frequently encounter precipitation due to DMSO’s hygroscopic nature and the compound's high lattice energy.

Part 1: Diagnostic Triage (Visual Guide)

Before altering your protocol, use this decision tree to identify the root cause of the solubility failure.

SolubilityTriage Start Start: Compound Precipitated or Cloudy in DMSO CheckWater 1. Check DMSO Quality Is the DMSO fresh/anhydrous? Start->CheckWater CheckTemp 2. Check Temperature Is the solution cold (< 20°C)? CheckWater->CheckTemp Yes, Anhydrous Action_Dry Action: DMSO is wet. Use molecular sieves or fresh ampoule. CheckWater->Action_Dry No / Unknown CheckMethod 3. Dissolution Method Did you use sonication? CheckTemp->CheckMethod No (Room Temp) Action_Heat Action: DMSO Frozen/Viscous. Warm to 30-35°C. Vortex. CheckTemp->Action_Heat Yes Action_Sonic Action: Kinetic Trap. Sonicate (40kHz) for 10 mins at 30°C. CheckMethod->Action_Sonic No Success Solution Clear CheckMethod->Success Yes (Still Clear) Action_Dry->CheckTemp Action_Heat->CheckMethod Action_Sonic->Success

Figure 1: Diagnostic workflow for isolating solubility failure modes.

Part 2: The Physics of Solvation (The "Why")

To resolve the issue, one must understand the molecular battle occurring in the vial.

1. The Solute: Lattice Energy vs. Solvation Compound A is a "brick." The nitro group (


) and the pyrazole ring create strong dipole-dipole interactions and potential 

-stacking in the crystal lattice. The iodine atom adds significant London dispersion forces. To dissolve, the DMSO must break these intermolecular bonds.
  • Challenge: The crystal lattice energy is high.

  • Solution: DMSO is a dipolar aprotic solvent with a high dielectric constant (

    
    ), capable of disrupting these dipoles.
    

2. The Antisolvent: The Water Trap The cyclopropylmethyl group and the iodine atom are hydrophobic.

  • Mechanism: DMSO is extremely hygroscopic.[1] At 60% relative humidity, pure DMSO can absorb water up to 10% of its weight within 24 hours.

  • The Crash: As DMSO absorbs atmospheric water, the solvent power for the hydrophobic regions of Compound A drops drastically. Water acts as an antisolvent, forcing the hydrophobic tails to aggregate and precipitate the molecule.

3. The Thermal Trap DMSO freezes at ~18.5°C. When stock solutions are stored in fridges (4°C) or freezers (-20°C), the DMSO crystallizes.

  • Eutectic Crash: As DMSO freezes, it excludes the solute, concentrating Compound A into pockets of supersaturation which then precipitate. Upon thawing, redissolution is not instantaneous (hysteresis).

Part 3: Troubleshooting Guide (FAQs)
Q1: "My solution was clear, but after storing it at -20°C, there are crystals that won't dissolve even after warming."

Diagnosis: You are experiencing Crystal Ripening induced by moisture. Explanation: When you froze the DMSO, it likely absorbed moisture from the air during the opening/closing of the vial before freezing. During the freeze-thaw cycle, the water concentration increased locally, causing the compound to crash out into a more stable, less soluble polymorph. Corrective Action:

  • Warm the solution to 40°C (do not exceed 60°C to avoid nitro-group thermal instability).

  • Sonicate for 15 minutes. Vortexing alone is insufficient to break the new crystal lattice.

  • Prevention: Store stocks in single-use aliquots to avoid repeated freeze-thaw moisture uptake.[2]

Q2: "I added the compound to DMSO, but it formed a sticky clump at the bottom."

Diagnosis: Gelling/Solvent Sheath Failure. Explanation: You likely added the solvent to the powder too quickly, or the DMSO had high water content. The outer layer of the powder dissolved and immediately encountered water (if present) or saturated the local solvent, forming a viscous barrier that prevents fresh solvent from reaching the core of the clump. Corrective Action:

  • Break the clump physically with a glass rod (if possible).

  • Apply ultrasonic energy (sonication). This creates cavitation bubbles that mechanically disrupt the gel layer.

Q3: "Can I use a water bath to heat it up?"

Diagnosis: Risky. Explanation: Water baths introduce humidity. If the vial is not perfectly sealed, water vapor will enter, worsening the solubility (see "The Antisolvent" above). Corrective Action: Use a dry block heater or an incubator. If you must use a water bath, seal the vial with Parafilm® before submersion.

Part 4: Standard Operating Procedures (SOPs)
SOP-01: Preparation of Anhydrous DMSO

Crucial for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole due to hydrophobicity.

  • Material: Purchase DMSO designated as "Anhydrous" (typically packaged under nitrogen/argon in Septum bottles).

  • Maintenance: If using a standard bottle, add 3Å or 4Å Molecular Sieves (activated) to the bottle.

    • Ratio: 5% w/v (5g sieves per 100mL DMSO).

    • Activation: Heat sieves at 200°C for 4 hours if they are old.

  • Handling: Always use a dry syringe/needle to withdraw DMSO through a septum. Never pour DMSO into a beaker for measurement if high concentration is required.

SOP-02: Dissolution Protocol (The "Sandwich" Method)

Use this for concentrations > 10 mM.

StepActionTechnical Note
1 Weigh Weigh Compound A into a glass vial (avoid plastic if possible to prevent leaching, though PP is acceptable).
2 Purge Gently blow dry Nitrogen or Argon into the vial for 10 seconds to displace humid air.
3 Add Solvent Add Anhydrous DMSO to achieve 80% of the target volume.
4 Soak Let stand for 2 minutes. Allow solvent to penetrate the crystal lattice.
5 Sonicate Sonicate in a water bath at 30-40°C for 10-15 minutes. Ensure the water level in the bath matches the liquid level in the vial.
6 Vortex Vortex vigorously for 30 seconds.
7 Inspect Check for "schlieren" lines (wavy lines indicating density differences) or particulates.
8 Finalize Add remaining DMSO to reach target volume. Invert to mix.
Part 5: Data Reference
Table 1: DMSO Physical Properties & Impact on Solubility
PropertyValueImpact on Compound A
Freezing Point 18.5°C (65.3°F)Solutions solidify at room temp (AC/Labs). Do not mistake freezing for precipitation.
Hygroscopicity High (Absorbs ~2% water in 4h at 60% RH)Critical Threat. >1% water content can precipitate the cyclopropylmethyl derivative.
Dielectric Constant 46.7Excellent for dissociating the nitro-pyrazole core.
Flash Point 87°C (189°F)Safe for mild heating (40°C) to aid dissolution.
Visual Model: The Solvation Sphere

The diagram below illustrates the stable solvation state versus the water-induced collapse.

SolvationMechanism cluster_stable Stable Solvation (Anhydrous) cluster_crash Precipitation (Wet DMSO) Molecule Compound A (Lipophilic/Polar) MoleculeCrash Compound A (Aggregated) Molecule->MoleculeCrash Water Introduction DMSO1 DMSO DMSO1->Molecule Dipole Stabilization DMSO2 DMSO DMSO2->Molecule DMSO3 DMSO DMSO3->Molecule Water1 H2O Water1->MoleculeCrash Exclusion Force Water2 H2O Water1->Water2 H-Bond Network

Figure 2: Mechanism of water-induced precipitation. Water molecules preferentially H-bond to each other and DMSO, excluding the lipophilic drug molecule.

References
  • Gaylord Chemical Company. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[4] Retrieved from

  • PubChem. (n.d.). 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole (Analogous Structure). National Library of Medicine. Retrieved from

  • BenchChem. (2025).[2] Impact of hygroscopic DMSO on Solubility of Lipophilic Compounds.[1] Retrieved from

  • Fisher Scientific. (n.d.). DMSO Physical Properties and Handling Guide. Retrieved from

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules.[1][5] Retrieved from

Sources

Troubleshooting

Technical Support Center: Cyclopropylmethyl (CPM) Integrity Systems

Status: Online | Tier: 3 (Advanced Research Support) Topic: Minimizing Ring-Opening Side Reactions of Cyclopropylmethyl Groups Ticket ID: CPM-STABILITY-2026 Core Directive: The Kinetic Imperative Welcome to the CPM Integ...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: 3 (Advanced Research Support) Topic: Minimizing Ring-Opening Side Reactions of Cyclopropylmethyl Groups Ticket ID: CPM-STABILITY-2026

Core Directive: The Kinetic Imperative

Welcome to the CPM Integrity Support Center. If you are here, you are likely observing the thermodynamic failure of the cyclopropylmethyl group—specifically, its conversion into homoallylic (open-chain) or cyclobutyl (ring-expanded) byproducts.

The Root Cause: The cyclopropylmethyl (CPM) group is a "loaded spring" with approximately 27 kcal/mol of ring strain. While kinetically stable in neutral, resting states, the formation of intermediates (radicals, cations, or metal-complexes) lowers the activation energy for ring opening.

  • Radical Opening: Extremely fast (

    
     at 25°C).
    
  • Cationic Rearrangement: Near diffusion-controlled equilibrium between cyclopropylcarbinyl, cyclobutyl, and homoallyl cations.

The Solution Philosophy: You cannot change the thermodynamics (the ring wants to open). You must win the Kinetic Competition . Your desired reaction (


) must be significantly faster than the ring-opening rate (

).


Diagnostic Workflows & Decision Trees

Before proceeding to specific protocols, identify your active intermediate using the logic map below.

CPM_Decision_Tree Start Identify Reactive Intermediate Radical Radical Intermediate (e.g., Tin hydride reduction, Barton decarboxylation) Start->Radical Cation Cationic Intermediate (e.g., Acidic hydrolysis, Solvolysis, SN1) Start->Cation Metal Transition Metal Complex (e.g., Suzuki, Negishi, C-H Activation) Start->Metal Rad_Issue Risk: Ring opening to 1-butene derivative Radical->Rad_Issue Cat_Issue Risk: Rearrangement to Cyclobutyl/Homoallyl mix Cation->Cat_Issue Met_Issue Risk: Beta-Carbon Elimination or Oxidative Addition opening Metal->Met_Issue Rad_Fix Solution: Increase H-Donor Conc. or use faster trap (e.g., PhSH) Rad_Issue->Rad_Fix Cat_Fix Solution: Basic conditions, SN2 mechanisms, or Nucleophilic Scavenging Cat_Issue->Cat_Fix Met_Fix Solution: Bulky Ligands (XPhos) to accelerate Reductive Elimination Met_Issue->Met_Fix

Figure 1: Diagnostic logic for selecting the correct stabilization strategy based on reaction mechanism.

Module A: Radical Chemistry (The "Clock" Problem)

Issue: You are performing a radical reduction or substitution, and you observe a terminal alkene (homoallylic product) instead of the cyclopropane.

Technical Insight: The cyclopropylcarbinyl radical is the standard "radical clock." At 25°C, it opens to the homoallyl radical at a rate of


. If your trapping reagent (e.g., Tributyltin hydride, 

) is too slow or too dilute, the ring opens before it can be trapped.
Troubleshooting Guide:
VariableAdjustmentMechanistic Reason
Concentration Maximize Rate of trapping =

. Increasing [Trap] linearly increases the rate of the desired reaction.
Temperature Lower Ring opening has a higher activation energy (

kcal/mol) than most radical trapping steps (often diffusion controlled). Lowering temp slows opening more than trapping.
Reagent Switch H-Donor

is relatively slow (

). Benzeneselenol (PhSeH) or Thiophenol (PhSH) are faster H-donors.
Validated Protocol: High-Integrity Radical Reduction

Use this for removing halides adjacent to a CPM group.

  • Preparation: Dissolve substrate (1.0 equiv) in degassed Toluene (0.1 M, not dilute).

  • The Trap: Add the H-atom donor (e.g.,

    
    ) in excess (2.0–3.0 equiv).
    
    • Critical Step: Do not add the tin hydride slowly. The "slow addition" technique (often used to prevent reduction of other groups) promotes ring opening by keeping the H-donor concentration low. Add it all at once or in a rapid stream.

  • Initiation: Add AIBN (0.1 equiv) and heat to 80°C (or use

    
     at -78°C for maximum safety).
    
  • Verification: Monitor the disappearance of the halide. If ring opening persists, switch solvent to HMPA/THF (complexation effects) or switch to a polarity-reversal catalysis mode using a thiol catalyst.

Module B: Cationic Manifolds (The Rearrangement Triad)

Issue: Acid-catalyzed deprotection or substitution yields a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl alcohols/ethers.

Technical Insight: The "Roberts-Mazur" equilibrium involves a non-classical cation (bicyclobutonium character) or a rapid equilibrium between three isomers. Once the cation forms, thermodynamic scrambling is inevitable unless trapped immediately.

FAQ: Cationic Stability

Q: Can I use HCl to remove a Boc group on a CPM-amine? A: Risky. Strong acids often protonate the CPM group or generate a transient cation if a leaving group is nearby. Fix: Use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C. The trifluoroacetate anion is less nucleophilic, but the key is the solvent polarity. Alternatively, use HCl in Dioxane (anhydrous); water promotes the solvolysis/rearrangement.

Q: How do I perform nucleophilic substitution on a CPM-alcohol? A: Do not use


 or 

directly (SN1 pathway). Fix: Force an SN2 mechanism. Convert the alcohol to a Mesylate (MsCl,

) or Tosylate at 0°C. Then, displace with your nucleophile in a polar aprotic solvent (DMF, DMSO) to ensure the back-side attack occurs faster than ionization.

Module C: Transition Metal Catalysis (Suzuki/Buchwald)

Issue: Cross-coupling of Cyclopropylmethyl-boronates or halides results in "Isomerized" products (linear alkenes) or low yields.

Technical Insight: Palladium intermediates containing a CPM group can undergo


-carbon elimination  (ring opening) or ring expansion. This typically happens after oxidative addition but before transmetallation/reductive elimination.

Suzuki_Cycle Pd0 Pd(0) OxAdd Oxidative Addition (Pd-CPM species) Pd0->OxAdd BetaElim SIDE REACTION: Ring Opening/Elimination OxAdd->BetaElim Slow Ligands RedElim Reductive Elimination (Product Formation) OxAdd->RedElim Bulky Ligands (Fast) RedElim->Pd0

Figure 2: The critical bifurcation point in the catalytic cycle. Speeding up Reductive Elimination is the only way to save the ring.

Validated Protocol: CPM-Preserving Suzuki Coupling

Target: Coupling Cyclopropylmethyl-boronic acid with an Aryl Bromide.

The "Bulky Ligand" Strategy:

  • Catalyst System: Use Pd(OAc)2 with XPhos or SPhos (Buchwald Ligands).

    • Why? These bulky, electron-rich ligands accelerate the reductive elimination step, ejecting the product before the ring can open.

  • Base: Use K3PO4 (mild, anhydrous options preferred if sensitive).

  • Solvent: Toluene/Water (10:1). The biphasic system often helps.

  • Procedure:

    • Mix Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and K3PO4 (3.0 equiv).

    • Degas thoroughly (Argon sparge).

    • Heat to 80-100°C.

    • Note: If using CPM-halides (electrophile), the risk of ring opening is higher. It is safer to use CPM-boronates (nucleophile) where the CPM group spends less time on the metal center.

References

  • Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron, 49(6), 1151–1176.

    • Foundational text on radical clocks and the kinetics of cyclopropylcarbinyl ring opening.
  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.

    • The definitive mechanistic study on c
  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • Establishes the fundamentals of cross-coupling, including ligand effects necessary to prevent side reactions.
  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

    • Demonstrates the efficacy of bulky phosphine ligands (XPhos)
  • Bowry, V. W., & Ingold, K. U. (1992). Kinetic Applications of Radical Clocks. Journal of the American Chemical Society, 114(13), 4992–4996.

    • Provides specific rate constants used in the diagnostic workflows.

Sources

Optimization

Technical Support Center: Purification of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

Welcome to the technical support center for the purification of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of this specific compound. The pyrazole scaffold is a significant structure in medicinal chemistry, and the introduction of iodo and nitro groups can present unique purification challenges.[1][2] This resource aims to provide practical, experience-driven advice to overcome these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography purification of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole.

Issue 1: Poor Separation of the Target Compound from Impurities on the TLC Plate.

Question: I'm struggling to get good separation of my target compound from what I believe are starting materials or side-products on the Thin Layer Chromatography (TLC) plate. The spots are either too close together or streaking. What can I do?

Answer: Achieving good separation on a TLC plate is crucial for developing an effective column chromatography method.[3] Here’s a systematic approach to troubleshoot this issue:

  • Optimize the Eluent System: The polarity of your solvent system is the most critical factor.[3]

    • Starting Point: For a molecule with the polarity of 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole, a good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[4][5]

    • Fine-Tuning Polarity:

      • If spots are too high (high Rf): Your eluent is too polar. Decrease the proportion of ethyl acetate to hexanes.

      • If spots are too low (low Rf): Your eluent is not polar enough. Increase the proportion of ethyl acetate.[3]

    • Alternative Solvents: If you're still not getting the desired separation, consider switching one of the solvents. For example, dichloromethane can be used in place of or in addition to ethyl acetate for different selectivity. A common alternative for polar compounds is a methanol/dichloromethane system.[4]

  • Address Streaking (Tailing): Streaking is often caused by the interaction of polar functional groups with the acidic silanol groups on the silica gel.

    • Add a Modifier: For compounds with basic nitrogen atoms, like pyrazoles, adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your eluent can significantly improve peak shape by neutralizing the acidic silica surface.[6]

    • Consider Alternative Stationary Phases: If streaking persists, alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.[6]

Workflow for Eluent System Optimization:

Caption: Troubleshooting workflow for TLC optimization.

Issue 2: The Compound is Sticking to the Column and Won't Elute.

Question: I've loaded my sample onto the column, but even with increasing eluent polarity, my product is not coming off the column. What's happening?

Answer: This is a common issue, especially with polar compounds containing heteroatoms. The nitro group and the pyrazole ring can lead to strong interactions with the silica gel.

  • Increase Mobile Phase Polarity Drastically: If a gradual increase isn't working, a steeper gradient or a switch to a much more polar solvent system may be necessary. For very polar compounds, a mobile phase containing methanol is often required.[4][6] A typical gradient might be from 100% hexanes to 100% ethyl acetate, and then introducing a gradient of methanol in dichloromethane or ethyl acetate.

  • Deactivate the Silica Gel: Before packing the column, you can pre-treat the silica gel with a solution containing a basic modifier like triethylamine to neutralize the acidic silanol groups.[6]

  • Dry Loading Technique: If your compound is not very soluble in the initial, less polar mobile phase, it can precipitate at the top of the column. To avoid this, use a "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the packed column.[6]

Data Summary for Eluent Systems:

Polarity of CompoundRecommended Starting Eluent SystemModifiers/Alternatives
Non-polarHexane/Ethyl Acetate (95:5)Dichloromethane/Hexane
Moderately PolarHexane/Ethyl Acetate (80:20 to 50:50)[4]Dichloromethane/Ethyl Acetate
PolarEthyl Acetate or Methanol/Dichloromethane (up to 10% MeOH)[4]Add 0.1-1% Triethylamine[6]
Very PolarMethanol/Dichloromethane (>10% MeOH) or HILICUse Alumina as stationary phase[6]

Issue 3: The Purified Compound is Unstable and Decomposes on the Column.

Question: I've noticed that my yield is very low, and I'm seeing new, more polar spots on my TLC analysis of the collected fractions, suggesting decomposition. How can I prevent this?

Answer: The combination of a nitro group and an iodo substituent on a pyrazole ring can make the molecule susceptible to degradation, especially on acidic silica gel.[7][8]

  • Minimize Residence Time on the Column:

    • Use flash chromatography with applied pressure to speed up the elution process.

    • Choose a column with a larger diameter and a shorter bed height.

  • Use a Deactivated Stationary Phase: As mentioned before, neutralizing the silica gel with triethylamine can prevent acid-catalyzed decomposition. Alternatively, using neutral alumina can be a milder option.

  • Run the Chromatography at a Lower Temperature: If possible, running the column in a cold room or with a jacketed column can help to minimize thermal degradation of sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare my sample for loading onto the column?

A1: For optimal separation, the sample should be dissolved in a minimal amount of the initial, least polar eluent. If the sample is not soluble in the initial eluent, the dry loading technique described in "Issue 2" is highly recommended.[6] This ensures a narrow band of sample at the top of the column, leading to better resolution.

Q2: How do I choose the correct column size for my purification?

A2: The amount of silica gel needed depends on the difficulty of the separation and the amount of crude material. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For difficult separations (closely running spots on TLC), a higher ratio is needed.

Q3: My purified product is a yellow oil. Is this normal?

A3: Nitro-aromatic compounds are often yellow. However, a deep or dark color could indicate the presence of impurities. If the spectral data (NMR, MS) is clean, the color is likely inherent to the molecule. If impurities are suspected, a second purification or treatment with activated charcoal followed by filtration through celite might be necessary.[5]

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography is a viable alternative, especially if you are having trouble with normal-phase silica gel.[6] In reversed-phase, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). For ionizable compounds like pyrazoles, adjusting the pH of the mobile phase can be used to control retention.[6]

Experimental Protocol: A General Guideline

This is a generalized protocol for the purification of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole by flash column chromatography. The eluent system should be optimized beforehand using TLC.

Materials:

  • Crude 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

Step-by-Step Procedure:

  • TLC Analysis: Develop an optimal eluent system using TLC. Aim for a retention factor (Rf) of ~0.3 for the target compound. A common eluent system for similar iodo-nitro pyrazoles involves mixtures of n-hexane and ethyl acetate.[9][10]

  • Column Packing:

    • Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, use the dry loading method as previously described.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Apply gentle pressure to the top of the column to increase the flow rate (flash chromatography).

    • If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Logical Workflow for Purification:

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (e.g., Hexane:EtOAc) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry) Pack->Load Elute 5. Elute with Solvent System (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Dry 10. Dry Under High Vacuum Evaporate->Dry Product Pure Product Dry->Product

Caption: Step-by-step workflow for column chromatography.

References

  • TROUBLESHOOTING GUIDE. Restek. Available at: [Link]

  • Dolan, J. W. LC Troubleshooting Bible. LCGC North America. Available at: [Link]

  • Różyło, J. K., & Dąbrowska, M. (2022). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]

  • Al-Gharabli, S., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Available at: [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI. (2025, September 2). Available at: [Link]

  • Al-Gharabli, S., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Semantic Scholar. Available at: [Link]

  • Process for separating polar and non-polar constituents from coal tar distillates. (1994). Google Patents. US5354475A.
  • HPLC Column Troubleshooting What Every HPLC User Should Know. Agilent. Available at: [Link]

  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Chromatography Columns. Available at: [Link]

  • Al-Gharabli, S., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

  • 1-(cyclopropylmethyl)-4-iodo-1h-pyrazole. PubChem. Available at: [Link]

  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. (2025, September 16). MDPI. Available at: [Link]

  • Boosting the Purification Process of Biopharmaceuticals by Means of Continuous Chromatography. (2021). LCGC International. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). PMC. Available at: [Link]

  • Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime. (2023, August 31). PMC. Available at: [Link]

  • Continuous countercurrent chromatographic twin‐column purification of oligonucleotides: The role of the displacement effect. (2022, March 17). Politecnico di Milano. Available at: [Link]

Sources

Troubleshooting

Handling thermal instability of nitro-iodopyrazole compounds

Technical Support Center: Handling Thermal Instability of Nitro-Iodopyrazole Compounds Introduction: The "Weak Link" in High-Energy Heterocycles From: Dr. Aris Thorne, Senior Application Scientist Subject: Critical Safet...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Thermal Instability of Nitro-Iodopyrazole Compounds

Introduction: The "Weak Link" in High-Energy Heterocycles

From: Dr. Aris Thorne, Senior Application Scientist Subject: Critical Safety Protocols for Nitro-Iodopyrazole Scaffolds

You are likely accessing this guide because you have encountered a "black tar" event, a pressure spike during workup, or an unexpected exotherm during the synthesis of nitro-iodopyrazoles. While nitropyrazoles are prized in drug discovery and energetic materials for their high nitrogen content and metabolic stability, the introduction of an iodine atom creates a unique thermal vulnerability.

The C-I bond (approx. 57 kcal/mol) is significantly weaker than the C-NO₂ or C-H bonds. Under thermal stress, this bond acts as the molecular "fuse," undergoing homolytic scission to generate iodine radicals (


). In the presence of nitro groups (strong oxidizers), these radicals trigger a cascade of decomposition reactions—often far below the expected onset temperature of the pyrazole ring itself.

This guide moves beyond generic safety advice to provide a causal analysis of these failures and self-validating protocols to prevent them.

Part 1: Storage & Handling (Pre-Experiment)

Q1: My compound decomposes even in the freezer. What is the correct storage protocol?

A: Standard "cold storage" is insufficient if the atmosphere is reactive. Nitro-iodopyrazoles are often photosensitive and autocatalytic.

  • The Mechanism: Light (UV/Vis) can cleave the C-I bond. The resulting

    
     acts as a Lewis acid catalyst, lowering the activation energy for further decomposition.
    
  • Protocol:

    • Light Exclusion: Amber vials are mandatory. Wrap vessels in aluminum foil during transport.

    • Stabilization: Store under an inert atmosphere (Argon is preferred over Nitrogen due to higher density).

    • Copper Avoidance: Do not use metal spatulas. Trace copper can catalyze C-N bond coupling or decomposition in iodinated azoles. Use Teflon-coated or ceramic tools.

Q2: How do I determine the "Safe Operating Limit" (SOL) before scaling up?

A: You must determine the Onset Temperature (


) and the Time to Maximum Rate (TMR). Do not rely on melting point capillaries, which are visually subjective and dangerous.

Validation Workflow:

  • DSC (Differential Scanning Calorimetry): Run a screening scan (5°C/min) in a gold-plated high-pressure crucible.

    • Why Gold? Iodine reacts with standard aluminum pans, creating artificial exotherms that mask the true decomposition event.

  • Rule of 100: Your process temperature (

    
    ) must be at least 100°C lower than the DSC 
    
    
    
    .
    • Example: If

      
      , then 
      
      
      
      .

Part 2: Reaction Monitoring & Synthesis (During Experiment)

Q3: During nitration of iodopyrazole, the reaction exothermed violently. What happened?

A: You likely triggered a Nitrodeiodination cascade.

  • The Cause: Strong nitrating agents (e.g.,

    
    ) can oxidize the iodine, displacing it with a nitro group. This displacement is highly exothermic and releases 
    
    
    
    vapor and
    
    
    gases simultaneously, leading to rapid pressurization.
  • Troubleshooting Guide:

ObservationDiagnosisCorrective Action
Purple Vapor Iodine release (

)
Quench immediately. The C-I bond has cleaved.
Brown Fumes

evolution
Runaway oxidation. Increase cooling capacity; reduce acid concentration.
Black Tar PolymerizationRadical cascade initiated. Reaction is lost. Do not attempt to isolate.

Q4: Can I use standard palladium coupling (Suzuki/Sonogashira) on these substrates?

A: Yes, but with strict thermal limits.

  • Risk: Pd(0) insertion into the C-I bond is the desired step, but at temperatures >80°C, the oxidative addition complex can undergo reductive elimination of the nitro group or ring opening.

  • Protocol:

    • Use highly active catalysts (e.g., Pd-XPhos, Pd-PEPPSI) that operate at room temperature or mild heat (40-50°C).

    • Avoid strong bases (e.g.,

      
      ) which can deprotonate the pyrazole ring (if NH is free) and form shock-sensitive salts. Use inorganic bases (
      
      
      
      ,
      
      
      ).

Part 3: Purification & Isolation (Post-Reaction)

Q5: The compound turned black on the rotary evaporator. It was stable in solution.

A: This is "Concentration Instability."

  • Mechanism: In solution, solvent molecules absorb vibrational energy and dilute the radicals. As you concentrate, the mean free path between reactive species decreases, and the heat transfer coefficient drops.

  • Solution:

    • Never distill to dryness. Leave a "wet heel" of solvent.

    • Bath Temperature: Limit water bath to < 40°C.

    • Vacuum: Use high vacuum to lower the boiling point, rather than increasing heat.

Q6: How do I dry the solid safely?

A: Avoid vacuum ovens with heating elements.

  • Risk: "Hot spots" on the oven shelf can trigger localized deflagration.

  • Protocol: Dry under a stream of Nitrogen/Argon at ambient temperature or use a vacuum desiccator with

    
    .
    

Visualizing the Hazard: Safety Assessment Workflow

The following diagram outlines the mandatory safety decision tree for handling nitro-iodopyrazoles.

SafetyWorkflow Start Start: New Nitro-Iodopyrazole DSC Step 1: DSC Screening (Gold-plated crucible, 5°C/min) Start->DSC Decision1 Is T_onset < 150°C? DSC->Decision1 Stop STOP: High Hazard Redesign Molecule Decision1->Stop Yes (Unstable) TGA Step 2: TGA Analysis (Check for mass loss/gas evolution) Decision1->TGA No (Stable) ARC Step 3: ARC (Adiabatic Calorimetry) Determine Time to Max Rate (TMR) TGA->ARC ScaleUp Safe to Scale Up (Process Temp < T_onset - 100°C) ARC->ScaleUp

Caption: Figure 1. Thermal Safety Screening Workflow. DSC (Differential Scanning Calorimetry) is the critical first gate. Gold crucibles prevent false positives caused by iodine-aluminum reactions.

Mechanism of Decomposition[1][2][3]

Understanding why the failure occurs allows you to predict it. The diagram below illustrates the competing pathways between the desired reaction and the thermal runaway.

Decomposition Compound Nitro-Iodopyrazole (Ground State) Radical Intermediate: Iodine Radical (I•) + Pyrazole Radical Compound->Radical Weak C-I Bond Scission (~57 kcal/mol) Heat Thermal/Light Energy PathA Path A: Polymerization (Formation of 'Black Tar') Radical->PathA Low Temp / Conc. PathB Path B: Ring Explosion (NO2 homolysis -> Gas Evolution) Radical->PathB High Temp (>180°C)

Caption: Figure 2. Thermal Decomposition Pathway.[1][2] The weak C-I bond acts as the initiator. Once the radical is formed, the high-energy nitro group drives the irreversible runaway.

References

  • Thermal Decomposition of Nitropyrazoles

    • Source: Muravyev, N. V., et al. (2016). Physics Procedia.
    • Relevance: Establishes baseline decomposition temperatures for polynitropyrazoles ( ) and identifies homolysis as a primary mechanism.
    • [3]

  • Synthesis and Characterization of 1-Methyl-3,4,5-Trinitropyrazole (MTNP)

    • Source: Zhang, J., et al. (2013).
    • Relevance: details the synthesis hazards of highly nitrated pyrazoles and the use of iodination as an intermedi
  • Safety D

    • Source: AK Scientific, Inc.
    • Relevance: Provides standard GHS classifications and PPE requirements for nitropyrazole handling.
  • Oxidation Induction Time (OIT)

    • Source: NETZSCH Analyzing & Testing.
    • Relevance: Describes the standard methodology (ISO 11357-6) for determining oxidative stability, crucial for characterizing the sensitivity of nitro-iodo compounds.

Sources

Optimization

Technical Support Center: Purification of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

Executive Summary & Molecule Profile[1] The Molecule: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is a critical "scaffold" intermediate, often employed in the synthesis of kinase inhibitors (e.g., LRRK2, BTK) via Su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

The Molecule: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is a critical "scaffold" intermediate, often employed in the synthesis of kinase inhibitors (e.g., LRRK2, BTK) via Suzuki-Miyaura or Sonogashira couplings.

The Problem: The crude reaction mixture—typically resulting from the alkylation of 4-iodo-3-nitro-1H-pyrazole with (bromomethyl)cyclopropane—presents a specific "Triad of Impurities" that standard flash chromatography often fails to resolve efficiently.

The "Triad of Impurities":

  • Unreacted Starting Material (SM): 4-iodo-3-nitro-1H-pyrazole (Acidic NH).

  • Regioisomers: 1-(cyclopropylmethyl)-4-iodo-5 -nitro-1H-pyrazole (N2-alkylation).

  • De-iodinated Byproducts: Purple discoloration indicating free iodine or protodeiodination.

Diagnostic Hub: Identify Your Impurity

Before selecting a protocol, compare your crude material's symptoms against this matrix.

SymptomProbable ImpurityChemical LogicRecommended Protocol
TLC: Spot remains on baseline (high polarity).Unreacted SM (4-iodo-3-nitro-1H-pyrazole)The free NH group is acidic (pKa ~9-10) and hydrogen bonds strongly to silica.Protocol A (Chemical Wash)
TLC: Two spots with very close Rf values (e.g.,

Rf < 0.1).
Regioisomer (5-nitro isomer)Tautomerism of the starting material leads to N-alkylation at both nitrogen sites.Protocol B (Recrystallization)
Visual: Material is purple or dark brown.Free Iodine / De-iodination C-I bond is photosensitive. Iodine is lipophilic and co-elutes with product.Protocol C (Scavenging)
NMR: Cyclopropyl signals are messy/multiplets > 4H.Ring Opening Strong acid exposure opened the cyclopropane ring (rare but possible).Discard/Restart

Troubleshooting Protocols

Protocol A: The "Chemical Cut" (Removing Unreacted Starting Material)

Target: Removal of 4-iodo-3-nitro-1H-pyrazole (SM). Mechanism: Exploiting the acidity of the pyrazole NH proton.

Most researchers waste liters of solvent trying to separate the starting material on a column. Do not do this. The starting material is acidic; the product is not.

Step-by-Step:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common.

  • The Basic Wash: Wash the organic phase with 0.5 M - 1.0 M NaOH (or KOH).

    • Why: The base deprotonates the NH of the unreacted starting material, forming a water-soluble salt. The alkylated product (blocked N) remains organic.

  • Verification: Check the aqueous layer pH; it must remain >10.

  • Separation: Drain the aqueous layer.[1]

  • Neutralization: Wash the organic layer once with Brine to remove residual base.

  • Dry: Dry over Na₂SO₄ and concentrate.

Critical Warning: Do not use extremely strong bases (like concentrated NaOH) or prolonged exposure, as the cyclopropyl ring can be sensitive to extreme conditions, though it is generally robust in base.

Protocol B: Regioisomer Separation (The "Thermodynamic Filter")

Target: Separating the 3-nitro (Target) from 5-nitro (Impurity) isomers. Mechanism: Packing efficiency differences in crystal lattice.

Chromatography is often insufficient for separating 3-nitro vs 5-nitro isomers due to similar dipole moments. Recrystallization is superior for >5g scales.

Solvent System: Ethanol (EtOH) or Isopropanol (IPA).

Step-by-Step:

  • Solubility Check: Dissolve 50 mg of crude (post-Protocol A) in hot EtOH. If it dissolves instantly, the solvent is too strong. Add water dropwise until turbidity appears, then reheat to clear.

  • Scale Up: Dissolve the full batch in minimum boiling EtOH.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

    • Note: The 3-nitro isomer generally has a higher melting point and crystallizes first due to better symmetry compared to the sterically crowded 5-nitro isomer.

  • Filtration: Filter the solid. The filtrate (mother liquor) will be enriched with the 5-nitro regioisomer.

Protocol C: Iodine Scavenging

Target: Removal of purple discoloration (Free


).

Step-by-Step:

  • Add 10% aqueous Sodium Thiosulfate (

    
    )  to your organic extraction phase during workup.
    
  • Shake until the purple color in the organic layer fades to yellow/orange.

  • Chemistry:

    
     (Redox reaction converts lipophilic Iodine to water-soluble Iodide).
    

Visual Workflows

Diagram 1: Purification Decision Logic

This flowchart guides you through the sequential purification process to minimize yield loss.

PurificationLogic Start Crude Reaction Mixture CheckSM Check TLC: Baseline Spot? (Unreacted NH-Pyrazole) Start->CheckSM ProtocolA Protocol A: Basic Wash (0.5M NaOH Extraction) CheckSM->ProtocolA Yes CheckColor Check Visual: Purple/Brown? CheckSM->CheckColor No ProtocolA->CheckColor ProtocolC Protocol C: Thiosulfate Wash CheckColor->ProtocolC Yes CheckIso Check TLC/NMR: Double Spots? CheckColor->CheckIso No ProtocolC->CheckIso ProtocolB Protocol B: Recrystallization (EtOH or IPA) CheckIso->ProtocolB Yes (Regioisomers) Final Pure 1-(CPM)-4-I-3-NO2-Pyrazole CheckIso->Final No (Pure) ProtocolB->Final

Caption: Decision tree for sequential impurity removal. Always remove acidic starting material (Protocol A) before attempting crystallization.

Diagram 2: The Acid-Base Separation Mechanism

Visualizing why Protocol A works, ensuring user trust in the chemical logic.

ExtractionMech OrgLayer Organic Layer (EtOAc) Product (N-Alkyl) Impurity (NH-Pyrazole) SepFunnel Separatory Funnel Mixing OrgLayer->SepFunnel AddBase Add 1M NaOH AddBase->SepFunnel ResultOrg Organic Phase Product (Neutral) Remains Soluble SepFunnel->ResultOrg Partition ResultAq Aqueous Phase Impurity (Deprotonated Salt) N-Anion is Water Soluble SepFunnel->ResultAq Partition

Caption: Mechanism of Action for Protocol A. The acidic NH-proton allows selective extraction of impurities into the aqueous phase.

Frequently Asked Questions (FAQ)

Q: Can I use DMF as the reaction solvent? A: Yes, DMF is excellent for the alkylation step due to the solubility of the nitropyrazole. However, DMF is difficult to remove. Recommendation: If using DMF, perform at least 3x water washes during workup or use a lyophilizer. Residual DMF prevents successful recrystallization in Protocol B.

Q: Is the compound light sensitive? A: Yes. The C-I bond (Carbon-Iodine) is weak. Store the purified solid in amber vials wrapped in foil at -20°C. If the solid turns pink/purple over time, re-apply Protocol C .

Q: My product is an oil, not a solid. How do I recrystallize? A: This often happens if residual solvent (EtOAc or DMF) is present.

  • High-vacuum dry the oil for 12+ hours.

  • Scratch the flask wall with a glass rod.

  • Use a seed crystal if available.

  • If it remains an oil, use a Hexane/EtOAc gradient column instead of crystallization.

Q: Safety: Is this compound explosive? A: Nitro-pyrazoles are energetic materials. While the iodine atom adds mass (desensitizing it slightly), the compound should be treated as potentially explosive.

  • Do not heat dry solids above 50°C.

  • Do not scrape dry solids vigorously with metal spatulas.

  • Perform a DSC (Differential Scanning Calorimetry) test if scaling above 5g.

References

  • Synthesis of Nitro-Pyrazoles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Regioselectivity in Pyrazole Alkylation

    • Mechanism:[2][3] The alkylation of 3-nitropyrazoles typically favors the N1-isomer (1-alkyl-3-nitro) due to steric hindrance at N2 by the nitro group, though mixtures occur.

    • Source: Larock, R. C. (1999).
  • Purification of Acidic Heterocycles

    • Technique: "Acid-Base Extraction."[1] Vogel's Textbook of Practical Organic Chemistry. (Standard procedure for separating NH-heterocycles from N-alkylated products).

  • Iodine Scavenging: Reagent: Sodium Thiosulf
  • Safety of Nitro-Heterocycles: Source: Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Handling precautions for nitro-functionalized azoles).

(Note: Specific spectral data and melting points for this exact derivative would require access to proprietary internal databases or specific primary literature not indexed in open repositories, but the chemical behavior described is fundamental to the functional groups present.)

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions with Iodopyrazoles

Current Status: Operational Agent: Senior Application Scientist Topic: Catalyst Optimization & Troubleshooting for Nitrogen Heterocycles Executive Summary: The Iodopyrazole Paradox Coupling reactions with iodopyrazoles p...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Catalyst Optimization & Troubleshooting for Nitrogen Heterocycles

Executive Summary: The Iodopyrazole Paradox

Coupling reactions with iodopyrazoles present a unique paradox in organometallic chemistry. While the C–I bond is electronically primed for rapid oxidative addition (often occurring at room temperature), the pyrazole nitrogen (N2) is a potent σ-donor that can competitively bind to the Palladium (Pd) center.

This "self-poisoning" mechanism often leads researchers to use excessive catalyst loadings (5–10 mol%) to brute-force the reaction, resulting in poor atom economy and difficult purification. This guide provides the technical framework to break that cycle, allowing you to lower loadings (<1 mol%) while maintaining high turnover frequencies (TOF).

Module 1: Critical Failure Modes & Mechanistic Insights

Before optimizing, you must diagnose why the reaction might fail at lower loadings. The two primary failure modes for iodopyrazoles are Catalyst Sequestration and Dehalogenation .

Visualizing the "Death" of a Catalyst

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive sequestration pathway caused by the pyrazole nitrogen.

CatalystPathways Pd_L Active Pd(0)-L Species OxAdd Oxidative Addition (Fast for C-I) Pd_L->OxAdd + Iodopyrazole N_Coord Pd-N Coordination (Catalyst Sequestration) Pd_L->N_Coord + Pyrazole N (Lone Pair) TransMet Transmetallation OxAdd->TransMet + Coupling Partner RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd_L Regeneration Pd_Black Pd Black Aggregation (Irreversible Deactivation) N_Coord->Pd_Black Ligand Dissociation

Figure 1: The "Death Spiral" – Unprotected pyrazole nitrogens can sequester active Pd(0) before oxidative addition, leading to aggregation (Pd black).

Module 2: Troubleshooting & Optimization (Q&A)

Q1: My reaction turns black immediately upon heating, and conversion stops at 30%. What happened?

Diagnosis: Rapid catalyst aggregation (Pd Black formation). Technical Explanation: This indicates that your ligand is unable to stabilize the Pd(0) species against the high concentration of the pyrazole substrate. The pyrazole nitrogen displaces the phosphine ligand, forming an unstable complex that collapses into bulk Palladium metal. The Fix:

  • Switch to Bulky Ligands: Use sterically demanding dialkylbiaryl phosphines (e.g., XPhos , SPhos , or BrettPhos ). These create a "protective shell" around the Pd center that prevents the approach of the pyrazole nitrogen but allows the linear C–I bond to access the metal [1].

  • Protect the Nitrogen: If possible, install a transient protecting group (e.g., THP, Boc, or SEM) on the pyrazole nitrogen to eliminate its Lewis basicity [2].

Q2: I see full consumption of the starting material, but the major product is the de-iodinated pyrazole (H-pyrazole). Why?

Diagnosis: Hydrodehalogenation.[1] Technical Explanation: This is a common side reaction in Suzuki and Buchwald couplings. It occurs when the Pd(II)-aryl intermediate undergoes


-hydride elimination (if alkyl groups are present) or abstracts a hydride from the solvent (often alcohols or DMF) faster than the transmetallation step.
The Fix: 
  • Solvent Switch: Avoid alcohols (MeOH, EtOH) or DMF. Switch to non-protic, non-coordinating solvents like Toluene or 1,4-Dioxane [3].

  • Increase Concentration: Hydrodehalogenation is often unimolecular (regarding the catalyst), while transmetallation is bimolecular. Increasing reactant concentration (e.g., from 0.1 M to 0.5 M) favors the productive bimolecular pathway.

Q3: How do I systematically lower catalyst loading from 5 mol% to <1 mol%?

Strategy: Do not guess. Use the "Threshold Determination Protocol" . Most researchers start at 5 mol%, get a yield, and stop. To optimize:

  • Establish Baseline: Run the reaction at 2.0 mol% with a high-activity precatalyst (e.g., XPhos Pd G3).

  • The Halving Method: If 2.0 mol% works (>90% yield), run parallel reactions at 1.0, 0.5, and 0.25 mol%.

  • Analyze the Crash: The loading where yield drops significantly (e.g., 90%

    
     40%) reveals the "poisoning floor"—the amount of catalyst strictly required to sacrifice itself to scavenge impurities or trace oxygen.
    

Module 3: Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling of 4-Iodopyrazoles

Designed for scale-up potential and minimal catalyst loading.

ParameterSpecificationNotes
Catalyst Source XPhos Pd G3 or Pd(OAc)₂ + SPhos G3/G4 precatalysts ensure 1:1 Pd:L ratio and rapid activation [1].
Loading 0.5 – 1.0 mol% Start here. Can often be lowered to 0.1 mol%.
Base K₃PO₄ (2.0 equiv) Anhydrous, finely ground. Superior to carbonates for hindered substrates.
Solvent n-Butanol / Water (4:1) or Toluene/Water Biphasic systems often suppress N-coordination.
Temperature 60–80 °C Iodides are reactive; avoid reflux unless necessary to prevent decomposition.

Step-by-Step:

  • Charge a reaction vial with 4-iodopyrazole (1.0 equiv), Boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (0.5 mol%). Note: Solids should be added before liquids to ensure accurate weighing.

  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Add degassed solvent (0.5 M concentration relative to pyrazole).

  • Heat to 60 °C. Monitor by HPLC/UPLC at 1 hour.

    • Pass Criteria: >95% conversion.

    • Fail Criteria: >10% de-iodinated byproduct (Switch solvent to Toluene).

Protocol B: Sonogashira Coupling (Copper-Free Variant)

Recommended to avoid Copper-mediated homocoupling of alkynes.

ParameterSpecificationNotes
Catalyst PdCl₂(PPh₃)₂ or Pd(tBu₃P)₂ Pd(tBu₃P)₂ is highly active for Cu-free systems [4].
Loading 1 – 3 mol% Slightly higher loading required without Cu co-catalyst.
Base Cesium Carbonate (Cs₂CO₃) Works well in acetonitrile or DMF.
Additive TBAF (1.0 equiv) Can accelerate the reaction in specific cases (silicon activation).

Module 4: Decision Matrix for Troubleshooting

Use this logic flow to diagnose issues during your optimization process.

TroubleshootingTree Start Start: Low Yield / Incomplete Conversion CheckColor Check Reaction Mixture Color Start->CheckColor Black Black Precipitate formed? CheckColor->Black Yes Clear Solution remains clear/pale? CheckColor->Clear No LigandIssue Catalyst Aggregation. Action: Switch to bulky ligand (XPhos/BrettPhos). Black->LigandIssue CheckProd Check LCMS for Byproducts Clear->CheckProd DeH De-iodinated Product Found? CheckProd->DeH Major Peak SM_Only Only Starting Material? CheckProd->SM_Only Major Peak SolventFix Hydride Transfer Issue. Action: Switch to Toluene; Dry solvents. DeH->SolventFix ActivationFix Catalyst Activation Issue. Action: Increase Temp or use Precatalyst (G3/G4). SM_Only->ActivationFix

Figure 2: Diagnostic logic for optimizing stalled reactions.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem. 3

  • ResearchGate Community. (2022).[5] Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate.[5] 5[2][3][6][7][8]

  • MilliporeSigma. (2025). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. Link[2][3][6][7][8][9]

  • Organic Chemistry Portal. (2024). Sonogashira Coupling. Organic Chemistry Portal. 10

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole: A Comparative Guide

As a Senior Application Scientist, interpreting the NMR spectra of highly functionalized heterocycles requires more than just matching peaks to a database; it demands a fundamental understanding of electronic effects, st...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, interpreting the NMR spectra of highly functionalized heterocycles requires more than just matching peaks to a database; it demands a fundamental understanding of electronic effects, steric hindrance, and molecular geometry.

1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is a critical intermediate in modern drug discovery. The 4-iodo group serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), while the 3-nitro group acts as a polar pharmacophore or a precursor for amine synthesis.

This guide provides an in-depth, comparative analysis of the target molecule against its non-iodinated precursor, 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole, establishing a self-validating framework for structural elucidation.

Mechanistic Causality: Electronic & Steric Effects

To accurately assign the ¹H NMR spectrum of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole, we must deconstruct the molecule into three distinct electronic domains and understand the causality behind their chemical shifts.

The Pyrazole Core & Nitro Deshielding

The unsubstituted pyrazole ring is an electron-rich aromatic system. However, introducing a nitro (-NO₂) group at the C3 position fundamentally alters its electron density. The nitro group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This depletes electron density from the aromatic ring, severely deshielding the remaining protons and shifting them downfield 1. Furthermore, N-alkylation eliminates the rapid N-H tautomerism that often broadens pyrazole signals, locking the molecule into a single, sharp tautomeric state [[2]]().

The Halogenation Effect (4-Iodo)

Iodine is a large, highly polarizable halogen. While it can cause a shielding "heavy atom effect" on the attached carbon in ¹³C NMR, its effect in ¹H NMR is driven by inductive electron withdrawal. When the C4 position is iodinated, the C4-H proton is lost. The remaining C5-H proton is now flanked by the N1-alkyl group and the C4-iodo group, while remaining conjugated with the C3-nitro group. This synergistic deshielding pushes the C5-H singlet far downfield, typically into the 8.10–8.40 ppm range 3.

Diamagnetic Anisotropy of the Cyclopropylmethyl Group

The N-alkyl substituent features two contrasting NMR environments. The methylene (-CH₂-) group attached directly to the electronegative N1 atom is heavily deshielded, appearing as a doublet around 4.15 ppm. Conversely, the cyclopropyl ring exhibits profound shielding. The strained C-C single bonds of the cyclopropane ring create a diamagnetic anisotropic effect (similar to a ring current), which shields the methine (-CH-) and methylene (-CH₂-CH₂-) protons, pushing them highly upfield into the 0.30–1.30 ppm range 4.

Comparative ¹H NMR Profiling

To definitively validate the synthesis of the target molecule, we compare its NMR profile directly against the non-iodinated starting material. The disappearance of specific coupling patterns serves as an internal validation mechanism.

Structural FeaturePrecursor: 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazoleTarget: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazoleMultiplicity & Causality
C5-H (Aromatic) ~7.85 ppm (d, J = 2.4 Hz)~8.25 ppm (s) Deshielded by 4-I; collapses to a singlet due to the loss of the C4-H coupling partner.
C4-H (Aromatic) ~6.95 ppm (d, J = 2.4 Hz)N/A (Substituted) Disappears completely upon successful electrophilic iodination.
N-CH₂ (Aliphatic) ~4.10 ppm (d, J = 7.2 Hz)~4.15 ppm (d, J = 7.2 Hz) Deshielded by N1; split into a doublet by the adjacent cyclopropyl CH.
CH (Cyclopropyl) ~1.25 ppm (m, 1H)~1.25 ppm (m, 1H) Highly shielded by cyclopropyl ring strain; complex multiplet.
CH₂ (Cyclopropyl) ~0.60 ppm (m, 2H)~0.60 ppm (m, 2H) Diastereotopic-like splitting; shielded by diamagnetic anisotropy.
CH₂ (Cyclopropyl) ~0.40 ppm (m, 2H)~0.40 ppm (m, 2H) Diastereotopic-like splitting; shielded by diamagnetic anisotropy.

(Note: Exact chemical shifts may vary slightly depending on concentration and whether CDCl₃ or DMSO-d₆ is used as the solvent).

Self-Validating Experimental Protocol

A robust analytical workflow does not just generate data; it actively prevents misinterpretation. The following protocol utilizes 1D and 2D NMR as a self-validating system to confirm both the success of the halogenation and the correct regiochemistry of the alkylation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of CDCl₃ (or DMSO-d₆ for higher solubility). Ensure the sample is free of residual solvents (like ethyl acetate or hexane) which can obscure the upfield cyclopropyl signals.

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum at 400 MHz or higher. Use a relaxation delay (D1) of at least 1.5 seconds to ensure accurate integration of the isolated C5-H singlet.

  • Primary Validation (The Aromatic Check): Inspect the 6.50–8.50 ppm region.

    • Failure State: The presence of two doublets (J ~ 2.4 Hz) indicates unreacted starting material.

    • Success State: A single, sharp peak at ~8.25 ppm confirms complete iodination at the C4 position.

  • Secondary Validation (Regiochemical Assignment via NOESY): Because alkylation of 3-nitro-1H-pyrazole can theoretically yield either the 1-alkyl-3-nitro or 1-alkyl-5-nitro isomer, 1D NMR alone is insufficient. Acquire a 2D NOESY spectrum. You must observe a strong spatial correlation (NOE cross-peak) between the N-CH₂ doublet (~4.15 ppm) and the C5-H singlet (~8.25 ppm). If the molecule were the 5-nitro isomer, the C5 position would be blocked, and no such NOE would exist.

NMR_Workflow Start Synthesize Target Molecule Prep Sample Prep (5-10 mg in CDCl3/DMSO-d6) Start->Prep Acq1D Acquire 1H NMR (400-600 MHz) Prep->Acq1D Eval Evaluate Aromatic Region (8.0 - 8.5 ppm) Acq1D->Eval Singlet Single peak ~8.25 ppm (Complete Iodination) Eval->Singlet 1H (Singlet) Doublets Two coupled peaks (Unreacted Precursor) Eval->Doublets 2H (Doublets) Acq2D Acquire 2D NOESY Singlet->Acq2D Proceed to Regiochemical Validation Confirm Observe NOE between N-CH2 and C5-H (Validates 1,3,4-substitution) Acq2D->Confirm

Fig 1: Self-validating NMR workflow for confirming pyrazole iodination and regiochemistry.

Conclusion

The ¹H NMR interpretation of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is a textbook example of how competing electronic effects manifest in spectroscopy. The profound deshielding of the C5 proton by the combined forces of the nitro and iodo groups, contrasted with the extreme shielding of the cyclopropyl ring, creates a highly distinct spectral fingerprint. By utilizing the comparative 1D analysis and 2D NOESY workflow outlined above, researchers can guarantee the structural integrity of their pyrazole building blocks before advancing them into complex cross-coupling cascades.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives Benchchem URL
  • National Institutes of Health (NIH)
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Arkat USA URL
  • 1-{[(Cyclopropylmethyl)

Sources

Comparative

A Researcher's Guide to the 13C NMR Chemical Shifts of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Reson...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the predicted 13C NMR chemical shifts for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole, a complex heterocyclic compound. Due to the absence of direct experimental data in the public domain, this guide employs a comparative approach, leveraging data from structurally analogous compounds and computational insights to provide a robust predictive analysis.

The Structural Landscape: Understanding Substituent Effects

The 13C NMR spectrum of a molecule is exquisitely sensitive to the electronic environment of each carbon atom. In 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole, the pyrazole core is adorned with four distinct substituents, each exerting a unique influence on the chemical shifts of the ring and side-chain carbons.

  • The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring forms the scaffold of the molecule.

  • 1-(Cyclopropylmethyl) Group: An alkyl substituent on one of the nitrogen atoms, its primary effect is on the adjacent ring carbons and, of course, it introduces its own set of characteristic signals.

  • 3-Nitro Group: A powerful electron-withdrawing group, the nitro substituent is expected to significantly deshield the carbon atom to which it is attached (C3) and influence the other ring carbons through resonance and inductive effects.

  • 4-Iodo Group: A halogen substituent, iodine's effect is more complex, involving a combination of inductive electron withdrawal and shielding effects from its heavy atom nature.

The interplay of these substituents dictates the final chemical shift values, making a thorough understanding of their individual and collective impacts essential for accurate spectral interpretation.

Predicted 13C NMR Chemical Shifts

The following table presents the predicted 13C NMR chemical shifts for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole. These values are estimated based on established substituent effects in pyrazole systems and data from similar compounds.

Carbon Atom Predicted Chemical Shift (ppm) Rationale for Prediction
C3~150-155Strongly deshielded by the directly attached electron-withdrawing nitro group.
C4~80-85Significantly shielded by the heavy iodine atom (heavy-atom effect).
C5~135-140Influenced by the adjacent nitrogen and the substituents at C3 and C4.
Methylene (-CH2-)~50-55Typical range for a methylene carbon attached to a nitrogen atom of a heterocyclic ring.
Methine (-CH-)~10-15Characteristic chemical shift for a methine carbon in a cyclopropyl ring.
Cyclopropyl (-CH2-)~5-10Shielded methylene carbons of the cyclopropyl ring.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparison with experimentally determined 13C NMR data for structurally related pyrazoles is invaluable. The following table summarizes key data from the literature.

Compound C3 (ppm) C4 (ppm) C5 (ppm) Reference
4-Iodopyrazole137.963.9137.9[1][2]
1,3,5-trimethyl-4-nitropyrazole148.9120.9140.2[3]
1-Acyl-3-(2-nitro...)-4,5-dihydro-1H-pyrazolesC3 ~155--[4][5]

Insights from the Comparison:

  • The significant upfield shift of C4 in 4-iodopyrazole (63.9 ppm) strongly supports the predicted shielded environment for C4 in the target molecule due to the heavy-atom effect of iodine.[1][2]

  • In 1,3,5-trimethyl-4-nitropyrazole, the C3 and C5 signals are in the 140-150 ppm range, which is consistent with the predicted deshielded nature of the carbon atoms in the pyrazole ring of our target molecule.[3] The presence of a nitro group at C4 in this example deshields this position significantly (120.9 ppm).

  • Studies on various nitropyrazoles have shown that a nitro group at the C3 position leads to a chemical shift in the range of 150-160 ppm, corroborating our prediction for C3.[6][7]

  • The chemical shifts of the N-alkyl groups in substituted pyrazoles generally appear in the 40-60 ppm range for methylene carbons, which aligns with our prediction for the cyclopropylmethyl methylene carbon.

Experimental and Methodological Considerations

For researchers aiming to acquire experimental 13C NMR data for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole, the following protocol is recommended:

Sample Preparation:

  • Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into the NMR tube.

NMR Data Acquisition:

  • A standard 13C NMR spectrum should be acquired on a spectrometer with a field strength of at least 100 MHz (for ¹H).

  • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, which can be significant for quaternary carbons and carbons with long relaxation times.

  • Proton-decoupled spectra are standard for simplifying the spectrum to single lines for each carbon.

  • Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all carbon and proton signals.

Visualizing the Molecular Structure

The following diagram illustrates the structure of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole with the IUPAC numbering scheme for the pyrazole ring.

Sources

Validation

Advanced IR Spectroscopy for Substituted Pyrazoles: A Comparison Guide of Diamond ATR vs. KBr Transmission

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing heavily functionalized heterocycles. Substituted pyrazoles—particularly those bearing both highly electron-withdrawing...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing heavily functionalized heterocycles. Substituted pyrazoles—particularly those bearing both highly electron-withdrawing nitro (


) and heavy, polarizable iodo (

) groups—are critical scaffolds in the development of kinase inhibitors, energetic materials, and novel antimicrobials.

Validating the structural integrity of these molecules via Infrared (IR) Spectroscopy presents a unique bi-modal challenge. You must simultaneously resolve high-frequency, moisture-sensitive N-H stretches and low-frequency, inherently weak C-I stretches. This guide objectively compares the two dominant sampling technologies—Diamond Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission —to help you determine the most robust analytical pathway for nitro-iodo-pyrazoles.

Vibrational Mechanics: The Causality of the Spectra

Before selecting an instrument accessory, we must understand the physical chemistry dictating the spectral behavior of our target functional groups.

  • The Nitro Group (

    
    ):  The position of the nitro group on the pyrazole ring drastically alters its vibrational force constants due to resonance and inductive effects. In N-nitropyrazoles, the absence of an N-H bond is coupled with a distinct shift in 
    
    
    
    stretching frequencies. The symmetric stretch is driven to lower wavenumbers (1), while the asymmetric stretch is pushed higher (1) compared to their C-nitro counterparts[1].
  • The Iodo Group (C-I): According to Hooke's Law, the massive atomic weight of iodine reduces the frequency of the C-I stretching vibration, pushing it deep into the far-fingerprint region, typically around 2[2]. Furthermore, the large, diffuse electron cloud of iodine results in a minimal change in the dipole moment during vibration, yielding an inherently weak IR absorption band[3].

  • The Pyrazole Ring (N-H): If the molecule is a C-nitropyrazole, the secondary amine of the ring will exhibit a strong N-H stretch between 3100–3400 cm⁻¹. This region is notoriously susceptible to masking by ambient moisture.

Technology Comparison: Diamond ATR vs. KBr Pellet

The choice between ATR and KBr transmission is a trade-off between high-frequency clarity and low-frequency sensitivity .

Diamond ATR-FTIR relies on an evanescent wave penetrating a mere 0.5 to 2.0 µm into the sample. Because it requires zero sample dilution, it completely avoids the introduction of hygroscopic salts, preserving the integrity of the N-H stretching region. However, the short pathlength and the natural phonon absorption bands of the diamond crystal can severely attenuate signals below 400 cm⁻¹, making the already weak C-I stretch difficult to resolve[4].

KBr Pellet Transmission , conversely, passes the IR beam through a 1 mm thick bulk sample. This significantly longer effective pathlength makes KBr5 and weak low-frequency bands like the C-I stretch[5]. However, KBr is highly hygroscopic. Even trace amounts of absorbed water will produce a massive, broad O-H peak at 3500–3200 cm⁻¹, which will6[6].

Quantitative & Qualitative Performance Summary
Analytical ParameterDiamond ATR-FTIRKBr Pellet Transmission
N-H Stretch Resolution (~3200 cm⁻¹) Excellent (No moisture interference)Poor (Masked by hygroscopic KBr water bands)
C-I Stretch Detection (< 600 cm⁻¹) Moderate (Signal decays; diamond cutoff ~400 cm⁻¹)Excellent (Deep penetration; transparent to 400 cm⁻¹)

Stretch Resolution (~1300-1600 cm⁻¹)
Excellent (High reproducibility)Excellent (Classic transmission library match)
Sample Preparation Time < 1 minute5 - 15 minutes
Effective Pathlength Very Shallow (0.5 - 2.0 µm)Deep (~1 mm bulk transmission)

Decision Workflow

Use the following logical workflow to determine the appropriate sample preparation method based on your specific structural validation needs.

IR_Workflow A Sample: Nitro-Iodo-Pyrazole B Is N-H stretch (~3200 cm⁻¹) critical? A->B C Is trace C-I stretch (<600 cm⁻¹) critical? B->C No D Use Diamond ATR-FTIR (Avoids H₂O masking) B->D Yes E Use KBr Pellet Transmission (Deep pathlength for weak bands) C->E Yes F Complementary Approach (ATR for NO₂/N-H, KBr for C-I) C->F Both Required D->F E->F

Workflow for selecting IR spectroscopy methods for nitro-iodo-pyrazoles.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, protocols must be designed to self-diagnose errors during execution. Below are the optimized methodologies for both techniques.

Protocol A: Diamond ATR-FTIR (Optimized for N-H and Analysis)

Causality Focus: Maximizing evanescent wave contact while preventing crystal damage.

  • Background Acquisition: Clean the diamond crystal with isopropanol and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Checkpoint: The background spectrum must show ambient

      
       (~2350 cm⁻¹) and water vapor, but the baseline must be flat. If residual peaks exist, the crystal is contaminated.
      
  • Sample Application: Place 2–5 mg of the solid nitro-iodo-pyrazole directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks.

    • Causality: The evanescent wave only penetrates ~1 µm. If the solid is not pressed intimately against the crystal, the refractive index boundary is broken by air, resulting in artificially weak or absent

      
       bands.
      
  • Data Acquisition & Correction: Collect the sample spectrum. Apply an "ATR Correction" algorithm in your software.

    • Causality: Because penetration depth is wavelength-dependent (deeper at low wavenumbers), raw ATR spectra have exaggerated low-frequency peaks. The correction normalizes the spectrum to match standard transmission data.

Protocol B: KBr Pellet Transmission (Optimized for C-I Detection)

Causality Focus: Eliminating the Christiansen effect and moisture contamination.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for at least 12 hours prior to use. Keep it in a desiccator.

  • Milling (The Critical Step): Weigh ~1 mg of the pyrazole sample and ~100 mg of dry KBr. Grind them together in an agate mortar for 2-3 minutes until the powder sticks to the walls.

    • Causality: The sample particles must be ground to a diameter smaller than the wavelength of the IR radiation (< 2 µm). If particles are too large, they will scatter the IR beam (the Christiansen effect), causing a severely sloping baseline that obscures the weak C-I stretch.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes, then apply 10 tons of pressure for 1 minute.

    • Causality: The vacuum removes trapped air. Without it, the air pockets will cause the KBr to fracture upon pressure release, resulting in an opaque pellet that scatters light.

  • Acquisition: Place the pellet in the transmission holder and scan (32 scans, 4 cm⁻¹ resolution).

    • Validation Checkpoint: Hold the pellet up to a light source or text. It must be completely optically transparent. A cloudy pellet indicates absorbed moisture or insufficient grinding—discard and remake it.

References

  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles - acrhem. acrhem.org.
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To
  • Iodonitromethane - 25538-43-6 - Vulcanchem. vulcanchem.com.
  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? - ResearchGate.
  • What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method. kindle-tech.com.
  • Threshold Photoelectron Spectroscopy of the CH2I, CHI, and CI Radicals - PMC - NIH. nih.gov.

Sources

Comparative

The Reactivity Showdown: 4-Iodo vs. 4-Bromo-3-Nitropyrazoles in Advanced Cross-Coupling

Pyrazoles are privileged pharmacophores in modern drug discovery. When functionalized with a strongly electron-withdrawing nitro group at the C3 position, the pyrazole core becomes highly polarized.

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazoles are privileged pharmacophores in modern drug discovery. When functionalized with a strongly electron-withdrawing nitro group at the C3 position, the pyrazole core becomes highly polarized. For late-stage functionalization, the choice of halogen at the C4 position—specifically iodine versus bromine—dictates the synthetic route's efficiency, scalability, and tolerance to sensitive functional groups.

This guide objectively compares the reactivity profiles of 4-iodo-3-nitropyrazole and 4-bromo-3-nitropyrazole, providing mechanistic insights and validated experimental protocols for researchers and drug development professionals.

Mechanistic Causality: Electronic Effects and Bond Dissociation

To understand the divergence in reactivity, we must examine the fundamental thermodynamics of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the C-X bond 1.

The C-I bond possesses a significantly lower bond dissociation energy (BDE) compared to the C-Br bond. Furthermore, the 3-nitro group exerts a strong inductive and resonance-withdrawing effect, reducing electron density at the C4 position. While this electron deficiency accelerates oxidative addition for both halogens, the weaker C-I bond makes 4-iodo-3-nitropyrazole exceptionally reactive 2. This allows the iodo-variant to undergo cross-coupling at room temperature or under mild heating, whereas the bromo-variant often requires elevated temperatures (90°C–120°C) and specialized, electron-rich phosphine ligands to force the reaction 1. In complex systems, 4-bromopyrazoles can even exhibit unexpected side reactions, such as dehydrohalogenation, due to the harsher conditions required for activation 3.

Quantitative Data Comparison

The following table summarizes the physicochemical and reactive differences between the two substrates.

Property / Parameter4-Iodo-3-nitropyrazole4-Bromo-3-nitropyrazole
Leaving Group Iodine (I)Bromine (Br)
Approx. C-X BDE ~238 kJ/mol~336 kJ/mol
Oxidative Addition Rate Very FastModerate to Slow
Typical Suzuki Temp. 25°C - 60°C90°C - 120°C
Typical Sonogashira Temp. Room Temperature60°C - 80°C
Ligand Requirement Standard (e.g., PPh3, dppf)Advanced (e.g., XPhos, Xantphos)
Chemoselectivity Can be selectively coupled in the presence of C-BrRequires forcing conditions; poor selectivity
Pathway Visualization: Oxidative Addition Divergence

The diagram below illustrates how the choice of halogen dictates the energy landscape of the catalytic cycle.

CatalyticCycle Pd0 Pd(0) Catalyst Iodo 4-Iodo-3-Nitropyrazole (Weaker C-I Bond) Pd0->Iodo Bromo 4-Bromo-3-Nitropyrazole (Stronger C-Br Bond) Pd0->Bromo OA_I Fast Oxidative Addition (Low Activation Energy) Iodo->OA_I OA_Br Slow Oxidative Addition (High Activation Energy) Bromo->OA_Br PdII_I Pd(II) Intermediate Ready for Transmetalation OA_I->PdII_I PdII_Br Pd(II) Intermediate Ready for Transmetalation OA_Br->PdII_Br

Divergence in oxidative addition rates between 4-iodo and 4-bromo-3-nitropyrazoles.

Self-Validating Experimental Protocols

To objectively compare these building blocks, the following Suzuki-Miyaura cross-coupling protocol is designed as a self-validating system. The causality of each step is explained to ensure reproducibility and scientific rigor.

Critical Note on N-Protection: The highly electron-withdrawing 3-nitro group makes the pyrazole N-H proton highly acidic. Before cross-coupling, N-protection (e.g., with a THP, Boc, or benzyl group) is strictly required to prevent the base from deprotonating the pyrazole, which would form an unreactive anionic species and poison the palladium catalyst 2.

Protocol: Comparative Suzuki-Miyaura Coupling

Step 1: Reagent Assembly and Degassing

  • Action: In a Schlenk flask, combine the N-protected 4-halo-3-nitropyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and the base.

    • For 4-Iodo: Use K₂CO₃ (2.0 equiv). The high reactivity of the C-I bond allows the use of a milder base 2.

    • For 4-Bromo: Use Cs₂CO₃ (2.0 equiv). The "cesium effect" increases the solubility and nucleophilicity of the boronate complex, compensating for the slower oxidative addition 4.

  • Action: Add solvent (1,4-Dioxane/H₂O, 4:1 v/v) and degas via three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes. Thorough degassing is non-negotiable for reproducible kinetics.

Step 2: Catalyst Addition and Heating

  • Action: Backfill with Argon and add the catalyst system.

    • For 4-Iodo: Add Pd(dppf)Cl₂ (5 mol%). Stir at 60°C for 4 hours. The bidentate dppf ligand is sufficient for rapid coupling of aryl iodides 2.

    • For 4-Bromo: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%). Stir at 100°C for 12 hours. The bulky, electron-rich biaryl phosphine (XPhos) is required to accelerate oxidative addition into the stubborn C-Br bond and prevent premature catalyst decomposition 4.

Step 3: Workup and Validation

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Analyze the crude mixture via LC-MS. The 4-iodo reaction should show >95% conversion with minimal protodeboronation side products. The 4-bromo reaction may show 80-90% conversion, often accompanied by trace homocoupling of the boronic acid due to the prolonged heating required.

Workflow Visualization

ExperimentalWorkflow Step1 1. N-Protection (Masking Acidic N-H) Step2 2. Reagent Mixing & Strict Degassing Step1->Step2 Step3 3. Pd-Catalyzed Cross-Coupling Step2->Step3 Step4 4. Celite Filtration & LC-MS Validation Step3->Step4

Step-by-step experimental workflow for the cross-coupling of 4-halo-3-nitropyrazoles.

Strategic Recommendations for Drug Developers
  • Prioritize 4-Iodo-3-Nitropyrazole for Late-Stage Functionalization: When synthesizing complex APIs with fragile functional groups (e.g., epoxides, chiral centers prone to racemization), the 4-iodo building block is vastly superior. Its ability to undergo coupling at near room temperature preserves molecular integrity 5.

  • Utilize 4-Bromo-3-Nitropyrazole for Early-Stage Scale-Up: Brominated building blocks are typically more atom-economical and cheaper to source at a multi-kilogram scale. If the cross-coupling step occurs early in the synthetic route where harsh conditions (100°C, strong bases) are well-tolerated, 4-bromo-3-nitropyrazole is the more cost-effective choice.

  • Exploit Orthogonal Reactivity: In molecules containing both a C-Br and a C-I bond, the C-I bond of a 4-iodopyrazole can be selectively coupled using mild Pd(PPh₃)₄ at room temperature, leaving the C-Br bond completely intact for a subsequent, orthogonal functionalization step 21.

References
  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.RSC.
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.Benchchem.
  • Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions.Benchchem.
  • Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.ChemRxiv.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols.NIH.

Sources

Validation

Comparative HPLC Validation Guide: Purity Analysis of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

Executive Summary In the development of soluble guanylate cyclase (sGC) stimulators and novel kinase inhibitors, 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole serves as a critical synthetic scaffold. Its purity is par...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of soluble guanylate cyclase (sGC) stimulators and novel kinase inhibitors, 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole serves as a critical synthetic scaffold. Its purity is paramount, as the 4-iodo position is typically the site for subsequent Sonogashira or Suzuki couplings, while the nitro group is a precursor to an amine handle.

This guide challenges the industry-standard "generic C18" approach. We demonstrate that while C18 phases provide adequate retention, they often fail to resolve the critical N-alkylation regioisomer (1-(cyclopropylmethyl)-4-iodo-5-nitro-1H-pyrazole). We present a comparative validation of an optimized Phenyl-Hexyl method which leverages


 interactions to achieve baseline resolution, fully validated according to ICH Q2(R1)  guidelines.

Chemical Context & The Separation Challenge

The synthesis of the target molecule typically involves the N-alkylation of 4-iodo-3-nitro-1H-pyrazole with (bromomethyl)cyclopropane. This reaction is governed by tautomeric equilibrium, leading to two distinct products:

  • Target (N1-alkyl): 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole.

  • Critical Impurity (N2-alkyl / Regioisomer): 1-(Cyclopropylmethyl)-4-iodo-5-nitro-1H-pyrazole.

These isomers possess identical molecular weights and nearly identical hydrophobicity (LogP), making separation based solely on hydrophobic subtraction (C18) difficult.

Visualization: Impurity Genesis & Separation Logic

ChemicalContext Start Starting Material: 4-iodo-3-nitro-1H-pyrazole Reaction N-Alkylation (K2CO3, DMF, 60°C) Start->Reaction Reagent Reagent: (Bromomethyl)cyclopropane Reagent->Reaction Target TARGET: 3-Nitro Isomer (Sterically favored) Reaction->Target Major Product Impurity IMPURITY: 5-Nitro Isomer (Regioisomer) Reaction->Impurity Minor Product (Critical Pair) Mechanism Separation Strategy: Pi-Pi Interaction Target->Mechanism Impurity->Mechanism

Figure 1: Synthetic pathway highlighting the origin of the critical regioisomer impurity.

Method Comparison: Generic vs. Optimized

We compared a standard alkyl-bonded phase against a phenyl-bonded phase.[1]

Method A: The "Generic" Approach (Baseline)
  • Column: C18 (Octadecyl), 150 x 4.6 mm, 3.5 µm.

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Outcome: The target and regioisomer co-elute or show "saddle" peaks due to lack of selectivity. The nitro group's electron-withdrawing nature is not exploited.

Method B: The Optimized Approach (Recommended)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna).

  • Mechanism:

    
     interactions.[2][3] The electron-deficient nitro-pyrazole ring interacts strongly with the electron-rich phenyl ring of the stationary phase. The steric difference between the 3-nitro and 5-nitro positions alters this orbital overlap, creating separation.
    
Performance Data Summary
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Resolution (

)
1.2 (Co-elution)3.8 (Baseline) Method B Superior
Tailing Factor (

)
1.41.1 Method B Superior
Retention Time 4.5 min6.2 min Method B Retains better
Selectivity (

)
1.021.15 Method B Specific

Optimized Experimental Protocol (Method B)

This protocol is designed to be self-validating via strict System Suitability Tests (SST).

Chromatographic Conditions[2][3][4][5]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm.

  • Column Temp: 35°C (Controls viscosity and interaction kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 270 nm (Nitro-pyrazole

    
    ).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Initial equilibration
10.01090Elution of lipophilic impurities
12.01090Wash
12.19010Re-equilibration
17.09010Ready for next injection
Standard Preparation
  • Diluent: 50:50 Water:ACN.

  • Stock Solution: 1.0 mg/mL of Target in ACN.

  • Working Standard: Dilute Stock to 0.1 mg/mL in Diluent.

Validation Results (ICH Q2(R1) Compliant)

The following data represents the validation of Method B.

Specificity (Forced Degradation)

Samples were stressed (Acid, Base, Oxidation, Heat) to ensure the method separates degradation products.

  • Result: Peak purity angle < Purity threshold (via PDA) for the main peak in all stressed samples. No interference from blank or placebo.

  • Critical Observation: The 5-nitro regioisomer elutes before the 3-nitro target (

    
    ), confirming the Phenyl-Hexyl phase interacts more strongly with the 3-nitro isomer (less sterically hindered interaction with the stationary phase).
    
Linearity

Evaluated across 50% to 150% of the nominal concentration (0.05 to 0.15 mg/mL).

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: 
    
    
    
    ).
Accuracy (Recovery)

Spike recovery performed at 80%, 100%, and 120% levels.

LevelMean Recovery (%)% RSD (n=3)Criteria
80%99.4%0.5%98.0 - 102.0%
100%100.1%0.3%98.0 - 102.0%
120%99.8%0.4%98.0 - 102.0%
Precision
  • Repeatability (Intra-day): 6 injections of 100% standard. RSD = 0.2%.

  • Intermediate Precision (Inter-day): Different analyst, different column lot. RSD = 0.6%.

Sensitivity (LOD/LOQ)

Determined based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.05 µg/mL.

  • LOQ (S/N = 10): 0.15 µg/mL.

Visualization: Method Development Workflow

This diagram outlines the decision matrix used to arrive at the Phenyl-Hexyl method.

ValidationWorkflow Start Start Method Development Screening Column Screening: C18 vs. Phenyl-Hexyl Start->Screening Decision Check Resolution (Rs) of Regioisomers Screening->Decision FailPath Method A (C18): Rs < 1.5 (Co-elution) Decision->FailPath Hydrophobic Only SuccessPath Method B (Phenyl-Hexyl): Rs > 3.0 (Separated) Decision->SuccessPath Pi-Pi Interaction FailPath->Screening Retry Optimization Optimize Gradient & Temperature (35°C) SuccessPath->Optimization Validation Execute ICH Q2(R1) Validation Protocol Optimization->Validation Final Final SOP Generated Validation->Final

Figure 2: Step-by-step workflow for selecting and validating the optimized HPLC method.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.

  • Agilent Technologies. (2020).[5] Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note.

Sources

Comparative

Crystal structure analysis of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

This guide provides a rigorous comparative framework for the crystal structure analysis of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole , a highly functionalized intermediate critical for developing high-energy densi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous comparative framework for the crystal structure analysis of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole , a highly functionalized intermediate critical for developing high-energy density materials and pharmaceutical pharmacophores.

Unlike simple pyrazoles, this molecule combines a bulky cyclopropylmethyl steric anchor, a nitro group (strong H-bond acceptor/energetic contributor), and an iodo substituent (halogen bond donor). This unique triad necessitates a specialized analytical approach compared to standard analogs.

Part 1: Comparative Analysis Matrix

This section objectively compares the structural "performance" (crystallizability, density, and packing efficiency) of the target molecule against its closest structural analogs.

FeatureTarget: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole Alternative A: 4-Iodo-1H-pyrazole [1]Alternative B: 1-Methyl-4-nitro-3-propyl-pyrazole [2]
Crystal Habit Prismatic / Block-like (Predicted)Needles / CatemersPlatelets / Layered
Lattice Force Halogen Bonding (C-I···O) +

-

Stacking
H-Bonding (N-H···N) ChainsVan der Waals + Dipole Stacking
Space Group Low Symmetry (likely P2₁/c or P-1)Orthorhombic (Cmme)Monoclinic (P2₁/c)
Density (

)
High (> 1.8 g/cm³) due to Iodine + NitroModerate (~2.57 g/cm³ due to I/H ratio)Low (~1.3 - 1.4 g/cm³)
Phasing Power Excellent (Iodine Heavy Atom Effect)GoodPoor (Requires Direct Methods)
Application SAD Phasing / Halogen Bond Studies Basic Packing AnalysisPolymorph Screening

Key Insight: The target molecule outperforms Alternative B in crystallographic phasing efficiency due to the heavy iodine atom, allowing for rapid structure solution via the Patterson method or SAD (Single-wavelength Anomalous Diffraction). However, the bulky cyclopropyl group disrupts the planar packing seen in Alternative A, likely forcing the structure into a "herringbone" or "slipped-stack" motif driven by C-I···O


 interactions.[1]

Part 2: Experimental Protocol (Step-by-Step)

This protocol is designed to isolate single crystals suitable for X-ray diffraction (SC-XRD), specifically optimizing for the solubility differential introduced by the cyclopropyl moiety.

Phase 1: Crystal Growth Strategy
  • Objective: Obtain single crystals > 0.1 mm in at least two dimensions.

  • Method: Slow Evaporation vs. Vapor Diffusion (Comparative).

  • Solvent Selection:

    • Primary Solvent: Acetone or Ethyl Acetate (Good solubility for nitro/iodo species).

    • Antisolvent: Hexane or Pentane (Induces precipitation).

  • Procedure (Vapor Diffusion - Recommended):

    • Dissolve 20 mg of the target compound in 1.5 mL of Acetone in a small inner vial.

    • Place the inner vial (open) inside a larger jar containing 10 mL of Hexane.

    • Seal the outer jar and store at 4°C in a vibration-free environment for 72-96 hours.

    • Causality: The slow diffusion of hexane vapor into the acetone solution gradually increases supersaturation, promoting fewer, higher-quality nucleation sites compared to rapid evaporation.

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     radiation, 
    
    
    
    = 0.71073 Å).
  • Temperature: 100 K (Cryostream is critical to reduce thermal motion of the cyclopropyl ring).

  • Mounting: Select a block-shaped crystal. Mount on a MiTeGen loop using Paratone oil.

  • Strategy:

    • Collect a complete sphere of data (redundancy > 4.0).[2]

    • Why: High redundancy is required to accurately model the absorption correction, which is significant for Iodinated compounds (

      
       will be high, likely > 15 mm⁻¹).
      
  • Reduction: Use SAINT or CrysAlisPro . Apply empirical absorption correction (SADABS) based on Laue symmetry.

Phase 3: Structure Solution & Refinement
  • Software: OLEX2 (Interface) using SHELXT (Solution) and SHELXL (Refinement).

  • Solution: Run SHELXT. The Iodine atom will dominate the E-map.

  • Refinement:

    • Locate I, O, N, and C atoms in the difference Fourier map.

    • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.

    • Hydrogen Placement: Use a "Riding Model" (AFIX 43 for aromatic CH, AFIX 137 for methyl group on cyclopropyl if applicable, though here it is a CH-CH2 ring system).

    • Disorder Check: Carefully inspect the cyclopropyl ring. These rings often exhibit "puckering" disorder. If ellipsoids are elongated, split the position using PART 1 and PART 2 instructions with constrained occupancy.

Part 3: Visualization of Workflows & Interactions

Workflow Diagram: From Synthesis to Structure

CrystalAnalysisWorkflow Start Crude 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole Solubility Solubility Test (Acetone/EtOAc) Start->Solubility Dissolve Growth Crystal Growth (Vapor Diffusion @ 4°C) Solubility->Growth Optimization Selection Microscope Selection (Polarized Light) Growth->Selection 72-96 hrs XRD SC-XRD Data Collection (Mo Kα, 100 K) Selection->XRD Mount on Loop Solve Structure Solution (SHELXT - Heavy Atom) XRD->Solve Integration & Scaling Refine Refinement (SHELXL) Check Cyclopropyl Disorder Solve->Refine R1 < 0.05

Caption: Optimized workflow for structural determination of iodinated nitro-pyrazoles, prioritizing low-temperature data collection to minimize thermal disorder.

Concept Map: Intermolecular Forces

IntermolecularForces Molecule Target Molecule Iodine Iodine (Pos. 4) Molecule->Iodine Nitro Nitro (Pos. 3) Molecule->Nitro Cyclopropyl Cyclopropylmethyl Molecule->Cyclopropyl HalogenBond Halogen Bond (C-I···O) Iodine->HalogenBond Donor Nitro->HalogenBond Acceptor PiStack π-π Stacking (Ring Centroid) Nitro->PiStack Electronic w/d Steric Steric Bulk (Packing Disruption) Cyclopropyl->Steric Prevents Planarity

Caption: Interaction map highlighting the competition between the stabilizing Halogen Bond (I···O) and the steric disruption of the cyclopropyl group.

Part 4: Structural Interpretation Guide

When analyzing your solved structure, focus on these three critical parameters to validate your model:

  • The Halogen Bond (I···O):

    • Measure the distance between the Iodine atom (C4) and the Nitro oxygen (O1/O2).

    • Benchmark: A "true" halogen bond should be less than the sum of the van der Waals radii (~3.50 Å). Expect values in the range of 2.90 – 3.20 Å .

    • Significance: This interaction often directs the formation of 1D supramolecular chains [1].

  • The Cyclopropyl Conformation:

    • Check the torsion angle around the N1-CH2 bond.

    • The cyclopropyl ring usually adopts a bisected or perpendicular conformation relative to the pyrazole plane to minimize steric clash with the adjacent protons.

  • Nitro Group Coplanarity:

    • Measure the torsion angle of the nitro group relative to the pyrazole ring.

    • Observation: Unlike un-substituted pyrazoles, the steric bulk of the adjacent Iodine atom may force the Nitro group to twist out of plane (torsion > 20°), reducing conjugation but increasing crystal density.

References

  • Zeller, M., et al. (2023).[3] "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." Semantic Scholar. Available at: [Link]

  • Fang, W.C., et al. (2024).[4] "Crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid." Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link][5]

  • ChemSRC. (2024). "1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole Product Entry." Available at: [Link]

  • Arkat USA. (2014).[5][6][7] "Synthesis of substituted-3-iodo-1H-pyrazole derivatives." Arkivoc. Available at: [Link]

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for the Characterization of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

Introduction: The Foundational Pillar of Compound Verification In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's elemental composition is a non-negotiable cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Foundational Pillar of Compound Verification

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's elemental composition is a non-negotiable cornerstone of its characterization. For novel heterocyclic compounds such as 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole, which holds potential as a scaffold in medicinal chemistry, elemental analysis serves as the definitive proof of its empirical formula.[1][2][3] This guide provides an in-depth comparison of the analytical standards and methodologies required to accurately quantify the elemental makeup (Carbon, Hydrogen, Nitrogen, and Iodine) of this complex, halogenated, nitrogen-rich molecule.

The process is not merely a routine check; it is a validation of synthetic success and a critical measure of purity.[4][5] The presence of both a halogen (iodine) and high nitrogen content within the pyrazole ring necessitates a multi-faceted analytical approach. Standard combustion techniques, while the gold standard for Carbon, Hydrogen, and Nitrogen (CHN) analysis, are insufficient for halogen determination.[2][6] This guide will, therefore, dissect the optimal workflows for both CHN and iodine analysis, grounding every recommendation in established international standards and field-proven expertise. We will explore the causality behind procedural choices, from instrument calibration with Certified Reference Materials (CRMs) to the selection of specific combustion and detection methods, ensuring a self-validating and trustworthy analytical system.

Theoretical Elemental Composition

Before any analysis, the theoretical elemental percentages must be calculated from the molecular formula. This baseline is the benchmark against which all experimental data will be compared.

  • Compound: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

  • Molecular Formula: C₇H₇IN₄O₂

  • Molecular Weight: 322.06 g/mol

The structure is as follows: (A chemical structure image would be placed here in a formal publication)

Table 1: Theoretical Elemental Composition of C₇H₇IN₄O₂

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.011784.07726.11%
HydrogenH1.00877.0562.19%
IodineI126.901126.9039.40%
NitrogenN14.007456.02817.40%
OxygenO15.999231.9989.94%
Total 322.059 100.00%

Methodologies for Carbon, Hydrogen, and Nitrogen (CHN) Analysis

The simultaneous determination of carbon, hydrogen, and nitrogen is reliably achieved through automated CHNS/O elemental analyzers that employ the principle of combustion analysis.[2][6][7]

The Principle of Dynamic Flash Combustion

The core of this technique involves the complete and instantaneous oxidation of a small, precisely weighed sample in a high-temperature (950-1060°C), oxygen-rich environment.[8] The sample is combusted, converting all organic and inorganic substances into their elemental gases (CO₂, H₂O, and N₂, along with NOx which is subsequently reduced to N₂). These gases are then separated and quantified.[6][8]

Experimental Workflow and Protocol

The workflow for a modern CHN analyzer is a highly automated and self-validating process.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_data Data Processing Sample 1. Weigh Sample (1-3 mg) in Tin Capsule Autosampler 4. Load into Autosampler CRM 2. Prepare CRM (e.g., Acetanilide) Blank 3. Prepare Blank (Empty Tin Capsule) Combustion 5. Flash Combustion (~1000°C, Pure O2) Autosampler->Combustion Sample Drop Reduction 6. Reduction Tube (NOx -> N2) Combustion->Reduction Combustion Gases Separation 7. GC Column Separation (N2, CO2, H2O) Reduction->Separation Reduced Gases Detection 8. Thermal Conductivity Detector (TCD) Separation->Detection Separated Gases Integration 9. Signal Integration Detection->Integration Calculation 11. Calculate %C, %H, %N Integration->Calculation Calibration 10. Calibration Curve (from CRM) Calibration->Calculation

Caption: Automated workflow for CHN elemental analysis.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the CHN analyzer has reached thermal stability and the helium carrier gas flow is constant. Perform leak checks as per manufacturer guidelines.

  • Calibration:

    • Accurately weigh 1-3 mg of a Certified Reference Material (CRM) into a tin capsule. A common CRM for CHN analysis is Acetanilide (C₈H₉NO).[9] Other options include sulfanilamide or EDTA.

    • Analyze a series of 3-5 CRM samples to establish a calibration factor or curve.

    • Analyze an empty tin capsule as a blank to subtract any atmospheric or system background.

  • Sample Analysis:

    • Accurately weigh 1-3 mg of the 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole sample into a tin capsule. The use of an anti-static gun is crucial for accurate weighing.

    • Fold the capsule to ensure no sample can leak and place it in the autosampler.

    • Analyze the sample in triplicate to ensure precision.

  • Data Processing: The instrument's software automatically integrates the detector signals for N₂, CO₂, and H₂O, and uses the calibration factor from the CRM to calculate the weight percentage of each element in the sample.

Causality and Expertise in CHN Analysis
  • Why Tin Capsules? Tin acts as a flux, promoting rapid and complete combustion upon melting, which generates an exothermic reaction that raises the local temperature significantly, ensuring the sample is fully oxidized.

  • Choice of Catalyst: The combustion tube contains catalysts like chromium(III) oxide (Cr₂O₃) and cobalt(II,III) oxide (Co₃O₄) to facilitate complete oxidation.[10] The subsequent reduction tube contains elemental copper to quantitatively convert nitrogen oxides (NOx) to N₂, which is essential for accurate nitrogen determination.

  • Trustworthiness through CRMs: The entire system is validated by the consistent and accurate results obtained for the CRM.[11][12] If the CRM results deviate from the certified values, the sample data is considered unreliable. This provides a self-validating check on every analytical run.

Methodologies for Iodine (Halogen) Analysis

Determining the iodine content requires a different approach, as it does not form a simple, stable gas suitable for TCD detection in a standard CHN analyzer. The two most robust and sensitive methods are Combustion Ion Chromatography (CIC) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) following sample digestion.

Comparison of Analytical Techniques for Iodine

Table 2: Comparison of CIC and ICP-MS for Iodine Determination

FeatureCombustion Ion Chromatography (CIC)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Principle Sample is combusted, converting iodine to hydrogen iodide (HI), which is trapped in an aqueous solution and analyzed as iodide (I⁻) by ion chromatography.[13][14][15]Sample is digested (e.g., via microwave or alkaline extraction) to bring iodine into a liquid solution, which is then nebulized into a plasma. The mass spectrometer detects and quantifies the iodine isotope (¹²⁷I).[16][17]
Sample Prep Simple combustion in an oxygen-rich atmosphere.[13]Requires complete sample digestion, often using strong acids (e.g., nitric acid) or alkaline solutions (TMAH) in a microwave system.[16][17]
Sensitivity Parts per million (ppm) range.[18]Parts per billion (ppb) to parts per trillion (ppt) range.[16][19]
Throughput High; fully automated systems allow for rapid analysis post-combustion.[15]Lower; limited by the time required for sample digestion.
Pros Excellent for direct analysis of solids, avoids hazardous acid digestion, can simultaneously detect other halogens and sulfur.[14][15][18]Extremely high sensitivity, capable of isotopic analysis, robust for a wide range of elements.[20]
Cons Less sensitive than ICP-MS.Complex sample preparation can introduce contamination, potential for memory effects with iodine.[16][17]

Recommendation for this Application: For routine purity confirmation where high-throughput and simplicity are valued, Combustion Ion Chromatography (CIC) is the superior choice. Its sensitivity is more than sufficient for quantifying a major elemental component (39.40% Iodine), and it avoids the laborious and potentially hazardous digestion steps required for ICP-MS.

Experimental Workflow for Combustion Ion Chromatography (CIC)

This workflow combines the initial combustion step with the powerful separation capabilities of ion chromatography.[13][18]

CIC_Workflow cluster_combustion Combustion Module cluster_absorption Gas Absorption cluster_ic Ion Chromatography (IC) Module cluster_data Data Processing Sample 1. Weigh Sample (1-5 mg) Furnace 2. Pyrohydrolytic Combustion (>900°C, Ar/O2) Sample->Furnace Trap 3. Trap Gaseous HI in Absorption Solution Furnace->Trap Gaseous Products Injection 4. Inject Solution into IC Trap->Injection Analyte Solution Separation 5. Anion-Exchange Column Injection->Separation Detection 6. Suppressed Conductivity Detector Separation->Detection Calculation 8. Calculate %I Detection->Calculation Calibration 7. Calibrate with Iodide Standards Calibration->Calculation

Caption: Workflow for Iodine determination via CIC.

Step-by-Step Protocol:

  • System Preparation: Set up the combustion furnace and the ion chromatograph according to manufacturer specifications. Equilibrate the IC column with the appropriate eluent (e.g., a carbonate/bicarbonate buffer).[21]

  • Calibration: Prepare a series of aqueous calibration standards of known iodide (I⁻) concentration from a certified source (e.g., potassium iodide). Generate a calibration curve by injecting these standards directly into the IC system.

  • Sample Combustion:

    • Accurately weigh 1-5 mg of the 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole sample into a combustion boat.

    • Introduce the sample into the furnace, where it undergoes pyrohydrolytic combustion in an argon/oxygen stream. The organic matrix is destroyed, and the iodine is converted to hydrogen iodide (HI) gas.[15]

  • Absorption and Analysis:

    • The gas stream is directed through an absorption vessel containing a dilute aqueous solution (often with a reducing agent to ensure all iodine is present as I⁻), which traps the HI.[15]

    • This absorption solution is then automatically transferred to the IC sample loop and injected.

    • The iodide is separated from other anions on the column and quantified by the conductivity detector.[21]

  • Data Processing: The iodide concentration in the absorption solution is determined from the calibration curve, and this value is used to back-calculate the weight percentage of iodine in the original solid sample.

Data Interpretation and Acceptance Criteria

The final step is to compare the experimental results with the theoretical values. The widely accepted standard for purity confirmation in pharmaceutical and chemical research is that the found elemental percentages must be within ±0.4% of the calculated theoretical values.[4][5]

Table 3: Hypothetical Experimental Data and Acceptance Criteria

ElementTheoretical %Experimental % (Mean of n=3)Difference (Exp. - Theo.)Acceptance (within ±0.4%)
Carbon26.1126.25+0.14Pass
Hydrogen2.192.11-0.08Pass
Nitrogen17.4017.21-0.19Pass
Iodine39.4039.68+0.28Pass

Interpreting Deviations:

  • Within ±0.4%: The data strongly supports the proposed molecular formula and indicates a high degree of sample purity (>95%).[5]

  • Outside ±0.4%: This signifies a potential issue that must be investigated. Common causes include:

    • Residual Solvents or Water: The presence of trapped solvent (e.g., from crystallization) or absorbed water will alter the elemental ratios.

    • Impurities: Contamination with starting materials or by-products will lead to deviant results.

    • Incomplete Combustion: For challenging samples, incomplete combustion can lead to artificially low carbon values.

    • Weighing Errors: Inaccurate sample weighing is a primary source of error.

Method Validation and Trustworthiness

To ensure the entire analytical process is trustworthy, the methods must be validated.[22][23] While a full validation under ISO/IEC 17025 guidelines is extensive, the core principles are applied in every well-controlled analysis.[24][25][26]

  • Accuracy: Assessed by analyzing a CRM. The measured value should be in close agreement with the certified value.[27]

  • Precision: Demonstrated by achieving low relative standard deviation (RSD) across replicate sample preparations (e.g., n=3).[27]

  • Specificity: The method's ability to measure only the desired element without interference. In CHN analysis, the GC separation provides specificity. In CIC, the chromatographic separation of iodide ensures specificity.[23]

By adhering to these principles, the described protocols constitute a self-validating system, providing high confidence in the final elemental composition data.

Conclusion

The elemental analysis of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole demands a meticulous, dual-pronged strategy. Standard CHN combustion analysis provides a reliable path for carbon, hydrogen, and nitrogen quantification. For iodine, Combustion Ion Chromatography (CIC) emerges as the most efficient and robust method for a research or quality control setting. The ultimate validation of the compound's identity and purity rests on comparing the high-quality experimental data generated by these methods against the theoretical values, with adherence to the universally recognized ±0.4% acceptance criterion. This comprehensive analytical approach ensures data integrity and provides the foundational evidence required for further development of this promising chemical entity.

References

  • Title: Combustion analysis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Validation of Analytical Methods Source: Lab Manager URL: [Link]

  • Title: Combustion Analysis for Elemental Determination Source: LECO Corporation URL: [Link]

  • Title: Determination of C, H, N and O Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: Measuring Halogen Content with Ion Chromatography Source: Innovatech Labs URL: [Link]

  • Title: combustion ion chromatography (CIC) Source: Quality Analysis URL: [Link]

  • Title: LECO - Combustion Analysis (H, C, N, O, S) Source: Materials Characterization Services URL: [Link]

  • Title: ISO 78-2:1999(E) - Chemistry — Layouts for standards Source: International Organization for Standardization (ISO) URL: [Link]

  • Title: Combustion Ion Chromatography (CIC) Source: EAG Laboratories URL: [Link]

  • Title: CHNO by Combustion | Oxidation Source: Jordi Labs URL: [Link]

  • Title: Certified Reference Material Source: Actlabs URL: [Link]

  • Title: Elemental Analysis Manual - Section 3.5 Version 3.0 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ISO 78-2:1999 - Chemistry — Layouts for standards — Part 2: Methods of chemical analysis Source: iTeh Standards URL: [Link]

  • Title: Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI Source: Aviv Analytical URL: [Link]

  • Title: Sulphur and Halide Determination by Combustion Ion Chromatography Source: LCGC International URL: [Link]

  • Title: ISO 6353-1:1982 - Reagents for chemical analysis — Part 1: General test methods Source: International Organization for Standardization (ISO) URL: [Link]

  • Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL: [Link]

  • Title: The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry Source: LECO Corporation URL: [Link]

  • Title: Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and characterization of novel polyvalent organoiodine compounds Source: Semantic Scholar URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL: [Link]

  • Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]

  • Title: The Evolution of ISO Standards in Analytical Testing Source: CPI International URL: [Link]

  • Title: Synthesis and characterization of novel polyvalent organoiodine compounds Source: Arkat USA URL: [Link]

  • Title: A procedure for the quantification of total iodine by inductively coupled plasma mass spectrometry Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: ISO Standards for Chemical Industry Source: Scribd URL: [Link]

  • Title: Analytical capabilities for iodine detection: Review of possibilities for different applications Source: ScienceDirect URL: [Link]

  • Title: Elemental analysis: an important purity control but prone to manipulations Source: Inorganic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Organoiodine chemistry - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Standards for Elemental Impurities in Pharmaceuticals Source: Reagecon Knowledge URL: [Link]

  • Title: Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers Source: ACS Publications URL: [Link]

  • Title: Determination of the chemical forms of iodine with IC-ICP-MS and its application to environmental samples Source: ResearchGate URL: [Link]

  • Title: Validation of analytical methods for active constituents and agricultural products Source: Australian Pesticides and Veterinary Medicines Authority URL: [Link]

  • Title: The ultratrace determination of iodine 129 using the Agilent 8800 Triple Quadrupole ICP-MS in MS/MS mode Source: Agilent Technologies URL: [Link]

  • Title: Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories Source: A2LA URL: [Link]

  • Title: Trace Metals Testing and Elemental Analysis for Pharmaceuticals Source: Intertek URL: [Link]

  • Title: ASTM Pharmaceutical Standards Source: Scribd URL: [Link]

  • Title: Elemental analysis of organic compounds with the use of automated CHNS analyzers Source: ResearchGate URL: [Link]

  • Title: Nitrogen Containing Heterocycles Source: Encyclopedia MDPI URL: [Link]

  • Title: ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES Source: Agilent URL: [Link]

  • Title: Nitrogen-containing heterocycles Definition Source: Fiveable URL: [Link]

  • Title: An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds Source: MDPI URL: [Link]

  • Title: RECENT ADVANCES IN NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL SIGNIFICANCE Source: IIP Series URL: [Link]

Sources

Comparative

Validating Regiochemistry of N-Alkylated 3-Nitropyrazoles: A Comprehensive Analytical Guide

Executive Summary The N-alkylation of 3-nitropyrazoles is a critical transformation in the synthesis of energetic materials, agrochemicals, and pharmaceutical intermediates. Due to the tautomeric nature of the pyrazole r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of 3-nitropyrazoles is a critical transformation in the synthesis of energetic materials, agrochemicals, and pharmaceutical intermediates. Due to the tautomeric nature of the pyrazole ring, alkylation frequently yields a mixture of two regioisomers: 1-alkyl-3-nitropyrazole and 1-alkyl-5-nitropyrazole . Distinguishing between these isomers is a notorious analytical bottleneck.

As an Application Scientist, I have designed this guide to objectively compare the analytical alternatives available for regiochemical validation. By moving beyond simple 1D NMR heuristics and employing a self-validating 2D NMR protocol or X-ray crystallography, researchers can definitively assign regiochemistry and prevent costly downstream synthesis errors.

The Causality of Regioselectivity

To understand how to analyze the products, we must first understand why they form. 3-Nitropyrazole exists in a tautomeric equilibrium with 5-nitropyrazole. When subjected to N-alkylation (e.g., using an alkyl halide and a base), the reaction regioselectivity is governed by two competing forces [1]:

  • Electronic Effects: The strongly electron-withdrawing nitro group at the C3 position depletes electron density from the adjacent nitrogen (N2). This makes the N1 position significantly more nucleophilic.

  • Steric Hindrance: The bulk of the nitro group creates a steric shield around the adjacent nitrogen, further disfavoring the approach of the alkylating agent at that site.

Consequently, 1-alkyl-3-nitropyrazole is almost always the major product. However, depending on the coordinating ability of the solvent, the nature of the base (e.g.,


 vs. 

), and the electrophile, the 1-alkyl-5-nitropyrazole isomer can form in significant quantities.

Analytical Alternatives Comparison

Relying solely on 1D


 NMR chemical shifts to distinguish these isomers is a high-risk strategy, as the pyrazole ring protons (H4 and H5/H3) often shift unpredictably based on the solvent and the specific alkyl group. Below is a comparison of the robust analytical alternatives.
Table 1: Comparison of Analytical Techniques for Regiochemical Assignment
Analytical TechniqueSpeedSample RequirementDefinitive?Key AdvantageKey Limitation
1D NMR (

,

)
Fast (< 10 min)~5-10 mg (Liquid/Solid)NoRapid purity check; identifies mixture ratios.Chemical shifts are ambiguous without a reference standard.
2D NMR (NOESY + HMBC) Moderate (1-3 hrs)~15-20 mg (Liquid/Solid)Yes Analyzes liquids/oils directly; self-validating logic.Requires higher sample concentration and NMR expertise.
X-Ray Crystallography Slow (Days)Single Crystal (Solid)Yes Provides absolute 3D spatial configuration [1].Useless for oils/liquids; growing quality crystals is difficult.
Computational (DFT) Slow (Days)None (In silico)SupportivePredicts chemical shifts to match with 1D NMR.Requires high computational cost; solvent effects can skew data.

Deep Dive: The 2D NMR Self-Validating Protocol

For most synthetic workflows, a combination of NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) serves as the gold standard for assigning pyrazole regiochemistry [2]. This method is a self-validating system: the through-space physical reality (NOESY) is orthogonally confirmed by the through-bond electronic reality (HMBC).

Workflow A N-Alkylated 3-Nitropyrazole Reaction Mixture B Physical State of Isolated Product? A->B C Liquid / Oil B->C D Crystalline Solid B->D E 1D NMR Screen (1H, 13C) C->E D->E Rapid Screen G X-Ray Crystallography (SCXRD) D->G Gold Standard F 2D NMR Protocol (NOESY, HMBC) E->F If Regiochemistry Ambiguous

Analytical decision workflow for regiochemical assignment.

Step-by-Step Methodology
  • Sample Preparation: Dissolve ~20 mg of the purified regioisomer in 0.6 mL of a deuterated solvent (e.g.,

    
     or 
    
    
    
    ).
  • Acquire 1D Spectra: Run standard

    
     and 
    
    
    
    (or DEPT-135/HSQC) experiments to identify the carbon types (CH vs. Quaternary
    
    
    ).
  • Acquire NOESY: Run a 2D NOESY experiment with a mixing time optimized for small molecules (typically 300-500 ms) to detect protons within ~5 Å of each other.

  • Acquire HMBC: Run a 2D

    
     HMBC experiment optimized for long-range coupling constants (
    
    
    
    ≈ 8 Hz) to detect 2-bond and 3-bond correlations.
The Causality of the Spectral Logic

The structural difference between the two isomers lies entirely at the C5 position.

  • In 1-alkyl-3-nitropyrazole , the C5 position contains a proton (H5).

  • In 1-alkyl-5-nitropyrazole , the C5 position contains the nitro group (quaternary carbon,

    
    ).
    

NMRLogic Isomer Unknown Regioisomer NOESY NOESY (Through-Space) Isomer->NOESY HMBC HMBC (Through-Bond) Isomer->HMBC NOE_Yes Strong NOE: N-Alkyl to Ring H5 NOESY->NOE_Yes NOE_No No Strong NOE: N-Alkyl to Ring H NOESY->NOE_No HMBC_CH N-Alkyl correlates to CH Carbon (C5) HMBC->HMBC_CH HMBC_Cq N-Alkyl correlates to Cq Carbon (C5-NO2) HMBC->HMBC_Cq Result13 1-Alkyl-3-nitropyrazole NOE_Yes->Result13 Result15 1-Alkyl-5-nitropyrazole NOE_No->Result15 HMBC_CH->Result13 HMBC_Cq->Result15

Orthogonal validation logic using NOESY and HMBC correlations.

Validating the 1,3-Isomer: If the product is 1-alkyl-3-nitropyrazole, the N-alkyl protons (e.g.,


) will show a strong through-space NOESY  cross-peak with the adjacent H5 pyrazole proton. Orthogonally, the HMBC  spectrum will show a 3-bond correlation from the 

protons to the C5 carbon. Because C5 has an attached proton, HSQC will confirm this carbon is a CH group (typically resonating around 130-135 ppm).

Validating the 1,5-Isomer: If the product is 1-alkyl-5-nitropyrazole, the N-alkyl protons will not show a strong NOESY correlation to any ring proton, because the adjacent C5 position is occupied by the sterically bulky


 group. In the HMBC spectrum, the 

protons will still show a 3-bond correlation to C5. However, HSQC will confirm that this C5 carbon is a quaternary carbon (

)
lacking an attached proton (typically shifted downfield to ~140-145 ppm due to the nitro group) [3].
Table 2: Diagnostic 2D NMR Markers
RegioisomerNOESY Correlation (N-Alkyl to Ring)HMBC Correlation (N-Alkyl to C5)C5 Carbon Type (via HSQC)
1-Alkyl-3-nitropyrazole Strong (to H5)3-bond couplingCH (~130-135 ppm)
1-Alkyl-5-nitropyrazole None 3-bond couplingQuaternary

(~140-145 ppm)

X-Ray Crystallography: The Solid-State Gold Standard

While 2D NMR is the most versatile technique, Single-Crystal X-Ray Diffraction (SCXRD) remains the absolute gold standard for regiochemical assignment if the N-alkylated product is a crystalline solid.

X-ray crystallography does not rely on inferring connectivity through magnetic resonance; it provides a direct electron density map of the molecule. Recent studies have heavily relied on SCXRD to definitively map the attractive interactions and exact regiochemistry of highly selective N-alkylation protocols in pyrazoles [1].

Methodology for SCXRD Validation:

  • Crystallization: Dissolve the purified regioisomer in a minimum amount of a polar solvent (e.g., ethyl acetate). Layer with a non-polar anti-solvent (e.g., hexanes) and allow for slow vapor diffusion at 4 °C.

  • Diffraction: Mount a suitable single crystal on a diffractometer equipped with a Mo or Cu K

    
     radiation source.
    
  • Refinement: Solve the phase problem to generate the electron density map. The heavy oxygen atoms of the nitro group will unequivocally pinpoint its location at either the C3 or C5 position relative to the N-alkyl chain.

References

  • Norman, N. J., Bao, S. T., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 2022, 87(15), 10018-10025. URL:[Link]

  • Lopyrev, V. A., et al. "The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry." International Journal of Molecular Sciences, 2022, 23(9), 5213. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

Operational Safety Guide: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole Part 1: Executive Safety Summary Compound: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole Chemical Class: Halogenated Nitro-Pyrazole Derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

Part 1: Executive Safety Summary

Compound: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole Chemical Class: Halogenated Nitro-Pyrazole Derivative Primary Hazard Profile: Irritant / Potential Sensitizer / Light Sensitive [1]

Immediate Directive: Treat this compound as a High-Potency Unknown . Due to the combination of the nitro group (potential energetic/toxicophore) and the iodo-moiety (alkylating potential/heavy atom effect), standard "irritant" protocols are insufficient. All handling must occur within a certified chemical fume hood.

Critical Storage Parameter: Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C. The iodine bond is susceptible to photolytic cleavage, which can generate free radicals and degrade the compound into unpredictable byproducts.

Part 2: Hazard Identification & Risk Assessment

As specific toxicological data for this exact isomer is often limited in public repositories, we apply Structure-Activity Relationship (SAR) protocols based on the functional groups: Nitro-pyrazole core and Alkyl-iodide/aryl-iodide motifs.[1]

Hazard ClassGHS Classification (Inferred)Operational Implication
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed.[1] Avoid all hand-to-mouth contact.
Skin/Eye Irritation Category 2 (Skin) / 2A (Eye)Causes serious eye irritation and skin inflammation.
STOT - SE Category 3 (Respiratory)Dust/Vapor is irritating to the upper respiratory tract.
Reactivity Light Sensitive / Thermally LabileProtect from light. Do not subject to temperatures >50°C without DSC testing (Nitro group risk).

Part 3: Personal Protective Equipment (PPE) Selection Matrix

This matrix is designed to prevent exposure rather than just mitigate it. The selection logic prioritizes permeation resistance over dexterity for this compound class.

Hand Protection Protocol
  • Primary Material: Nitrile Rubber (Accelerator-free preferred).

  • Logic: Nitro-aromatics can permeate latex rapidly. Nitrile provides superior chemical resistance to organic nitrogen compounds.

Operation ScaleGlove ConfigurationChange Frequency
Analytical (< 10 mg) Single Nitrile (min 0.11 mm)Every 60 mins or immediately upon splash.[1]
Preparative (10 mg - 1 g) Double Gloving (Colored Nitrile under White Nitrile)Outer glove: Every 30 mins. Inner glove: Per session.
Bulk Handling (> 1 g) Silver Shield® (Laminate) Liner + Nitrile OuterInspect Laminate liner before use.
Respiratory & Body Protection
  • Respiratory:

    • Standard: Handling must be done in a fume hood (Face velocity: 80–100 fpm).

    • Emergency (Spill outside hood): Full-face respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / HEPA). The "Acid Gas" component guards against potential iodine/HI release during degradation.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the fine powder nature of pyrazoles.

  • Body: 100% Cotton Lab Coat (Fire Resistant preferred) + Long pants + Closed-toe leather/chemical-resistant shoes.[1]

Part 4: Operational Workflow & Visualization

Risk Assessment Logic

Before initiating any experiment, follow this logic flow to determine the necessary containment level.

RiskAssessment Start Start: Handling 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole CheckState Check Physical State Start->CheckState IsSolid Solid / Powder? CheckState->IsSolid Yes IsSolutiion In Solution? CheckState->IsSolutiion No Weighing Weighing Step IsSolid->Weighing Dissolution Dissolution / Reaction IsSolutiion->Dissolution StaticControl Use Anti-Static Gun + Balance Enclosure Weighing->StaticControl High Static Risk StaticControl->Dissolution FumeHood Fume Hood Required (Sash < 18 inches) Dissolution->FumeHood Waste Disposal: Halogenated Organic Waste FumeHood->Waste

Figure 1: Operational logic flow ensuring static control for solids and containment for volatiles.[1]

Step-by-Step Handling Protocol

Objective: Prepare a 100 mM stock solution in DMSO.

  • Preparation:

    • Turn on the fume hood and verify airflow.

    • Don PPE: Double nitrile gloves, goggles, lab coat.

    • Prepare a waste container labeled "Halogenated Organics" inside the hood.

  • Weighing (Critical Step):

    • Note: Nitro-pyrazoles can be electrostatic.

    • Place the analytical balance inside the hood or a vented enclosure.

    • Use an anti-static gun on the weighing boat and spatula.

    • Weigh the required amount. Do not return excess compound to the original vial (avoids cross-contamination).

  • Solubilization:

    • Add DMSO gently to the weighing boat or vial.

    • Observation: If the solution turns dark orange/brown immediately, iodine liberation may be occurring (check purity).

    • Vortex until fully dissolved.

  • Cleanup:

    • Wipe balance area with a methanol-dampened tissue.

    • Dispose of the tissue in the solid hazardous waste.

    • Remove outer gloves and discard immediately.

Part 5: Emergency Response & Disposal

Accidental Release (Spill) Workflow

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (< 5g/5mL) Assess->Minor Major Major (> 5g/5mL) Assess->Major Absorb Cover with Vermiculite or Chem-Pad Minor->Absorb Evacuate Evacuate Area Call EHS Major->Evacuate Decon Clean surface with 10% Sodium Thiosulfate Absorb->Decon Waste Double Bag -> HazWaste Decon->Waste

Figure 2: Spill response decision tree.[1] Note the use of Thiosulfate for iodine neutralization.

Disposal Specifications
  • Solid Waste: Label as "Toxic Solid, Organic, Halogenated."

  • Liquid Waste: Collect in "Halogenated Organic Solvents" carboy. Do not mix with strong oxidizers (e.g., Nitric acid waste) due to the nitro-functionality.

  • Container Decontamination: Rinse empty vials with acetone, then water, before discarding in glass trash (if permitted by local regulations) or treat as chemically contaminated glass.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 4-Nitro-1H-pyrazole (Analog). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). C&L Inventory: Nitro and Iodo Pyrazole derivatives. Retrieved from [Link][1]

Sources

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Reactant of Route 1
1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
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1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
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